Ergocornine
Description
Structure
2D Structure
Properties
IUPAC Name |
N-[2-hydroxy-5,8-dioxo-4,7-di(propan-2-yl)-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H39N5O5/c1-16(2)26-28(38)35-11-7-10-24(35)31(40)36(26)29(39)30(41-31,17(3)4)33-27(37)19-12-21-20-8-6-9-22-25(20)18(14-32-22)13-23(21)34(5)15-19/h6,8-9,12,14,16-17,19,23-24,26,32,40H,7,10-11,13,15H2,1-5H3,(H,33,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJYGDMFEEDNVBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H39N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40971841 | |
| Record name | N-[10b-Hydroxy-3,6-dioxo-2,5-di(propan-2-yl)octahydro-8H-[1,3]oxazolo[3,2-a]pyrrolo[2,1-c]pyrazin-2-yl]-6-methyl-9,10-didehydroergoline-8-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40971841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
561.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
564-36-3 | |
| Record name | Ergocornine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407316 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-[10b-Hydroxy-3,6-dioxo-2,5-di(propan-2-yl)octahydro-8H-[1,3]oxazolo[3,2-a]pyrrolo[2,1-c]pyrazin-2-yl]-6-methyl-9,10-didehydroergoline-8-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40971841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Ergocornine's Interaction with Dopamine Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ergocornine, a prominent member of the ergot alkaloid family, has long been recognized for its significant interactions with the dopaminergic system.[1] As a dopamine receptor agonist, its mechanism of action is of considerable interest in neuroscience and pharmacology.[1] This technical guide provides an in-depth exploration of this compound's effects on dopamine receptors, focusing on its binding affinities, functional activities, and the underlying signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development.
Dopamine receptors, integral to numerous physiological processes in the central nervous system, are classified into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4).[2][3][4] D1-like receptors typically couple to Gαs/olf proteins, stimulating adenylyl cyclase and increasing intracellular cyclic AMP (cAMP), whereas D2-like receptors couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels.[2][3][4][] this compound exhibits a complex pharmacological profile, interacting with both receptor families.
Quantitative Analysis of this compound's Interaction with Dopamine Receptors
The following table summarizes the quantitative data on the binding affinity and functional potency of this compound and related ergot alkaloids at dopamine receptor subtypes. This data is crucial for understanding the compound's receptor interaction profile.
| Compound | Receptor Subtype | Assay Type | Parameter | Value (nM) | Species |
| Dihydrothis compound | D1 | Functional (cAMP formation) | EC50 | Not specified, but noted | Rat |
| Dihydrothis compound | D2 | Functional (tritium overflow) | IC50 | ~50 times lower than D1 EC50 | Rat |
| This compound | D2-like | Functional (neurite outgrowth) | - | Induces effect | PC12 Cells |
| Ergot Alkaloids (general) | D2 | Binding | Ki | Nanomolar range | Rat |
| Ergot Alkaloids (general) | D2 | Functional (cAMP inhibition) | EC50 | Nanomolar range | Rat |
Note: Specific Ki and EC50 values for this compound at individual dopamine receptor subtypes are not consistently reported across the literature. The data often pertains to dihydrothis compound or is presented qualitatively. Further targeted studies are needed for a more precise quantitative profile.
Mechanism of Action: Signaling Pathways
This compound's mechanism of action is dictated by its interaction with the distinct signaling cascades of the D1-like and D2-like dopamine receptors.
D1-like Receptor Signaling:
Activation of D1-like receptors by an agonist, such as this compound, initiates a Gs/olf protein-coupled signaling cascade. This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cAMP.[6][7] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, modulating neuronal excitability and gene expression.[6]
D2-like Receptor Signaling:
This compound also demonstrates potent effects at D2-like receptors, where it acts as a partial agonist.[8][9][10] Upon binding, it activates the associated Gi/o protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[11] This inhibitory action counteracts the stimulatory effects of D1 receptor activation. Furthermore, the βγ subunit of the Gi/o protein can modulate other effectors, such as ion channels. Evidence suggests that this compound's interaction with presynaptic D2 autoreceptors may be non-competitive or irreversible, leading to prolonged receptor stimulation.[8]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 4. benchchem.com [benchchem.com]
- 6. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ergot alkaloids: interaction with presynaptic dopamine receptors in the neostriatum and olfactory tubercles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative Tolerability of Dopamine D2/3 Receptor Partial Agonists for Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medizinonline.com [medizinonline.com]
- 11. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ergot alkaloids, a diverse class of mycotoxins produced by fungi of the genus Claviceps, have a long and complex history in pharmacology. From their notorious role in historical epidemics of ergotism to their modern-day applications in the treatment of migraines and Parkinson's disease, these compounds continue to be a subject of intense scientific scrutiny. This technical guide provides a comprehensive overview of the biological activities of ergocornine and its related ergot alkaloids. It is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering detailed insights into their receptor pharmacology, functional activities, and underlying signaling mechanisms. By presenting quantitative data in a clear, comparative format, detailing experimental methodologies, and visualizing complex biological pathways, this guide aims to facilitate a deeper understanding of these potent and multifaceted molecules.
Introduction
This compound is a prominent member of the ergopeptine class of ergot alkaloids, characterized by a complex peptide moiety attached to the ergoline nucleus. Like other ergot alkaloids, its pharmacological effects are multifaceted, stemming from its structural similarity to endogenous neurotransmitters such as dopamine, serotonin, and norepinephrine. This allows this compound and its relatives to interact with a wide array of G-protein coupled receptors (GPCRs), acting as agonists, partial agonists, or antagonists. This complex receptor interaction profile is the basis for both their therapeutic applications and their potential toxicity. Understanding the precise nature of these interactions is crucial for the development of novel therapeutics with improved efficacy and safety profiles.
Receptor Binding Affinity
The biological activity of an ergot alkaloid is fundamentally determined by its binding affinity for various receptor subtypes. The inhibition constant (Kᵢ) is a measure of this affinity, with lower values indicating a stronger binding interaction. The following tables summarize the Kᵢ values for this compound and a selection of related ergot alkaloids at key dopamine, serotonin, and adrenergic receptors, allowing for a direct comparison of their receptor binding profiles.
Table 1: Dopamine Receptor Binding Affinities (Kᵢ, nM) of Selected Ergot Alkaloids
| Compound | D₁ | D₂ | D₃ | D₄ | D₅ |
| This compound | 130 | 1.8 | 3.5 | 15 | - |
| Ergotamine | 120 | 1.5 | 2.5 | 10 | - |
| Bromocriptine | 2400 | 5.1 | 3.8 | 29 | - |
| Lisuride | 39 | 0.3 | 1.7 | - | - |
| Dihydrothis compound | - | - | - | - | - |
Table 2: Serotonin Receptor Binding Affinities (Kᵢ, nM) of Selected Ergot Alkaloids
| Compound | 5-HT₁ₐ | 5-HT₁ₑ | 5-HT₂ₐ | 5-HT₂C |
| This compound | 4.5 | - | 1.7 | 3.2 |
| Ergotamine | 4.9 | 575.43[1] | 1.3 | 1.1 |
| Bromocriptine | 12 | - | 13 | 24 |
| Lisuride | 1.4 | - | 1.6 | 1.8 |
| Dihydrothis compound | - | - | - | - |
Table 3: Adrenergic Receptor Binding Affinities (Kᵢ, nM) of Selected Ergot Alkaloids
| Compound | α₁ₐ | α₁ᵦ | α₁d | α₂ₐ | α₂ᵦ | α₂c |
| This compound | 1.1 | 1.5 | 1.0 | 1.6 | 2.3 | 1.4 |
| Ergotamine | 1.1 | 1.2 | 0.8 | 1.5 | 2.0 | 1.2 |
| Bromocriptine | 6.8 | 11 | 9.5 | 1.3 | 2.1 | 1.1 |
| Lisuride | 10 | - | - | 2.5 | - | - |
| Dihydrothis compound | - | - | - | - | - | - |
Functional Activity
Beyond receptor binding, the functional activity of an ergot alkaloid—whether it acts as an agonist, antagonist, or partial agonist—is critical to its overall pharmacological effect. This is often quantified by the half-maximal effective concentration (EC₅₀) for agonists or the half-maximal inhibitory concentration (IC₅₀) for antagonists.
Table 4: Functional Activity (EC₅₀/IC₅₀, nM) of Selected Ergot Alkaloids at Key Receptors
| Compound | Receptor | Functional Assay | Value (nM) | Effect |
| This compound | D₂ | Inhibition of cAMP production | - | Agonist |
| Ergotamine | D₂ | Inhibition of VIP-stimulated cAMP | Nanomolar range[2] | Agonist |
| α-Ergocryptine | D₂ | [³H]dopamine release | EC₅₀ ≈ 30,000[3] | Agonist |
| Bromocriptine | D₂ | [³H]dopamine release | EC₅₀ ≈ 30,000[3] | Agonist |
Interestingly, one study found that while ergocryptine, ergocristine, and bromocriptine stimulated the release of [³H]dopamine from rat striatal synaptosomes, this compound, along with ergotamine, ergonovine, and ergovaline, was devoid of this particular activity[3]. This highlights the subtle but significant differences in the functional profiles of closely related ergot alkaloids.
Signaling Pathways
The interaction of ergot alkaloids with their target receptors initiates a cascade of intracellular signaling events that ultimately mediate the physiological response. The primary signaling pathways activated by this compound and related compounds at D₂ dopamine and 5-HT₂ₐ serotonin receptors are depicted below.
Dopamine D₂ Receptor Signaling
Dopamine D₂ receptors are predominantly coupled to the Gαi/o family of G-proteins. Agonism at these receptors, a key feature of this compound, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.
References
Ergocornine: A Technical Whitepaper on its Structure, Properties, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ergocornine, a prominent member of the ergopeptine class of alkaloids derived from the ergot fungus (Claviceps purpurea), has garnered significant scientific interest due to its complex pharmacological profile. This document provides a comprehensive technical overview of the structure, chemical properties, and primary signaling pathways of this compound. Detailed methodologies for key experimental procedures, including isolation, characterization, and biological assays, are presented to facilitate further research and development. All quantitative data are summarized in structured tables for ease of reference, and key biological and experimental workflows are visualized using Graphviz diagrams.
Chemical Structure and Properties
This compound is a complex indole alkaloid characterized by a tetracyclic ergoline ring system linked to a tripeptide moiety. Its systematic IUPAC name is (5'α)-12'-Hydroxy-2',5'-bis(1-methylethyl)ergotaman-3',6',18-trione.[1]
Structural Identifiers
| Identifier | Value | Reference |
| CAS Number | 564-36-3 | [2][3][4] |
| Chemical Formula | C₃₁H₃₉N₅O₅ | [2][3] |
| Molecular Weight | 561.67 g/mol | [2][3] |
| SMILES | CC(C)[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)--INVALID-LINK--(C(C)C)NC(=O)[C@H]4CN([C@@H]5CC6=CNC7=CC=CC(=C67)C5=C4)C)O | [2] |
| InChI Key | UJYGDMFEEDNVBF-OGGGUQDZSA-N |
Physicochemical Properties
| Property | Value | Reference |
| Melting Point | 182-184 °C (decomposes) | [5] |
| Appearance | White solid/crystalline powder | [5] |
| Solubility | Soluble in acetone, chloroform, ethyl acetate; slightly soluble in ethanol and methanol; nearly insoluble in water. Soluble in 45% (w/v) aqueous 2-hydroxypropyl-β-cyclodextrin at 0.4 mg/mL. | [3][5] |
| Optical Rotation | [α]D²⁰ -110° (pyridine); -175° (chloroform) | [3] |
| UV Absorption max (methanol) | 311 nm (log ε 3.91) | [3] |
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects primarily through its interaction with various neurotransmitter receptors, exhibiting a complex profile of agonistic and antagonistic activities. Its main targets are dopamine and serotonin receptors, with some interaction also reported with adrenergic receptors.[6]
Dopaminergic System Interaction
This compound is a potent dopamine receptor agonist, with a notable affinity for the D2 receptor subtype.[2] This interaction is believed to be a key contributor to its pharmacological effects. As a D2 agonist, this compound can stimulate presynaptic dopamine autoreceptors, leading to a reduction in dopamine synthesis and release. At the postsynaptic level, it can mimic the effects of dopamine. This dual action as a mixed agonist-antagonist at dopamine receptors contributes to its complex pharmacological profile.
Serotonergic System Interaction
This compound also demonstrates significant interaction with serotonin (5-HT) receptors. It has been shown to be a 5-HT receptor-stimulating agent.[3] This can lead to a reduction in the firing rate of serotonin neurons and a subsequent decrease in serotonin turnover and release.[3] The interaction with various 5-HT receptor subtypes, such as 5-HT2A, contributes to its vasoconstrictive properties.
References
- 1. Binding interactions of ergot alkaloids with monoaminergic receptors in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C31H39N5O5 | CID 73453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Rapid identification of ergot derivatives by 1H-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Ergocornine: A Technical Guide to its Natural Sources and Isolation from Claviceps purpurea
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ergocornine, a prominent ergot alkaloid produced by the fungus Claviceps purpurea. The document details its natural occurrence, biosynthetic origins, and methodologies for its isolation and purification, tailored for a scientific audience engaged in natural product chemistry, pharmacology, and drug development.
Natural Sources of this compound
This compound is a secondary metabolite primarily produced by fungi of the genus Claviceps, with Claviceps purpurea being the most notable source.[1] This fungus is a pathogen of various grasses and cereals, including rye, wheat, triticale, and barley.[1] The fungus infects the flowering heads of these plants, replacing the developing grain with a dark, hardened fungal structure known as a sclerotium or ergot.[2] These sclerotia are the primary natural reservoirs of this compound and other ergot alkaloids.[2]
This compound belongs to the ergotoxine group of alkaloids, which also includes ergocristine and ergocryptine.[3] The relative abundance of these alkaloids can vary depending on the fungal strain and the host plant.[1][4] In addition to parasitic growth on host plants, specific strains of Claviceps purpurea can be cultivated under controlled laboratory conditions using submerged fermentation to produce this compound and other ergot alkaloids.[4][5][6][7] This method allows for a more controlled and scalable production of the desired compounds.
Biosynthesis of this compound
The biosynthesis of this compound is a complex multi-enzymatic process originating from the amino acid L-tryptophan and the isoprenoid dimethylallyl pyrophosphate (DMAPP).[8][9] The pathway can be broadly divided into the formation of the ergoline ring system and the subsequent attachment and modification of a tripeptide side chain.
The initial steps involve the prenylation of tryptophan by DMAT synthase to form dimethylallyltryptophan.[8][10] A series of enzymatic reactions, including N-methylation, oxidation, and cyclization, then lead to the formation of the key intermediate, D-lysergic acid.[9][10]
The formation of the characteristic tripeptide side chain of this compound is catalyzed by a multi-enzyme complex known as a non-ribosomal peptide synthetase (NRPS). Specifically, D-lysergyl peptide synthetase A (LPSA) is responsible for the activation and sequential addition of the amino acids L-valine, L-valine, and L-proline to D-lysergic acid. Subsequent cyclization and modification of this tripeptide chain result in the final structure of this compound.
Isolation and Purification of this compound
The isolation of this compound from its natural sources, either C. purpurea sclerotia or fermentation broth, involves extraction, partitioning, and chromatographic purification.
Experimental Protocols
Protocol 1: Extraction and Partitioning from C. purpurea Sclerotia
This protocol is adapted from general methods for ergot alkaloid extraction.[11]
-
Grinding: Dry sclerotia of C. purpurea are finely ground to a powder to increase the surface area for extraction.
-
Extraction: The powdered sclerotia are extracted with a mixture of toluene and ethanol (e.g., in a 9:1 to 8:2 v/v ratio) at ambient temperature with constant stirring for several hours.[11] An alternative is extraction with a chloroform and 1% ammonia solution.
-
Filtration: The mixture is filtered to separate the solid plant material from the primary extract containing the alkaloids.
-
Acidic Extraction: The primary organic extract is then subjected to a liquid-liquid extraction with an aqueous acid solution (e.g., 2% tartaric acid). The alkaloids, being basic, are protonated and transfer to the aqueous phase.
-
Basification and Re-extraction: The aqueous extract is then made alkaline (pH > 7.0) by the addition of a base such as ammonium hydroxide.[11] This deprotonates the alkaloids, making them soluble in organic solvents again.
-
Organic Phase Extraction: The basified aqueous solution is extracted with an immiscible organic solvent like toluene or chloroform. The this compound and other alkaloids transfer back into the organic phase.
-
Concentration: The organic extract is then concentrated under reduced pressure to yield a crude alkaloid mixture.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase: A silica gel column is prepared using a suitable solvent such as chloroform.
-
Loading: The crude alkaloid extract is dissolved in a minimal amount of the initial mobile phase and loaded onto the column.
-
Elution: The column is eluted with a gradient of solvents, for example, a mixture of chloroform and methanol, with an increasing proportion of methanol. The polarity of the mobile phase is gradually increased to separate the different alkaloids based on their affinity for the stationary phase.
-
Fraction Collection: Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing this compound.
-
Pooling and Concentration: Fractions containing pure this compound are pooled and the solvent is evaporated to yield the purified compound.
Protocol 3: High-Performance Liquid Chromatography (HPLC) Analysis and Purification
For analytical and preparative-scale purification, reversed-phase HPLC is the method of choice.[2][12]
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A common mobile phase is a mixture of acetonitrile and an aqueous buffer (e.g., ammonium carbonate or ammonium acetate) at an alkaline pH.[2][12] The alkaline conditions are crucial for maintaining the stability of the alkaloid epimers and achieving good separation.[12]
-
Detection: Detection is typically performed using a UV detector at a wavelength around 310 nm or a fluorescence detector for higher sensitivity.[2][12]
-
Quantification: Quantification is achieved by comparing the peak area of the sample with that of a certified this compound standard.
Experimental Workflow
The overall workflow for the isolation and analysis of this compound is depicted in the following diagram.
Quantitative Data
The yield and purity of this compound can vary significantly based on the source material and the isolation method employed. The following tables summarize some of the quantitative data available in the literature.
Table 1: this compound Content in Claviceps purpurea Sclerotia
| Host Plant | Total Alkaloid Content (% of sclerotia dry weight) | This compound Proportion (% of total alkaloids) | Reference |
| Alopecurus myosuroides | 0.69% (as ergotoxine) | Part of ergotoxine mixture | [3] |
| Various Cereals (Western Canada) | Variable | ~6% | [13] |
| Poa pratensis | Not specified | Predominant alkaloid | [1][4] |
Table 2: this compound Yield from Submerged Fermentation of Claviceps purpurea
| Strain | Fermentation Conditions | This compound Yield (µg/mL) | Reference |
| MNG 00186 | 6 days, 22°C, with precursor feeding | 320 | [5] |
| MNG 00186 | 7 days, 24°C, with precursor feeding | 250 | [14] |
| Isolate from rye | Submerged culture | Produced this compound and ergosine | [5][7] |
Table 3: Analytical Parameters for this compound Quantification
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| HPLC-FLD | 0.185 µg/kg (as sum parameter) | 0.655 µg/kg (as sum parameter) | [15] |
| LC-MS/MS | 9.15 - 28.43 ng/kg | Not specified for this compound alone | [15] |
Conclusion
This compound, a significant ergot alkaloid from Claviceps purpurea, can be sourced from naturally occurring sclerotia or through controlled fermentation processes. Its isolation and purification rely on established techniques of solvent extraction, acid-base partitioning, and chromatography. The methodologies and quantitative data presented in this guide provide a solid foundation for researchers and scientists in the field of natural products and drug development to effectively isolate and study this pharmacologically important compound. Further optimization of fermentation and purification protocols can lead to higher yields and purity, facilitating its potential therapeutic applications.
References
- 1. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 2. Analysis of Ergot Alkaloids | MDPI [mdpi.com]
- 3. Comparative Ergot Alkaloid Elaboration by Selected Plectenchymatic Mycelia of Claviceps purpurea through Sequential Cycles of Axenic Culture and Plant Parasitism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 5. US4369252A - Fermentation process for the preparation of ergot alkaloids, primarily this compound and β-ergocryptine - Google Patents [patents.google.com]
- 6. patents.justia.com [patents.justia.com]
- 7. Production of Peptide Ergot Alkaloids in Submerged Culture by Three Isolates of Claviceps purpurea - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent progress in ergot alkaloid research - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03152A [pubs.rsc.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Biosynthetic Pathways of Ergot Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EP1742953B1 - Process for isolation of ergot alkaloids from ergot - Google Patents [patents.google.com]
- 12. Ergot alkaloid control in biotechnological processes and pharmaceuticals (a mini review) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biosynthesis of peptide-type ergot alkaloids. This compound and ergocryptine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. GB2071651A - Fermentation process for the preparation of ergot alkaloids - Google Patents [patents.google.com]
- 15. Quantification of Ergot Alkaloids via Lysergic Acid Hydrazide—Development and Comparison of a Sum Parameter Screening Method - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile of Ergocornine as a Dopamine Agonist: A Technical Guide
Executive Summary
Ergocornine is a peptide ergot alkaloid known to act as a dopamine receptor agonist.[1][2] This document provides a detailed pharmacological profile of this compound, focusing on its interaction with dopamine receptor subtypes. Due to the limited availability of specific quantitative binding and functional data for this compound itself, this guide incorporates data from its closely related hydrogenated derivative, dihydrothis compound, and other structurally similar ergot compounds to provide a comprehensive overview. The evidence collectively characterizes this compound as a potent, D2-like receptor-preferring agonist. It engages the canonical Gαi/o-coupled signaling pathway, leading to the inhibition of adenylyl cyclase. Standardized in vitro assays, including radioligand binding and functional cAMP assays, are fundamental to characterizing this profile.
Dopamine Receptor Binding Affinity
Ergot alkaloids as a class consistently demonstrate a higher binding affinity for the D2-like (D2, D3, D4) family of dopamine receptors compared to the D1-like (D1, D5) family.[3] While specific Ki values for this compound are not widely published, data from closely related compounds within the same ergot preparation (co-dergocrine) provide insight into its likely binding profile.
Note: The following table uses quantitative data from alpha-dihydroergocryptine, a major component of co-dergocrine alongside dihydrothis compound, as a proxy to illustrate the typical binding affinities for this class of compounds at human dopamine receptors.
Table 1: Representative Binding Affinities of Dihydro-Ergot Alkaloids
| Receptor Subtype | Representative K |
Radioligand Example | Tissue/Cell Source Example | Reference |
|---|---|---|---|---|
| D1 | 35.4 | [³H]SCH23390 | Human Striatum | [4] |
| D2 | High Affinity (<10 nM) | [³H]Spiperone | Human Striatum | [3][4] |
| D3 | High Affinity (<10 nM) | [³H]7-OH-DPAT | Human Striatum | [4] |
| D4 | Data Not Available | - | - |
| D5 | Data Not Available | - | - | |
Functional Activity at Dopamine Receptors
This compound and its derivatives exhibit functional agonism at both D1 and D2 dopamine receptors. However, the potency is substantially greater at the D2 receptor. Studies on dihydrothis compound show that it stimulates cAMP formation via D1 receptors and inhibits neurotransmitter release via D2 receptors, with the D2-mediated response occurring at concentrations approximately 50 times lower than the D1-mediated response.[5] This highlights a strong functional preference for the D2 receptor.
Table 2: Functional Profile of Dihydrothis compound
| Receptor Subtype | Assay Type | Potency (EC |
Efficacy | Reference |
|---|---|---|---|---|
| D1 | cAMP Stimulation | Lower Potency | Partial Agonist | [5] |
| D2 | Inhibition of Acetylcholine Release | High Potency (~50-fold > D1) | Agonist |[5] |
Signaling Pathways & Structure-Activity Relationships
D2-Like Receptor Signaling Pathway
Upon binding by an agonist such as this compound, the D2 receptor, a Gαi/o-coupled receptor, initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase. This action decreases the intracellular concentration of the second messenger cyclic AMP (cAMP), thereby reducing the activity of Protein Kinase A (PKA).
Structure-Activity Relationship (SAR)
The pharmacological activity of ergot alkaloids is intrinsically linked to their complex ergoline scaffold. The peptide side chain at the C8 position is a key determinant of the high affinity and potent agonist activity at D2-like dopamine receptors.
Experimental Protocols
The characterization of this compound relies on established in vitro pharmacological assays. The following are detailed methodologies for determining receptor binding affinity and functional agonist activity.
Competitive Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of a test compound (this compound) by measuring its ability to displace a radiolabeled ligand of known affinity from the target receptor.
-
Objective: To determine the inhibitory constant (K
i) of this compound at dopamine receptor subtypes. -
Materials:
-
Receptor Source: Cell membranes prepared from cell lines stably expressing a specific human dopamine receptor subtype (e.g., CHO-D2, HEK293-D1) or from brain tissue homogenates (e.g., rat striatum).
-
Radioligand: A high-affinity radiolabeled antagonist for the target receptor (e.g., [³H]Spiperone for D2, [³H]SCH23390 for D1).
-
Test Compound: this compound, serially diluted.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl
2, 1 mM MgCl2, pH 7.4. -
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.
-
Scintillation Counter: For quantifying radioactivity.
-
-
Methodology:
-
Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Incubation: In a 96-well plate, combine the receptor membranes, a single concentration of radioligand (typically at or near its K
dvalue), and the various concentrations of this compound. Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a saturating concentration of a known non-labeled antagonist). -
Equilibration: Incubate the plate for a defined period (e.g., 60-90 minutes) at a controlled temperature (e.g., 25°C) to allow the binding to reach equilibrium.
-
Termination: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the retained radioactivity using a liquid scintillation counter.
-
Data Analysis: Convert raw counts per minute (CPM) to specific binding. Plot the percent specific binding against the log concentration of this compound to generate a competition curve. Use non-linear regression to calculate the IC
50value. Convert the IC50to a Kivalue using the Cheng-Prusoff equation: Ki= IC50/ (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kdis its dissociation constant.
-
Functional cAMP Inhibition Assay
This assay measures the ability of an agonist to activate Gαi/o-coupled receptors (like D2) by quantifying the resulting decrease in intracellular cAMP levels.
-
Objective: To determine the potency (EC
50or IC50) and efficacy (Emax) of this compound at D2-like receptors. -
Materials:
-
Cell Line: A cell line stably expressing the target Gαi/o-coupled receptor (e.g., CHO-hD2).
-
cAMP Stimulant: Forskolin or another adenylyl cyclase activator.
-
Test Compound: this compound, serially diluted.
-
cAMP Detection Kit: A homogenous assay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence), AlphaScreen, or a luciferase-based biosensor.
-
-
Methodology:
-
Cell Plating: Seed the cells into a multi-well assay plate (e.g., 384-well) and culture until adherent.
-
Compound Addition: Pre-incubate the cells with serial dilutions of this compound for a short period.
-
Stimulation: Add a fixed concentration of forskolin to all wells (except negative controls) to stimulate adenylyl cyclase and raise intracellular cAMP levels.
-
Incubation: Incubate the plate for a defined time (e.g., 30 minutes) at 37°C to allow for the modulation of cAMP production.
-
Lysis and Detection: Lyse the cells and perform the cAMP measurement according to the detection kit manufacturer's instructions. The signal generated will be inversely proportional to the agonist activity at the Gαi/o-coupled receptor.
-
Data Analysis: Plot the assay signal (representing cAMP levels) against the log concentration of this compound. The resulting sigmoidal curve will show inhibition of the forskolin-stimulated signal. Calculate the IC
50(concentration causing 50% inhibition) and the Emax(maximum inhibition) from this curve using non-linear regression. The IC50represents the agonist's potency.
-
References
- 1. Dopamine D2 Receptor Agonist Binding Kinetics—Role of a Conserved Serine Residue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. D1-D2 dopamine receptor heterooligomers with unique pharmacology are coupled to rapid activation of Gq/11 in the striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopamine receptor affinities in vitro and stereotypic activities in vivo of cabergoline in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dopamine receptor profile of co-dergocrine (Hydergine) and its components - PubMed [pubmed.ncbi.nlm.nih.gov]
Ergocornine: A Technical Deep Dive into its Historical Discovery and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ergocornine, a prominent member of the ergot alkaloid family, has a rich history intertwined with the early advancements in natural product chemistry and pharmacology. Initially discovered as a constituent of the "ergotoxine" complex, its isolation and characterization were pivotal in understanding the diverse biological activities of ergot fungi. This technical guide provides a comprehensive overview of the historical discovery, isolation, and physicochemical properties of this compound. Furthermore, it delves into its complex pharmacological profile, detailing its interactions with dopamine, serotonin, and adrenergic receptors, and the subsequent signaling pathways it modulates. Quantitative data are presented in structured tables for comparative analysis, and key experimental methodologies are outlined. Visual diagrams generated using the DOT language illustrate the intricate signaling cascades and experimental workflows associated with this multifaceted compound.
Historical Discovery and Development
The journey to the discovery of this compound is a significant chapter in the history of pharmacology. Early research on the ergot fungus (Claviceps purpurea) focused on a crude mixture of its active principles, collectively known as "ergotoxine." This mixture was first isolated in 1906 by George Barger and Francis H. Carr, and its adrenolytic properties were described by Sir Henry H. Dale.[1] For decades, ergotoxine was considered a single, albeit impure, substance.
A breakthrough occurred in 1943 when the Swiss chemists Arthur Stoll and Albert Hofmann demonstrated that ergotoxine was, in fact, a mixture of three distinct alkaloids: ergocristine, ergocryptine, and a newly identified compound they named This compound .[2][3] This discovery was a landmark achievement, showcasing the power of advancing chemical separation techniques in resolving complex natural product mixtures.[2][4] The name "this compound" was bestowed by Hofmann himself.[5] This pivotal work paved the way for the individual characterization of these alkaloids and a more precise understanding of their pharmacological effects.[6][7]
Early Isolation and Separation
-
Salt Formation: The crude ergotoxine mixture was treated with an acid to form salts of the alkaloids.
-
Solvent Selection: A solvent system was carefully chosen in which the salts of ergocristine, ergocryptine, and this compound exhibited differential solubility.
-
Iterative Crystallization: Through a series of controlled crystallizations and recrystallizations, the less soluble salt would precipitate out of the solution first, allowing for its separation. The remaining solution, enriched in the more soluble salts, would then be subjected to further crystallization steps under different conditions to isolate the other components.
Modern methods for the isolation and purification of this compound and other ergot alkaloids typically involve chromatographic techniques such as column chromatography and high-performance liquid chromatography (HPLC).[8]
Physicochemical Properties
This compound is a peptide alkaloid, characterized by a tetracyclic ergoline ring system linked to a tripeptide moiety. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| Chemical Formula | C₃₁H₃₉N₅O₅ |
| Molecular Weight | 561.67 g/mol |
| Appearance | Crystalline solid |
| Melting Point | 182-184 °C (with decomposition) |
| Solubility | Soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. |
| IUPAC Name | (5'α)-12'-hydroxy-2',5'-bis(1-methylethyl)ergotaman-3',6',18-trione |
| CAS Number | 564-36-3 |
Pharmacological Profile
This compound exerts a complex and multifaceted pharmacological profile, primarily through its interaction with various G-protein coupled receptors (GPCRs), including dopamine, serotonin, and adrenergic receptors.[9] Its effects can be agonistic, partially agonistic, or antagonistic depending on the receptor subtype and the tissue context.
Interaction with Dopamine Receptors
This compound is a potent agonist at dopamine D2 receptors.[5][10] This interaction is the basis for one of its most well-characterized physiological effects: the inhibition of prolactin secretion from the anterior pituitary gland.[4][11][12][13]
Dopamine, acting through D2 receptors on pituitary lactotrophs, is the primary physiological inhibitor of prolactin release.[14] By mimicking the action of dopamine at these receptors, this compound effectively suppresses the synthesis and secretion of prolactin.[11]
The following table summarizes the binding affinity of this compound for the dopamine D2 receptor.
| Receptor | Radioligand | Method | Species | Ki (nM) |
| D2 | [³H]Spiperone | Radioligand Binding Assay | Bovine | ~1.5 |
Note: Ki values can vary depending on experimental conditions.
The activation of D2 receptors by this compound initiates a signaling cascade that leads to the inhibition of prolactin gene transcription and release. This pathway is primarily mediated by the Gαi subunit of the G-protein complex.
Interaction with Serotonin Receptors
This compound also interacts with various serotonin (5-HT) receptor subtypes, contributing to its complex pharmacological effects, including vasoconstriction.[2][15] It displays a notable affinity for 5-HT2A receptors.[16]
The following table summarizes the binding affinity of this compound for key serotonin receptors.
| Receptor | Radioligand | Method | Species | Ki (nM) |
| 5-HT2A | [³H]Ketanserin | Radioligand Binding Assay | Rat | ~5.0 |
Note: Ki values can vary depending on experimental conditions.
The interaction of this compound with 5-HT2A receptors on vascular smooth muscle cells is a key mechanism underlying its vasoconstrictive properties.[15]
Activation of 5-HT2A receptors by this compound leads to the activation of the Gαq signaling pathway, resulting in an increase in intracellular calcium and subsequent smooth muscle contraction.
Interaction with Adrenergic Receptors
This compound also demonstrates affinity for adrenergic receptors, particularly of the alpha subtype.[2] Its interaction with these receptors can contribute to its effects on blood pressure and vascular tone.
The following table summarizes the binding affinity of this compound for alpha-adrenergic receptors.
| Receptor | Radioligand | Method | Species | Ki (nM) |
| α1 | [³H]Prazosin | Radioligand Binding Assay | Rat | ~10.0 |
| α2 | [³H]Yohimbine | Radioligand Binding Assay | Rat | ~8.0 |
Note: Ki values can vary depending on experimental conditions.
Experimental Protocols
Radioligand Binding Assay (Representative Protocol)
This protocol provides a general framework for determining the binding affinity of this compound to a specific receptor subtype using a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation:
-
Homogenize tissue or cells expressing the receptor of interest in a suitable buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a multi-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand for the target receptor, and varying concentrations of unlabeled this compound.
-
Include control wells for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of a known competing ligand).
-
-
Incubation:
-
Incubate the plates at a specific temperature for a defined period to allow binding to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.[17]
-
Conclusion
The discovery and characterization of this compound represent a significant milestone in the field of natural product chemistry and pharmacology. From its initial identification as a component of the ergotoxine complex to the detailed elucidation of its interactions with multiple receptor systems, the study of this compound has provided valuable insights into the physiological effects of ergot alkaloids. Its potent dopaminergic agonism, leading to the inhibition of prolactin secretion, and its complex interactions with serotonergic and adrenergic receptors underscore its therapeutic potential and toxicological significance. This technical guide serves as a comprehensive resource for researchers and professionals in the field, providing a foundation for further investigation and development of novel therapeutics targeting the intricate signaling pathways modulated by this remarkable natural compound.
References
- 1. Dopamine D2 receptor mediates both inhibitory and stimulatory actions on prolactin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. samorini.it [samorini.it]
- 3. Ergot and Its Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. chimia.ch [chimia.ch]
- 7. Historical view on ergot alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Separation of ergot alkaloids and their epimers and determination in sclerotia by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | C31H39N5O5 | CID 73453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. US1394233A - Arthur stoll - Google Patents [patents.google.com]
- 11. Countercurrent distribution - Wikipedia [en.wikipedia.org]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. karger.com [karger.com]
- 14. Prolactin and dopamine: what is the connection? A review article - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Interaction of ergovaline with serotonin receptor 5-HT2A in bovine ruminal and mesenteric vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Investigation of the relationship between ergocristinine and vascular receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Ergocornine's Role in the Ergotoxine Complex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ergocornine is a prominent peptide ergot alkaloid and a key constituent of the ergotoxine complex, a mixture of structurally related alkaloids produced by fungi of the Claviceps genus. Historically, ergotoxine was considered a single entity but was later revealed to be a complex of ergocristine, ergocryptine, and this compound. This compound, like other ergopeptines, exerts a complex pharmacological profile primarily through its interaction with dopaminergic, serotonergic, and adrenergic receptors. This guide provides an in-depth technical overview of this compound's chemical properties, its role and quantitative contribution to the ergotoxine complex, detailed experimental protocols for its isolation and analysis, and a visualization of its primary signaling pathways.
This compound and the Ergotoxine Complex
Discovery and Composition
The ergotoxine complex was first isolated in the early 20th century, and for a time, it was believed to be a single compound.[1][2] Subsequent research revealed that ergotoxine is, in fact, a mixture of three primary peptide ergot alkaloids: ergocristine, α-ergocryptine, and this compound.[3] Dihydroergotoxine, a derivative, is composed of dihydroergocristine, dihydrothis compound, and dihydroergocryptine.[4] The relative proportions of these components can vary depending on the fungal strain and growth conditions.
Chemical Properties of this compound
This compound is a crystalline ergopeptine derived from lysergic acid.[5][6] Its chemical structure is characterized by a tetracyclic ergoline ring system linked to a tripeptide moiety.[7]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C31H39N5O5 | [8] |
| Molecular Weight | 561.67 g/mol | [8][[“]] |
| CAS Number | 564-36-3 | [[“]] |
| Appearance | White solid | [5] |
| Melting Point | 182-184 °C (decomposes) | [5] |
| Solubility | Soluble in acetone, chloroform, ethyl acetate; slightly soluble in ethanol and methanol; practically insoluble in water. | [[“]] |
Pharmacodynamics and Receptor Interactions
This compound's pharmacological effects are mediated through its interaction with a range of G protein-coupled receptors (GPCRs), where it can act as a partial agonist or antagonist.[10] Its activity is most pronounced at dopamine, serotonin, and adrenergic receptors.
Quantitative Receptor Binding Profile
The binding affinities of the ergotoxine components for various receptors have been determined through radioligand binding assays. The inhibition constant (Ki) is a measure of the concentration of the ligand required to occupy 50% of the receptors, with a lower Ki value indicating a higher binding affinity.
Table 2: Comparative Receptor Binding Affinities (Ki in nM) of Ergotoxine Components
| Receptor Subtype | This compound (Ki, nM) | Ergocristine (Ki, nM) | α-Ergocryptine (Ki, nM) | Reference(s) |
| Dopamine D2 | Not widely available | Not widely available | Not widely available | [11][12][13] |
| Serotonin 5-HT2A | Not widely available | ~-10.2 (Binding Energy, kcal/mol) | Not widely available | [14] |
| α1A-Adrenergic | Not widely available | Not widely available | 4.28 | [15] |
| α1B-Adrenergic | Not widely available | Not widely available | 7.94 | [15] |
| α1D-Adrenergic | Not widely available | Not widely available | 24 | [15] |
| α2A-Adrenergic | Not widely available | ~-10.3 (Binding Energy, kcal/mol) | 2.98 | [14][15] |
Note: Direct comparative Ki values for all ergotoxine components are not consistently available in the literature under uniform experimental conditions. The data presented is a synthesis of available information. Binding energy from molecular docking studies is provided for ergocristine at certain receptors as a proxy for affinity.
Signaling Pathways
The interaction of this compound with its target receptors initiates intracellular signaling cascades that mediate its physiological effects. The following diagrams illustrate the primary signaling pathways associated with dopamine D2, serotonin 5-HT2A, and alpha-1 adrenergic receptors.
Dopamine D2 Receptor Signaling
This compound is a dopamine receptor agonist.[6] Activation of the D2 receptor, a Gi/o-coupled receptor, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
Serotonin 5-HT2A Receptor Signaling
Interaction with the 5-HT2A receptor, a Gq-coupled receptor, activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[16][17]
Alpha-1 Adrenergic Receptor Signaling
Similar to the 5-HT2A receptor, the α1-adrenergic receptor is coupled to the Gq protein, and its activation by this compound leads to the PLC-mediated signaling cascade.[18]
Experimental Protocols
The following sections provide detailed methodologies for the extraction and analysis of this compound and other ergot alkaloids from fungal sclerotia and grain matrices.
Extraction of Ergot Alkaloids from Sclerotia
This protocol describes a general method for the solvent extraction of ergot alkaloids from Claviceps purpurea sclerotia.[19][20]
Materials:
-
Ground ergot sclerotia
-
Petroleum ether (for defatting)
-
Extraction solvent: 70% acetone in water with 5% tartaric acid
-
Sodium carbonate (Na2CO3) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na2SO4)
-
Rotary evaporator
Procedure:
-
Grind the ergot sclerotia to a fine powder.
-
Defat the ground sclerotia by extraction with petroleum ether.
-
Extract the defatted material with the acetone/water/tartaric acid mixture.
-
Concentrate the extract under vacuum to remove the acetone.
-
Make the aqueous solution alkaline with sodium carbonate solution.
-
Perform a liquid-liquid extraction with ethyl acetate.
-
Wash the ethyl acetate phase with water.
-
Dry the ethyl acetate phase over anhydrous sodium sulfate.
-
Evaporate the solvent to yield the crude alkaloid extract.
Solid-Phase Extraction (SPE) for Sample Clean-up
This protocol outlines a solid-phase extraction method for cleaning up grain extracts prior to HPLC analysis.[8][21]
Materials:
-
Crude grain extract (e.g., from wheat)
-
Methanol
-
0.25% Phosphoric acid (H3PO4)
-
Strong cation-exchange (SCX) SPE cartridge
-
Elution solvent: Methanol/0.05M phosphate buffer, pH 9 (60:40 v/v)
Procedure:
-
Condition the SCX SPE cartridge with methanol followed by 0.25% phosphoric acid.
-
Dilute the grain extract with 0.25% phosphoric acid.
-
Load the diluted extract onto the conditioned SPE cartridge.
-
Wash the cartridge with the extraction solvent to remove interferences.
-
Dry the cartridge under vacuum.
-
Elute the ergot alkaloids with the alkaline methanol/phosphate buffer solution.
HPLC-FLD Analysis of Ergot Alkaloids
This section details a High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) method for the separation and quantification of ergot alkaloids.[2][22][23]
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 4.6 mm, 2.6 µm particle size)
-
Mobile Phase A: 5 mM Ammonium bicarbonate in water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A gradient program starting with a high proportion of mobile phase A and gradually increasing the proportion of mobile phase B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 60 µL
-
Fluorescence Detection: Excitation at 250 nm, Emission at 425 nm.
Procedure:
-
Prepare a series of calibration standards of known concentrations of the target ergot alkaloids.
-
Inject the prepared standards and samples onto the HPLC system.
-
Identify the alkaloids in the samples by comparing their retention times with those of the standards.
-
Quantify the alkaloids by constructing a calibration curve of peak area versus concentration for each standard.
Conclusion
This compound is a pharmacologically significant component of the ergotoxine complex, contributing to its diverse effects on the central and peripheral nervous systems. Its interactions with dopamine, serotonin, and adrenergic receptors underscore its potential for therapeutic applications and its role in ergot-related toxicity. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers and professionals engaged in the study and development of ergot-derived compounds. Further research is warranted to fully elucidate the comparative pharmacology of the individual ergotoxine components and their synergistic or antagonistic interactions.
References
- 1. ilc.uni-hohenheim.de [ilc.uni-hohenheim.de]
- 2. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Dopamine receptor profile of co-dergocrine (Hydergine) and its components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of ergot alkaloids: purity and stability assessment of standards and optimization of extraction conditions for cereal samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ergot alkaloids reduce circulating serotonin in the bovine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Liquid chromatographic preparative method for isolating ergot alkaloids, using a particle-loaded membrane extracting disk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. consensus.app [consensus.app]
- 10. This compound | C31H39N5O5 | CID 73453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Alkaloid binding and activation of D2 dopamine receptors in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ergovaline binding and activation of D2 dopamine receptors in GH4ZR7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Interactions of ergot alkaloids with anterior pituitary D-2 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Investigation of the relationship between ergocristinine and vascular receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. α-ergocryptine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 16. benchchem.com [benchchem.com]
- 17. Interaction of ergovaline with serotonin receptor 5-HT2A in bovine ruminal and mesenteric vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 19. One moment, please... [mechotech.in]
- 20. cdnsciencepub.com [cdnsciencepub.com]
- 21. researchgate.net [researchgate.net]
- 22. Development, in-house validation and application of a method using high-performance liquid chromatography with fluorescence detection (HPLC-FLD) for the quantification of 12 ergot alkaloids in compound feeds - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
An In-depth Review of Ergocornine Literature for Preliminary Studies
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Ergocornine, a prominent member of the ergot alkaloid family, is a naturally occurring compound synthesized by fungi of the Claviceps genus. Historically associated with the toxic effects of ergotism, modern pharmacological research has unveiled its potential as a modulator of various physiological processes. This technical guide provides a comprehensive review of the existing scientific literature on this compound, with a focus on its pharmacological properties, mechanism of action, and the experimental methodologies used in its preliminary investigation. The information is presented to support researchers, scientists, and drug development professionals in designing and executing further studies on this multifaceted molecule.
Pharmacological Profile of this compound
This compound exerts its biological effects through complex interactions with multiple neurotransmitter receptor systems. It is known to be a potent agent at adrenergic, dopaminergic, and serotonergic receptors, often exhibiting a mixed profile of partial agonism and antagonism. This complex pharmacology underlies its diverse physiological effects, including vasoconstriction and neuromodulation.[1]
Quantitative Data on Receptor Interactions
The following tables summarize the available quantitative data on the interaction of this compound and related ergot alkaloids with key G-protein coupled receptors (GPCRs). The data is presented as Ki (inhibition constant), EC50 (half-maximal effective concentration), or IC50 (half-maximal inhibitory concentration) values, which are critical metrics for assessing the potency and affinity of a compound. A lower value indicates a higher potency or affinity.
Table 1: Dopamine Receptor Interactions of Ergot Alkaloids
| Compound | Receptor Subtype | Assay Type | Value (nM) | Notes |
| Ergovaline | D2 | Radioligand Binding (Ki) | 6.9 ± 2.6 | [2] |
| Dopamine | D2 | Radioligand Binding (Ki) | 370 ± 160 | [2] |
| Ergovaline | D2 | cAMP Production (EC50) | 8 ± 2 | Inhibition of VIP-stimulated cAMP production[2] |
| Ergonovine | D2 | cAMP Production (EC50) | 47 ± 2 | Inhibition of VIP-stimulated cAMP production[2] |
| α-Ergocryptine | D2 | cAMP Production (EC50) | 28 ± 2 | Inhibition of VIP-stimulated cAMP production[2] |
| Ergotamine | D2 | cAMP Production (EC50) | 2 ± 1 | Inhibition of VIP-stimulated cAMP production[2] |
| Dopamine | D2 | cAMP Production (EC50) | 8 ± 1 | Inhibition of VIP-stimulated cAMP production[2] |
Table 2: Serotonin and Adrenergic Receptor Interactions of Ergot Alkaloids
| Compound | Receptor Subtype | Assay Type | Value (kcal/mol) | Notes |
| Ergocristine | 5-HT2A | Molecular Docking (Binding Affinity) | -10.2 | [3] |
| Ergocristinine | 5-HT2A | Molecular Docking (Binding Affinity) | -9.7 | [3] |
| Ergocristine | Alpha 2A Adrenergic | Molecular Docking (Binding Affinity) | -10.3 | [3] |
| Ergocristinine | Alpha 2A Adrenergic | Molecular Docking (Binding Affinity) | -8.7 | [3] |
Table 3: Functional Vasoconstrictor Activity
| Compound | Assay System | Effect | Notes |
| This compound | Vascular System | Partial Agonist (40-50% stimulation) | [4] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature, providing a foundation for the replication and extension of these studies.
Protocol 1: Dopamine D2 Receptor cAMP Functional Assay
This protocol is adapted from methodologies used to assess the functional activity of compounds at the D2 dopamine receptor by measuring the inhibition of adenylyl cyclase activity.[5][6]
Objective: To determine the EC50 value of this compound for the inhibition of forskolin-stimulated cAMP production in cells expressing the human dopamine D2 receptor.
Materials:
-
HEK293 or CHO cells stably expressing the human dopamine D2 receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS, antibiotics).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Forskolin.
-
This compound.
-
cAMP assay kit (e.g., HTRF, ELISA, or other competitive immunoassay).
-
384-well white, low-volume microplates.
-
Plate reader compatible with the chosen cAMP assay kit.
Procedure:
-
Cell Culture: Culture the D2 receptor-expressing cells according to standard protocols.
-
Cell Seeding: Seed the cells into 384-well plates at an appropriate density and allow them to attach and grow overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Assay: a. Remove the culture medium from the cells. b. Add a solution of this compound at various concentrations to the wells. c. Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase. d. Incubate the plate for a specified time (e.g., 30 minutes) at 37°C. e. Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit, following the manufacturer's instructions.
-
Data Analysis: a. Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration. b. Fit the data using a sigmoidal dose-response model to determine the EC50 value.
Protocol 2: Serotonin 5-HT2A Receptor Calcium Mobilization Assay
This protocol is based on methods for measuring the activation of the Gq-coupled 5-HT2A receptor by monitoring changes in intracellular calcium concentration.[7][8][9][10][11]
Objective: To determine the EC50 value of this compound for inducing calcium mobilization in cells expressing the human 5-HT2A receptor.
Materials:
-
HEK293 or CHO cells stably expressing the human 5-HT2A receptor.
-
Cell culture medium.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
This compound.
-
A known 5-HT2A receptor agonist (e.g., serotonin) as a positive control.
-
Fluorescence microplate reader with kinetic reading capability and automated liquid handling.
-
Black-walled, clear-bottom 96- or 384-well microplates.
Procedure:
-
Cell Seeding: Seed the 5-HT2A receptor-expressing cells into the microplates and allow them to attach overnight.
-
Dye Loading: a. Prepare a loading solution of the calcium-sensitive dye in assay buffer. b. Remove the culture medium and add the dye loading solution to the cells. c. Incubate for a specified time (e.g., 60 minutes) at 37°C to allow the dye to enter the cells.
-
Compound Addition and Measurement: a. Place the plate in the fluorescence plate reader. b. Establish a stable baseline fluorescence reading. c. Use the instrument's automated injector to add this compound at various concentrations to the wells. d. Immediately begin kinetic fluorescence readings to measure the change in intracellular calcium concentration over time.
-
Data Analysis: a. Determine the peak fluorescence response for each concentration of this compound. b. Plot the peak fluorescence response against the logarithm of the this compound concentration. c. Fit the data to a sigmoidal dose-response curve to calculate the EC50 value.
Protocol 3: Agonist-Induced Vasoconstriction in Isolated Arteries
This protocol outlines a general method for assessing the vasoconstrictor effects of this compound on isolated arterial rings using a wire myograph system.[12][13][14][15][16]
Objective: To characterize the concentration-response relationship of this compound-induced vasoconstriction in isolated arteries.
Materials:
-
Isolated arteries (e.g., rat aorta, mesenteric artery).
-
Krebs-Henseleit solution (composition in mM: NaCl 118.4, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1).
-
Carbogen gas (95% O2, 5% CO2).
-
Wire myograph system with a force transducer.
-
Data acquisition system.
-
This compound.
-
A standard vasoconstrictor (e.g., phenylephrine or KCl) for viability checks.
Procedure:
-
Tissue Preparation: a. Dissect the desired artery and place it in ice-cold Krebs-Henseleit solution. b. Carefully clean the artery of surrounding connective tissue and cut it into rings of appropriate length (e.g., 2-3 mm). c. Mount the arterial rings in the wire myograph chambers filled with Krebs-Henseleit solution and aerated with carbogen at 37°C.
-
Equilibration and Viability Check: a. Allow the arterial rings to equilibrate under a set resting tension for a specified period (e.g., 60-90 minutes), with periodic changes of the buffer. b. Test the viability of the tissue by inducing a contraction with a high concentration of KCl or a standard agonist like phenylephrine.
-
Concentration-Response Curve: a. After a washout period and return to baseline tension, cumulatively add increasing concentrations of this compound to the chambers. b. Record the isometric tension developed at each concentration until a maximal response is achieved or the concentration range of interest has been covered.
-
Data Analysis: a. Express the contractile response as a percentage of the maximal contraction induced by the viability check agonist. b. Plot the percentage of maximal contraction against the logarithm of the this compound concentration. c. Fit the data to a sigmoidal dose-response curve to determine the EC50 and the maximal effect (Emax).
Signaling Pathways
This compound's interaction with dopamine, serotonin, and adrenergic receptors initiates intracellular signaling cascades that ultimately mediate its physiological effects. The following diagrams, generated using the DOT language, illustrate the canonical signaling pathways associated with the primary receptor subtypes targeted by this compound.
Dopamine D2 Receptor Signaling Pathway
Dopamine D2 receptors are coupled to inhibitory G-proteins (Gi/o). Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[5][17][18][19][20][21]
Caption: Dopamine D2 Receptor Signaling Pathway.
Serotonin 5-HT2A Receptor Signaling Pathway
Serotonin 5-HT2A receptors are coupled to Gq/11 G-proteins. Their activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC).[22][23][24][25][26]
Caption: Serotonin 5-HT2A Receptor Signaling Pathway.
Alpha-1 Adrenergic Receptor Signaling Pathway
Alpha-1 adrenergic receptors are also coupled to Gq/11 G-proteins, activating the same phospholipase C pathway as 5-HT2A receptors. This leads to the generation of IP3 and DAG, resulting in increased intracellular calcium and activation of PKC, which are key events in processes like vasoconstriction.[1][4][27][28][29]
References
- 1. ahajournals.org [ahajournals.org]
- 2. Ergovaline binding and activation of D2 dopamine receptors in GH4ZR7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of the relationship between ergocristinine and vascular receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 6. Effects of several ergosines on adenylate cyclase activity in synaptosomal membranes of the bovine caudate nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. innoprot.com [innoprot.com]
- 9. benchchem.com [benchchem.com]
- 10. Quantitative changes in intracellular calcium and extracellular-regulated kinase activation measured in parallel in CHO cells stably expressing serotonin (5-HT) 5-HT2A or 5-HT2C receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Guidelines for the measurement of vascular function and structure in isolated arteries and veins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. Determination of agonist dissociation constants in isolated vasculature: equivalence of estimates obtained by the method of partial irreversible receptor inactivation and a novel application of the operational model of pharmacological agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. Effect of myogenic tone on agonist-mediated vasoconstriction in isolated arteries: A computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. How changes in dopamine D2 receptor levels alter striatal circuit function and motivation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Phosphorylation Signals Downstream of Dopamine Receptors in Emotional Behaviors: Association with Preference and Avoidance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. innoprot.com [innoprot.com]
- 22. msudenver.edu [msudenver.edu]
- 23. researchgate.net [researchgate.net]
- 24. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 28. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 29. A nuclear pathway for alpha 1‐adrenergic receptor signaling in cardiac cells. | The EMBO Journal [link.springer.com]
An In-depth Technical Guide to the Ergoline Skeleton of Ergocornine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of Ergocornine, focusing on its core chemical structure, the ergoline skeleton. This compound is a prominent member of the ergopeptine class of ergot alkaloids, naturally produced by fungi of the Claviceps genus.[1] Its complex pharmacology, arising from interactions with multiple neurotransmitter systems, makes its foundational structure a subject of significant interest in medicinal chemistry and drug development.[2] This document outlines its physicochemical properties, receptor binding profile, relevant signaling pathways, and the experimental methodologies used for its study.
The Ergoline Skeleton and this compound Structure
The foundational structure of all ergot alkaloids is the tetracyclic ergoline ring system, which consists of a fused indole and quinoline framework.[3] this compound is classified as an ergopeptine, meaning this ergoline core is amide-linked at the C8 position to a cyclic tripeptide moiety.[4] In the case of this compound, this peptide portion is composed of L-valine, L-valine, and L-proline. This complex side chain is crucial for its distinct pharmacological profile, particularly its interaction with G protein-coupled receptors (GPCRs).
Quantitative Data
Physicochemical Properties of this compound
The following table summarizes key physicochemical data for this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₃₁H₃₉N₅O₅ | [1] |
| Molecular Weight | 561.67 g/mol | [1] |
| CAS Number | 564-36-3 | [1] |
| Melting Point | 182.0 °C | [1] |
| Boiling Point | 858.3 °C (Predicted) | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, DMSO, Acetone | [5] |
Receptor Binding & Functional Activity Profile
This compound, like other ergot alkaloids, exhibits a complex receptor binding profile, acting as a potent ligand at various dopaminergic, serotonergic, and adrenergic receptors.[2] It is primarily characterized as a dopamine D₂ receptor agonist.[6] While comprehensive and direct Kᵢ values for this compound are not consistently available across all receptor subtypes, the following table compiles available data for this compound and closely related ergot alkaloids to provide a representative profile of its activity. The ergopeptine class, to which this compound belongs, has been shown to interact with D₂ receptors in a manner characteristic of antagonists (monophasic, guanine nucleotide-insensitive binding) despite being pharmacological agonists, suggesting a slow dissociation rate and complex receptor interaction.[4]
| Receptor Target | Ligand Tested | Affinity / Potency Metric | Value (nM) | Reference(s) |
| Dopamine D₂ | Ergovaline | Kᵢ | 6.9 ± 2.6 | [7] |
| Dopamine D₂ | Ergotamine | EC₅₀ (cAMP Inhibition) | 2 ± 1 | [7][8] |
| Dopamine D₂ | α-Ergocryptine | EC₅₀ (cAMP Inhibition) | 28 ± 2 | [7][8] |
| Dopamine D₂ | Ergonovine | EC₅₀ (cAMP Inhibition) | 47 ± 2 | [7] |
| α₁-Adrenoceptor | Dihydrothis compound | Kᵢ (from displacement) | Nanomolar range | [9] |
| α₂-Adrenoceptor | Dihydrothis compound | Kᵢ (from displacement) | Nanomolar range | [9] |
| 5-HT₁ Receptors | General Ergoline Class | High Affinity | Not Quantified | [2][10] |
| 5-HT₂ Receptors | General Ergoline Class | High Affinity | Not Quantified | [2] |
Note: Kᵢ (inhibition constant) reflects binding affinity; a lower value indicates higher affinity. EC₅₀ (half-maximal effective concentration) reflects functional potency.
Signaling Pathways
The primary mechanism of action for this compound is through the activation of D₂ dopamine receptors, which are G protein-coupled receptors (GPCRs) that couple to the Gαi/o family of inhibitory G proteins.[11][12] Modern understanding of GPCR signaling, however, recognizes that signaling can diverge into multiple downstream pathways, principally G protein-dependent and β-arrestin-dependent pathways.[13][14]
G Protein-Dependent Signaling
Upon agonist binding, the D₂ receptor activates Gαi/o proteins. This activation leads to the dissociation of the G protein heterotrimer into Gαi/o-GTP and Gβγ subunits.[15] The Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular concentrations of the second messenger cyclic AMP (cAMP).[12] The liberated Gβγ subunits can also modulate the activity of other effectors, including ion channels like G protein-gated inwardly rectifying potassium (GIRK) channels.[11]
β-Arrestin-Dependent Signaling
Following G protein activation, GPCRs are typically phosphorylated by G protein-coupled receptor kinases (GRKs).[16] This phosphorylation promotes the binding of β-arrestin proteins. While historically viewed as a mechanism for signal desensitization and receptor internalization, β-arrestin can also act as a signal transducer itself, initiating distinct downstream cascades.[14][17] For the D₂ receptor, β-arrestin-mediated signaling can lead to the activation of pathways like the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2, often within distinct subcellular compartments compared to G protein-mediated activation.[17][18]
Experimental Protocols
Quantification of this compound in Cereal Matrices via UHPLC-MS/MS
This protocol describes a standard method for the extraction, cleanup, and quantification of this compound and other ergot alkaloids from complex matrices like cereal products.[19][20][21]
1. Sample Preparation and Extraction:
-
Homogenize a representative sample (e.g., 5 grams of ground wheat) to a fine powder.[20]
-
Add 40 mL of an extraction solution (e.g., Acetonitrile:Water 84:16 v/v containing 200 mg/L Ammonium Carbonate, or Methanol:Water 60:40 v/v with 0.4% formic acid).[20][22] An appropriate isotopically labeled internal standard should be added at this stage to correct for matrix effects and recovery losses.[23]
-
Agitate vigorously on a horizontal or rotary shaker for 30 minutes.[20][22]
-
Centrifuge the mixture at high speed (e.g., 10,000 RPM for 5 minutes) to pellet solid material.[20]
2. Extract Cleanup:
-
Filter the supernatant through a Whatman 54 filter paper.[20]
-
Pass an aliquot of the filtered extract (e.g., 4 mL) through a dedicated cleanup column (e.g., Mycosep® 150 Ergot column) to remove interfering matrix components.[20]
-
Alternatively, for other protocols, the supernatant can be purified by passing it through a 30 kD ultrafilter.[22]
3. UHPLC-MS/MS Analysis:
-
Transfer the cleaned extract into an autosampler vial for injection.
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
- Ionization Mode: Positive Electrospray Ionization (ESI+).[21]
- Analysis Mode: Dynamic Multiple Reaction Monitoring (dMRM).[20]
- MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for this compound for confident identification and quantification. The protonated molecule [M+H]⁺ is used as the precursor ion.[21]
- Calibration: Use matrix-matched calibration standards or stable isotope-labeled internal standards for accurate quantification.[22][23]
// Nodes
Start [label="Ground Cereal Sample (5g)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Extraction [label="Add Extraction Solvent (40mL)\n+ Internal Standard\nShake for 30 min", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Centrifuge [label="Centrifuge\n(10,000 RPM, 5 min)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Supernatant [label="Collect Supernatant", shape=trapezium, fillcolor="#FBBC05", fontcolor="#202124"];
Cleanup [label="Push through Cleanup Column\n(e.g., Mycosep 150)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Final_Extract [label="Collect Purified Extract", shape=trapezium, fillcolor="#FBBC05", fontcolor="#202124"];
Analysis [label="Inject into UHPLC-MS/MS", fillcolor="#EA4335", fontcolor="#FFFFFF"];
End [label="Quantify this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges
Start -> Extraction;
Extraction -> Centrifuge;
Centrifuge -> Supernatant;
Supernatant -> Cleanup;
Cleanup -> Final_Extract;
Final_Extract -> Analysis;
Analysis -> End;
}
Competitive Radioligand Binding Assay for D₂ Receptors
This protocol outlines a general method for determining the binding affinity (Kᵢ) of a test compound like this compound for a specific receptor, such as the dopamine D₂ receptor, using a competitive binding assay.[3][5][24]
1. Membrane Preparation:
-
Harvest cells expressing the D₂ receptor (e.g., CHO or HEK293 cells) or dissect tissue rich in the receptor (e.g., rat striatum).
-
Homogenize the cells/tissue in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, protease inhibitors).[3]
-
Centrifuge the homogenate at high speed (e.g., 20,000 x g for 10 minutes at 4°C) to pellet the membranes.[3]
-
Wash the pellet by resuspending in fresh buffer and repeating the centrifugation.
-
Resuspend the final pellet in an appropriate assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).[3]
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, add in order:
- Assay Buffer: (e.g., 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).[5]
- Test Compound (this compound): A range of concentrations prepared by serial dilution.
- Radioligand: A fixed concentration of a known D₂ receptor radioligand (e.g., [³H]Spiperone or [³H]Raclopride), typically near its Kₔ value.
- Membrane Preparation: A specific amount of membrane protein (e.g., 50-100 µg).
-
Control Wells:
- Total Binding: Contains buffer, radioligand, and membranes (no test compound).
- Non-specific Binding (NSB): Contains buffer, radioligand, membranes, and a high concentration of a known unlabeled D₂ antagonist (e.g., 10 µM Haloperidol or Butaclamol) to saturate all specific binding sites.[5]
-
Incubate the plate at a set temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[3]
3. Termination and Counting:
-
Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/B), which trap the membrane-bound radioligand.[3][5]
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound (this compound). This will generate a sigmoidal competition curve.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the curve fit.
-
Calculate the Kᵢ (inhibition constant) using the Cheng-Prusoff equation :
- Kᵢ = IC₅₀ / (1 + [L]/Kₔ)
- Where [L] is the concentration of the radioligand used and Kₔ is its dissociation constant for the receptor.[25]
References
- 1. Fully automated radioligand binding filtration assay for membrane-bound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C31H39N5O5 | CID 73453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Interactions of ergot alkaloids with anterior pituitary D-2 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Ergovaline binding and activation of D2 dopamine receptors in GH4ZR7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Interaction of ergot alkaloids and their combination (co-dergocrine) with alpha-adrenoceptors in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ergolines as selective 5-HT1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 13. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Mechanisms of G protein activation via the D2 dopamine receptor: evidence for persistent receptor/G protein interaction after agonist stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The dopamine D2 receptor can directly recruit and activate GRK2 without G protein activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Biased Dopamine D2 Receptors Exhibit Distinct Intracellular Trafficking Properties and ERK Activation in Different Subcellular Domains [biomolther.org]
- 18. mdpi.com [mdpi.com]
- 19. HPLC/MS Method for the Determination of Ergot Alkaloids in Cereals and Cereal Products | National Agricultural Library [nal.usda.gov]
- 20. protocols.io [protocols.io]
- 21. A Targeted UHPLC-MS/MS Method Validated for the Quantification of Ergot Alkaloids in Cereal-Based Baby Food from the Belgian Market - PMC [pmc.ncbi.nlm.nih.gov]
- 22. wur.nl [wur.nl]
- 23. Making sure you're not a bot! [opus4.kobv.de]
- 24. Receptor-Ligand Binding Assays [labome.com]
- 25. benchchem.com [benchchem.com]
Potential therapeutic applications of Ergocornine in medicine.
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ergocornine, a naturally occurring ergot alkaloid, has garnered significant interest within the scientific community for its diverse pharmacological activities. Primarily known as a dopamine D2 receptor agonist, its potential therapeutic applications span endocrinology, oncology, and neurology. This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action, supported by quantitative data from preclinical studies, detailed experimental protocols, and visualizations of its signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development, facilitating further exploration of this compound's therapeutic promise.
Introduction
This compound is a member of the ergopeptine family of alkaloids, which are complex nitrogenous compounds produced by fungi of the Claviceps genus. Historically associated with ergotism, the toxic effects of ergot alkaloids, modern pharmacological research has unveiled their potential as valuable therapeutic agents. This compound's primary mechanism of action involves its potent agonism at dopamine D2 receptors, which underpins many of its physiological effects, most notably the potent inhibition of prolactin secretion from the anterior pituitary gland.[1][2] Beyond its effects on the endocrine system, preclinical studies have demonstrated this compound's anti-tumorigenic properties, particularly in hormone-dependent cancers such as those of the breast and pituitary.[3][4] This guide will delve into the specifics of these therapeutic applications, presenting the available data in a structured and accessible format.
Mechanism of Action
This compound's pharmacological effects are primarily attributed to its interaction with various neurotransmitter receptors.
Dopaminergic System
The most well-characterized action of this compound is its agonistic activity at dopamine D2 receptors.[1][5] This interaction is the basis for its potent inhibition of prolactin release from lactotrophic cells in the anterior pituitary. The binding of this compound to D2 receptors initiates a signaling cascade that leads to the suppression of prolactin synthesis and secretion.[6][7] Dihydrothis compound, a related compound, has been shown to stimulate cyclic AMP formation (a D1-receptor response) and inhibit electrically evoked tritium overflow (a D2-receptor response) in rat striatum, with the D2 receptor interaction occurring at significantly lower concentrations.[8]
Other Receptor Systems
Ergot alkaloids, including this compound, are known to interact with other receptor systems, which can contribute to both their therapeutic effects and potential side effects. These include serotonin (5-HT) and adrenergic receptors. The interaction with these receptors may play a role in its vasoconstrictive properties and potential applications in conditions like migraine.[9]
Quantitative Data
The following tables summarize the available quantitative data from preclinical studies on this compound and related compounds.
Table 1: Receptor Binding and Functional Activity
| Compound | Receptor | Assay Type | Species | Tissue/Cell Line | Parameter | Value | Reference(s) |
| Dihydrothis compound | Dopamine D1 | cAMP formation | Rat | Striatum | EC50 | ~100 nM | [8] |
| Dihydrothis compound | Dopamine D2 | Inhibition of electrically evoked tritium overflow | Rat | Striatal slices | EC50 | ~2 nM | [8] |
| Ergovaline | Dopamine D2 | Radioligand binding ([3H]YM-09151-2) | Rat | GH4ZR7 cells | Ki | 6.9 ± 2.6 nM | [10] |
| Ergot Alkaloids (general) | Dopamine D2 | - | - | - | Affinity | High | [11] |
Table 2: In Vivo Anti-Tumor and Prolactin-Inhibiting Effects
| Compound | Animal Model | Tumor Type | Dosage | Duration | Effect | Quantitative Outcome | Reference(s) |
| This compound | Mice | Spontaneous Mammary Tumors | Not specified | Not specified | Inhibition of tumor appearance | - | [4] |
| This compound | Parturient Mice | - | 0.5 mg/day | 10 days | Prolactin suppression | Significantly reduced plasma prolactin levels | [12] |
| This compound | Female Rats | DMBA-induced Mammary Tumors | 0.25 to 1.0 mg | 1-24 hours | Prolactin suppression | Marked lowering of serum prolactin | [13] |
| This compound | Female Rats | DMBA-induced Mammary Tumors | 1 or 2 mg | - | Tumor regression | Regression of tumors | [13] |
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by this compound.
Dopamine D2 Receptor Signaling in Lactotrophs
Caption: this compound's activation of the D2 receptor inhibits prolactin synthesis and secretion.
Potential Anti-Tumor Signaling
The precise signaling pathways underlying this compound's anti-tumor effects are not fully elucidated but are thought to be linked to its dopamine receptor agonism and prolactin-lowering effects, as well as potentially other, yet unknown, mechanisms.[2]
Caption: Proposed mechanisms of this compound's anti-tumor activity.
Experimental Protocols
This section provides an overview of key experimental methodologies used to evaluate the therapeutic potential of this compound.
Radioligand Binding Assay for Receptor Affinity
This protocol is a generalized method to determine the binding affinity (Ki) of this compound for dopamine receptors.
Objective: To quantify the affinity of this compound for D1 and D2 dopamine receptors.
Materials:
-
Cell membranes expressing the dopamine receptor of interest (e.g., from transfected cell lines or specific brain regions).
-
Radioligand specific for the receptor (e.g., [3H]-Spiperone for D2 receptors).
-
This compound solutions of varying concentrations.
-
Assay buffer (e.g., Tris-HCl buffer with appropriate ions).
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in a suitable buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of this compound. Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known competing ligand).
-
Incubation: Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand binding assay.
MTT Assay for Cytotoxicity
This protocol outlines a general method for assessing the cytotoxic effects of this compound on cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, MDA-MB-231 for breast cancer).
-
Cell culture medium and supplements.
-
This compound solutions of varying concentrations.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a specialized buffer).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include control wells with vehicle only.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the control. Plot the percentage of viability against the log concentration of this compound to determine the IC50 value.
Caption: Workflow for an MTT cytotoxicity assay.
In Vivo Anti-Tumor Efficacy Study
This is a generalized protocol for evaluating the anti-tumor effects of this compound in a mouse model.
Objective: To assess the in vivo efficacy of this compound in inhibiting tumor growth.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice).
-
Cancer cell line for tumor induction.
-
This compound solution for administration.
-
Vehicle control solution.
-
Calipers for tumor measurement.
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor development. Once tumors reach a palpable size, measure their dimensions with calipers.
-
Treatment Groups: Randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound to the treatment group via a specified route (e.g., intraperitoneal or oral gavage) at a predetermined dose and schedule. Administer the vehicle to the control group.
-
Tumor Measurement and Body Weight: Measure tumor volume and mouse body weight regularly throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the anti-tumor efficacy of this compound.
Conclusion and Future Directions
This compound presents a compelling profile as a potential therapeutic agent, particularly in the realms of endocrinology and oncology. Its well-established role as a potent dopamine D2 receptor agonist provides a solid foundation for its use in hyperprolactinemia-related disorders. Furthermore, preclinical evidence strongly suggests its utility as an anti-tumor agent, especially in hormone-sensitive cancers.
However, to fully realize the therapeutic potential of this compound, further research is warranted. Key areas for future investigation include:
-
Comprehensive Receptor Profiling: A detailed characterization of this compound's binding affinities (Ki values) across a wide range of neurotransmitter receptors is needed to better understand its complete pharmacological profile and predict potential off-target effects.
-
In-depth Mechanistic Studies: Elucidation of the precise downstream signaling pathways involved in its anti-tumor effects, beyond prolactin inhibition, will be crucial for identifying biomarkers of response and potential combination therapies.
-
Pharmacokinetic and Toxicological Studies: Rigorous evaluation of this compound's absorption, distribution, metabolism, excretion (ADME), and long-term toxicity in relevant animal models is essential before consideration for clinical development.
-
Clinical Trials: Ultimately, well-designed clinical trials are necessary to establish the safety and efficacy of this compound in human patients for its proposed therapeutic applications.
References
- 1. Identification of cellular and molecular factors determining the response of cancer cells to six ergot alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Effects of this compound on Serum Prolactin Levels and Growth of ... - Eldon E. Cassell - Google Books [books.google.com]
- 4. Inhibition by this compound and 2-Br-alpha-ergocryptin of spontaneous mammary tumor appearance in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound and 2-Br-alpha-ergocryptine. Evidence for prolonged dopamine receptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Direct inhibition by this compound of pituitary prolactin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Inhibition of prolactin secretion by this compound and 2-Br-alpha-ergocryptine: direct action on the hypophysis in culture] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dopamine receptor profile of co-dergocrine (Hydergine) and its components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Ergovaline binding and activation of D2 dopamine receptors in GH4ZR7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Interactions of ergot alkaloids with anterior pituitary D-2 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ergot drugs suppress plasma levels of prolactin (PRL) but not growth hormone (GH), luteinizing hormone (LH) or corticosterone (CORT) in parturient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of prolactin secretion by ergot alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Ergocornine Extraction from Fungal Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the extraction and purification of ergocornine from fungal cultures, primarily Claviceps purpurea. The methodology is compiled from established scientific literature and is intended for laboratory-scale applications.
Introduction
This compound is a member of the ergot alkaloid family, a class of biologically active compounds produced by fungi of the genus Claviceps, most notably Claviceps purpurea. These alkaloids and their derivatives have significant pharmaceutical applications. This document outlines the key steps for the production of this compound in submerged fungal cultures, followed by its extraction and purification.
Fungal Culture and this compound Production
The production of this compound is typically achieved through submerged fermentation of a suitable Claviceps purpurea strain. The fermentation process is generally biphasic, with an initial growth phase followed by an alkaloid production phase.
Table 1: Fungal Culture Media Composition
| Component | Seed Medium Concentration | Fermentation Medium Concentration | Reference |
| Sucrose | 100 g/L | 100 g/L | [1] |
| L-Asparagine | 10 g/L | - | [1] |
| Citric Acid | - | 10 g/L | [1] |
| Yeast Extract | 0.1 g/L | 0.1 g/L | [1] |
| Ca(NO₃)₂ | 1 g/L | 1 g/L | [1] |
| KH₂PO₄ | 0.25 g/L | 0.5 g/L | [1] |
| MgSO₄·7H₂O | 0.25 g/L | 0.25 g/L | [1] |
| KCl | 0.12 g/L | 0.12 g/L | [1] |
| FeSO₄·7H₂O | 0.02 g/L | 0.007 g/L | [1] |
| ZnSO₄·7H₂O | 0.015 g/L | 0.006 g/L | [1] |
| pH | 5.2 (with 25% NH₃ aq.) | 5.2 (with 25% NH₃ aq.) | [1] |
Protocol for Fungal Culture:
-
Pre-culture: Inoculate the desired Claviceps purpurea strain onto a suitable agar medium, such as T2 agar, and incubate at 25°C for 21 days.[1]
-
Seed Culture: Transfer two pieces of the cultured agar (1 x 2 cm²) into a 500 mL Erlenmeyer flask containing 100 mL of seed culture medium.[1]
-
Incubation: Incubate the seed culture at 25°C and 150 rpm for 6 days.[1]
-
Fermentation: Transfer 20 mL of the seed culture into a 1000 mL Erlenmeyer flask containing 170 mL of fermentation medium.[1]
-
Production Phase: Incubate the fermentation culture at 25°C and 150 rpm for 12 days to allow for this compound production.[1] The fermentation process is characterized by an initial phase of rapid growth and nutrient consumption, followed by a second phase of slower growth and significant accumulation of alkaloids.[2]
This compound Extraction and Purification
The extraction of this compound from the fungal culture involves separating the mycelium from the culture broth, followed by solvent extraction and purification steps.
Table 2: Comparison of Extraction Solvents for Ergot Alkaloids
| Solvent System | Target Matrix | Key Features | Reference |
| Methanol/0.25% H₃PO₄ (40:60, v/v) | Wheat | Acidified solvent for efficient extraction of basic ergot alkaloids.[3] | |
| Toluene/Ethanol | Ergot (sclerotia) | Employs relatively safe and environmentally acceptable solvents for industrial application.[4][5][6] | |
| Acetonitrile/Water (80:20, v/v) with 0.5% Formic Acid | Flour | Acidic conditions suitable for simultaneous analysis of multiple mycotoxins.[7] | |
| Chloroform | Fermentation Broth | Used for liquid-liquid extraction after pH adjustment.[1] | |
| 2-Propanol/Lactic Acid | Tall Fescue | Single extraction for both ergovaline and peramine.[8] |
Protocol for Liquid-Liquid Extraction
This protocol is adapted from methods described for the extraction of ergot alkaloids from fungal fermentation broth.[1]
-
Harvesting: After the fermentation period, separate the fungal mycelium from the culture filtrate by filtration.
-
pH Adjustment: Adjust the pH of the culture filtrate to 8.5 with a saturated aqueous solution of Na₂CO₃.[1]
-
Liquid-Liquid Extraction:
-
Perform a liquid-liquid extraction of the pH-adjusted filtrate twice with an equal volume of chloroform.[1]
-
Combine the chloroform extracts.
-
-
Solvent Evaporation: Evaporate the chloroform under reduced pressure to obtain a crude extract containing this compound.
Protocol for Solid-Phase Extraction (SPE) Clean-up
For higher purity, a solid-phase extraction (SPE) clean-up step can be employed. This method is particularly useful for removing interfering substances from the crude extract.[3]
-
Sample Preparation: Dissolve the crude extract in an appropriate solvent, such as methanol/0.25% H₃PO₄ (40:60, v/v).[3]
-
SPE Cartridge Conditioning: Condition a strong cation-exchange SPE microcolumn with 2.0 mL of methanol followed by 2.0 mL of 0.25% concentrated H₃PO₄.[3]
-
Sample Loading: Dilute the sample extract with an equal volume of 0.25% concentrated H₃PO₄ and load it onto the conditioned SPE column at a flow rate of approximately 2 mL/min.[3]
-
Washing: Wash the column with 1.0 mL of the extraction solvent (methanol/0.25% H₃PO₄) to remove matrix interferences. Discard the wash.[3]
-
Drying: Dry the column disk under vacuum for 3 minutes.[3]
-
Elution: Elute the ergot alkaloids with 1.0 mL of methanol/0.05M phosphate buffer, pH 9 (60:40, v/v) into a collection vial.[3] The change to a basic pH neutralizes the charge on the alkaloids, allowing them to be eluted.
-
Final Preparation: The eluate can be directly analyzed or subjected to further purification steps like preparative HPLC.
Table 3: Quantitative Data on this compound and Related Alkaloids
| Parameter | Value | Conditions | Reference |
| Mean Recovery (SPE) | 88.1% | Spiking levels of 20-400 ng/g for this compound and other ergot alkaloids in wheat.[3] | |
| This compound Yield | 250 µg/mL | Claviceps purpurea fermentation with valine precursor addition.[9] | |
| This compound Yield | 320 µg/mL | Claviceps purpurea fermentation with valine and isoleucine addition.[10] | |
| Limit of Quantification (LC-MS/MS) | 0.17 - 2.78 µg/kg | Dependent on analyte and matrix. |
Visualization of Protocols and Pathways
Experimental Workflow for this compound Extraction
The following diagram illustrates the key steps in the extraction and purification of this compound from fungal cultures.
Caption: Workflow for this compound extraction and purification.
This compound Biosynthesis Pathway
This compound belongs to the ergopeptine class of ergot alkaloids. Its biosynthesis begins with the formation of the ergoline ring system from tryptophan and dimethylallyl pyrophosphate (DMAPP), leading to the key intermediate, D-lysergic acid. D-lysergic acid is then condensed with a tripeptide, which for this compound consists of L-valine, L-valine, and L-proline, through the action of non-ribosomal peptide synthetases (NRPS).
Caption: Simplified biosynthesis pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Biosynthetic Pathways of Ergot Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 5. Alkaloid Cluster Gene ccsA of the Ergot Fungus Claviceps purpurea Encodes Chanoclavine I Synthase, a Flavin Adenine Dinucleotide-Containing Oxidoreductase Mediating the Transformation of N-Methyl-Dimethylallyltryptophan to Chanoclavine I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biosynthetic pathways of ergot alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C31H39N5O5 | CID 73453 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cell-Based Assays: Testing Ergocornine Bioactivity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ergocornine is a naturally occurring ergot alkaloid produced by fungi of the Claviceps genus.[1] Like other ergopeptines, it is recognized for its diverse biological activities, primarily stemming from its interaction with neurotransmitter systems, particularly as a dopamine receptor agonist.[2][3] This has led to investigations into its therapeutic potential. This document provides detailed application notes and protocols for a suite of in vitro cell-based assays to characterize the bioactivity of this compound, focusing on its effects on cell viability, dopamine receptor interaction, and prolactin secretion.
Data Presentation
The following tables summarize quantitative data related to the bioactivity of this compound and other relevant ergot alkaloids.
Table 1: Cytotoxicity of Ergot Alkaloids in Human Cancer Cell Lines
| Compound | Cell Line | Assay | Endpoint | Result |
| Ergocornin E | Various (NCI-60 panel) | Cytotoxicity Assay | IC50 | Data available from NCI |
| Ergotamine | Colorectal Cancer Cells | Cytotoxicity Assay | IC50 | 100 µM[4] |
| Ergocristine | Human Primary Kidney Cells (RPTEC) | Apoptosis Assay | Apoptosis Induction | Apoptosis induced at 1 µM[4] |
| Ergocristine | Porcine Brain Endothelial Cells | CCK-8 Assay | Cell Viability | Significant reduction at 5 µM[4] |
Table 2: Dopamine D2 Receptor Binding and Functional Activity of Ergot Alkaloids
| Compound | Receptor | Assay | Parameter | Value |
| Ergovaline | Dopamine D2 | Radioligand Binding ([3H]YM-09151-2) | Ki | 6.9 ± 2.6 nM[5] |
| Dopamine | Dopamine D2 | Radioligand Binding ([3H]YM-09151-2) | Ki | 370 ± 160 nM[5] |
| Ergovaline | Dopamine D2 | cAMP Production Inhibition (VIP-stimulated) | EC50 | 8 ± 2 nM[5] |
| Ergotamine | Dopamine D2 | cAMP Production Inhibition (VIP-stimulated) | EC50 | 2 ± 1 nM[5] |
| α-Ergocryptine | Dopamine D2 | cAMP Production Inhibition (VIP-stimulated) | EC50 | 28 ± 2 nM[5] |
| Ergonovine | Dopamine D2 | cAMP Production Inhibition (VIP-stimulated) | EC50 | 47 ± 2 nM[5] |
| Dopamine | Dopamine D2 | cAMP Production Inhibition (VIP-stimulated) | EC50 | 8 ± 1 nM[5] |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on cell viability and to determine its cytotoxic potential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.
Materials:
-
Human cancer cell lines (e.g., from the NCI-60 panel)
-
Complete cell culture medium (specific to the cell line)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a no-cell control (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log concentration of this compound to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Experimental Workflow for MTT Assay
Caption: Workflow for the in vitro MTT cytotoxicity assay.
Dopamine D2 Receptor Binding Assay (Radioligand Competition Assay)
This protocol is designed to determine the binding affinity (Ki) of this compound for the dopamine D2 receptor using a competitive radioligand binding assay.
Materials:
-
Cell membranes from cells expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells)
-
Radioligand: [3H]-Spiperone or [3H]-Raclopride (D2 receptor antagonists)
-
Non-specific binding control: Haloperidol or Butaclamol (10 µM)
-
This compound
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, pH 7.4
-
96-well filter plates (GF/C)
-
Scintillation cocktail
-
Microplate scintillation counter
Protocol:
-
Membrane Preparation:
-
Homogenize cells expressing the D2 receptor in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 0.5-1 mg/mL.
-
-
Binding Assay:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of radioligand (at a concentration close to its Kd), and 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of non-specific binding control (e.g., 10 µM Haloperidol), 50 µL of radioligand, and 100 µL of membrane preparation.
-
Competition Binding: 50 µL of this compound at various concentrations, 50 µL of radioligand, and 100 µL of membrane preparation.
-
-
Incubate the plate at room temperature for 60-90 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through the GF/C filter plate using a cell harvester.
-
Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that displaces 50% of the specific radioligand binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Dopamine D2 Receptor Signaling Pathway
Caption: this compound's agonistic action on the D2 receptor.
Prolactin Secretion Assay (ELISA)
This protocol is designed to measure the inhibitory effect of this compound on prolactin secretion from pituitary cells in vitro.
Materials:
-
Rat pituitary cell line (e.g., GH3 or primary pituitary cells)
-
Complete cell culture medium
-
This compound
-
Prolactin ELISA kit (commercially available)
-
24-well plates
-
Microplate reader
Protocol:
-
Cell Culture and Treatment:
-
Seed pituitary cells into a 24-well plate and allow them to attach and grow for 24-48 hours.
-
Prepare serial dilutions of this compound in serum-free culture medium.
-
Wash the cells with serum-free medium and then add the medium containing different concentrations of this compound. Include a vehicle control.
-
Incubate the cells for a defined period (e.g., 24 hours) to allow for prolactin secretion into the medium.
-
-
Sample Collection:
-
After the incubation, collect the cell culture supernatant from each well.
-
Centrifuge the supernatant to remove any detached cells and debris.
-
-
Prolactin ELISA:
-
Perform the prolactin ELISA on the collected supernatants according to the manufacturer's instructions. A general procedure is as follows:
-
Add standards and samples to the wells of the antibody-coated microplate.
-
Incubate to allow prolactin to bind to the immobilized antibody.
-
Wash the wells to remove unbound substances.
-
Add a biotin-conjugated anti-prolactin antibody and incubate.
-
Wash the wells.
-
Add streptavidin-HRP conjugate and incubate.
-
Wash the wells.
-
Add a substrate solution (e.g., TMB) and incubate to develop color.
-
Add a stop solution to terminate the reaction.
-
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of prolactin in each sample by interpolating from the standard curve.
-
Calculate the percentage of prolactin inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.
-
This compound-Mediated Inhibition of Prolactin Secretion Pathway
Caption: this compound's inhibitory effect on prolactin secretion.
References
Application Notes and Protocols for In Vivo Studies of Ergocornine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing animal models for the in vivo investigation of Ergocornine, a dopamine receptor agonist. The focus is on rodent models relevant to conditions such as hyperprolactinemia and Parkinson's disease. Detailed experimental protocols and data presentation guidelines are included to facilitate study design and execution.
Animal Models for this compound Research
The primary animal models for studying the in vivo effects of this compound are rodents, particularly rats and mice. These models are well-established for investigating dopaminergic pathways and related pathologies.
-
Hyperprolactinemia Models: Rats are frequently used to study the prolactin-lowering effects of dopamine agonists like this compound. Hyperprolactinemia can be induced pharmacologically (e.g., with dopamine antagonists like haloperidol or reserpine) or through pituitary gland grafting.
-
Parkinson's Disease Models: To investigate the potential therapeutic effects of this compound on motor deficits, neurotoxin-induced models of Parkinson's disease are employed. The most common models are the 6-hydroxydopamine (6-OHDA) and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) models in mice and rats.[1][2][3][4][5]
Data Presentation: Quantitative Effects of this compound
The following tables summarize expected quantitative data from in vivo studies with this compound. Note that specific values may vary depending on the animal strain, age, sex, and experimental conditions.
Table 1: Effect of this compound on Serum Prolactin Levels in a Rat Model of Hyperprolactinemia
| Treatment Group | Dose (mg/kg) | Route of Administration | Serum Prolactin (ng/mL) | % Inhibition |
| Vehicle Control | - | Subcutaneous | 150 ± 15 | 0% |
| This compound | 0.5 | Subcutaneous | 75 ± 10 | 50% |
| This compound | 1.0 | Subcutaneous | 30 ± 5 | 80% |
| This compound | 2.0 | Subcutaneous | 15 ± 3 | 90% |
Table 2: Hypothetical Efficacy of this compound in a 6-OHDA Mouse Model of Parkinson's Disease
| Treatment Group | Dose (mg/kg/day) | Rotarod Performance (latency to fall, s) | Apomorphine-Induced Rotations (rotations/min) |
| Sham + Vehicle | - | 180 ± 20 | 0.5 ± 0.2 |
| 6-OHDA + Vehicle | - | 60 ± 10 | 8 ± 1.5 |
| 6-OHDA + this compound | 1.0 | 90 ± 15 | 5 ± 1.0 |
| 6-OHDA + this compound | 5.0 | 140 ± 18 | 2 ± 0.5 |
Experimental Protocols
Protocol for Induction of 6-OHDA Lesion in Mice
This protocol describes the unilateral injection of 6-OHDA into the medial forebrain bundle (MFB) to create a model of Parkinson's disease.[2][4][6]
Materials:
-
6-hydroxydopamine (6-OHDA)
-
Ascorbic acid
-
Sterile saline (0.9%)
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL) with a 33-gauge needle
-
Surgical tools
Procedure:
-
Animal Preparation: Anesthetize the mouse using isoflurane (4% for induction, 1.5-2% for maintenance). Place the animal in the stereotaxic frame.
-
Surgical Site Preparation: Shave the head and disinfect the scalp with an appropriate antiseptic. Make a midline incision to expose the skull.
-
Craniotomy: Using a dental drill, create a small burr hole over the target coordinates for the MFB (e.g., AP: -1.2 mm, ML: -1.1 mm from bregma).
-
6-OHDA Preparation: Immediately before use, dissolve 6-OHDA in sterile saline containing 0.02% ascorbic acid to a final concentration of 4 µg/µL.
-
Injection: Lower the Hamilton syringe needle to the target DV coordinate (e.g., -4.75 mm from the dura). Inject 1 µL of the 6-OHDA solution at a rate of 0.1 µL/min.
-
Post-injection: Leave the needle in place for 5-10 minutes to allow for diffusion and prevent backflow. Slowly retract the needle.
-
Closure and Recovery: Suture the incision and provide post-operative care, including analgesics and a warming pad. Monitor the animal until it has fully recovered from anesthesia.
Protocol for this compound Administration
This compound can be administered via various routes, with subcutaneous or intraperitoneal injections being common for systemic effects.
Materials:
-
This compound hydrogen maleate
-
Vehicle (e.g., sterile saline, corn oil)
-
Syringes and needles appropriate for the chosen route of administration
Procedure:
-
Preparation of Dosing Solution: Dissolve or suspend this compound in the chosen vehicle to the desired concentration. Sonication may be required for complete dissolution.
-
Administration:
-
Subcutaneous (SC) Injection: Pinch the loose skin on the back of the neck and insert the needle into the tented skin. Inject the solution and withdraw the needle.
-
Intraperitoneal (IP) Injection: Position the animal with its head tilted downwards. Insert the needle into the lower right abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum. Aspirate to ensure no fluid is withdrawn before injecting.
-
-
Dosage and Frequency: The dosage and frequency of administration will depend on the specific research question. For chronic studies, daily injections may be required.
Protocol for Behavioral Assessment: Rotarod Test
The rotarod test is used to assess motor coordination and balance.[7][8]
Materials:
-
Rotarod apparatus for mice
Procedure:
-
Habituation/Training: Place the mice on the stationary rod for a short period. Then, start the rotation at a low speed (e.g., 4 rpm) for a few minutes. Repeat this for 2-3 days before the actual test.
-
Testing:
-
Place the mouse on the accelerating rotarod (e.g., accelerating from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall for each mouse.
-
Perform 3 trials per mouse with a 15-20 minute inter-trial interval.
-
The average latency to fall across the trials is used for analysis.
-
Protocol for Apomorphine-Induced Rotation Test
This test is used to quantify the extent of unilateral dopamine depletion in the 6-OHDA model.[9][10][11][12]
Materials:
-
Apomorphine hydrochloride
-
Sterile saline with 0.1% ascorbic acid
-
Rotation monitoring system (e.g., automated rotometer or video tracking)
Procedure:
-
Habituation: Place the mouse in the testing cylinder for at least 10 minutes to acclimate.
-
Apomorphine Administration: Inject apomorphine (e.g., 0.25-0.5 mg/kg, SC) to stimulate postsynaptic dopamine receptors.
-
Data Collection: Immediately after injection, place the mouse back in the cylinder and record the number of full contralateral (away from the lesioned side) and ipsilateral (towards the lesioned side) rotations for 30-60 minutes.
-
Analysis: Calculate the net contralateral rotations per minute. A significant increase in contralateral rotations is indicative of a successful lesion.
Visualization of Pathways and Workflows
Signaling Pathway
Caption: this compound's mechanism of action via the D2 dopamine receptor.
Experimental Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. A Guide to the Generation of a 6-Hydroxydopamine Mouse Model of Parkinson’s Disease for the Study of Non-Motor Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Behavioral characterization in MPTP/p mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6-OHDA mouse model of Parkinson's disease [protocols.io]
- 7. The effect of orexin-A on motor and cognitive functions in a rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aerobic exercise improves motor function and striatal MSNs-Erk/MAPK signaling in mice with 6-OHDA-induced Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdbneuro.com [mdbneuro.com]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. researchgate.net [researchgate.net]
- 12. Apomorphine-induced rotations [protocols.io]
Preparation and storage of Ergocornine standard solutions for analysis.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the preparation and storage of ergocornine standard solutions intended for analytical purposes, such as High-Performance Liquid Chromatography (HPLC). Accurate preparation and proper storage of these standards are critical for reliable quantification of this compound in various matrices.
Introduction
This compound is one of the major ergot alkaloids, a class of mycotoxins produced by fungi of the genus Claviceps, which can contaminate cereal grains and grasses.[1] Due to their toxicity, the presence of ergot alkaloids in food and feed is regulated in many countries. Accurate analytical monitoring is therefore essential. The stability of ergot alkaloid standards is a critical factor that can be influenced by solvent, temperature, light, and pH.[1] this compound, like other ergopeptide-type toxins, can undergo epimerization, converting from the biologically active R-epimer (-ine form) to the less active S-epimer (-inine form).[1][2] This document outlines procedures to minimize degradation and epimerization.
Data Presentation: Stability of this compound Solutions
The stability of this compound and related ergot alkaloids is highly dependent on the solvent and storage temperature. The following tables summarize the stability and epimerization behavior under various conditions.
Table 1: Influence of Solvent and Temperature on the Stability of Ergopeptide-Type Alkaloids (including this compound) over Six Weeks.
| Solvent | Temperature | Stability | Degree of Epimerization |
| Chloroform | +20°C | Stable (sum of R and S forms constant) | No epimerization |
| Acetonitrile | +20°C | Less stable | Variable epimerization |
| Acetonitrile | -20°C or below | Stable | Minimal epimerization |
| Methanol/Dichloromethane | +20°C | Less stable | High epimerization |
| Acetonitrile/Ammonium Carbonate Buffer | During HPLC run (18h) | Stable (constant epimer ratio) | Not significant |
Source: Compiled from data in[1]
Table 2: Recommended Storage Conditions for this compound Standard Solutions.
| Parameter | Recommendation | Rationale |
| Solvent | Acetonitrile (for HPLC compatibility) or Chloroform (for long-term room temperature stability) | Acetonitrile is a common solvent for HPLC analysis. Chloroform shows excellent stability even at room temperature.[1] |
| Temperature | -20°C or below | Minimizes degradation and epimerization.[1][3] |
| Light Protection | Amber glass vials | This compound is light-sensitive.[1][4] |
| pH | Neutral or slightly acidic | Avoid alkaline conditions which promote epimerization.[1] |
| Container | Tightly sealed original containers | Prevents solvent evaporation and contamination.[4] |
Experimental Protocols
Materials and Reagents
-
This compound crystalline standard of known purity (e.g., >98%)
-
Acetonitrile (HPLC grade or higher)
-
Chloroform (analytical grade)
-
Volumetric flasks (Class A)
-
Analytical balance
-
Pipettes (calibrated)
-
Amber glass vials with screw caps
-
Ultrasonic bath
-
Nitrogen gas supply (optional, for solvent evaporation)
Protocol for Preparation of this compound Stock Solution (e.g., 100 µg/mL in Acetonitrile)
-
Safety Precautions: Ergot alkaloids are toxic. Handle with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All preparations of stock standards should be performed in a fume hood.[5]
-
Weighing: Accurately weigh a precise amount of the this compound crystalline standard (e.g., 5 mg) using an analytical balance.
-
Dissolution: Transfer the weighed standard to a volumetric flask of an appropriate volume (e.g., 50 mL for a 100 µg/mL solution). Add a small amount of acetonitrile to dissolve the standard. Sonication may be used to aid dissolution.
-
Dilution: Once fully dissolved, bring the solution to the final volume with acetonitrile.
-
Homogenization: Mix the solution thoroughly by inverting the flask multiple times to ensure a homogenous concentration.
-
Storage: Transfer the stock solution into amber glass vials. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[5] Store the vials in the dark at -20°C or below.[1][3] Stock solutions stored under these conditions can be usable for up to 12 months.[6]
Protocol for Preparation of Working Standard Solutions
Working standard solutions are prepared by diluting the stock solution to the desired concentration range for analysis.
-
Equilibration: Before use, allow the stock solution vial to warm to room temperature to prevent condensation.[5]
-
Dilution: Perform serial dilutions of the stock solution using acetonitrile to achieve the desired concentrations for the calibration curve. For example, to prepare a 1 µg/mL working solution from a 100 µg/mL stock, pipette 100 µL of the stock solution into a 10 mL volumetric flask and dilute to volume with acetonitrile.
-
Analysis: Diluted standard solutions should ideally be freshly prepared before each analytical run.[7] If short-term storage is necessary, keep them at +4°C and protected from light.
Visualizations
Experimental Workflow for Standard Solution Preparation
Caption: Workflow for preparing this compound standard solutions.
Logical Relationships for Optimal Storage
References
Application Note: Solid-Phase Extraction (SPE) Cleanup for Ergocornine Analysis in Animal Feed
Abstract
This application note provides a detailed protocol for the solid-phase extraction (SPE) cleanup of ergocornine from complex animal feed matrices prior to chromatographic analysis. This compound, a mycotoxin produced by fungi of the Claviceps genus, poses a significant threat to animal health, necessitating robust and reliable analytical methods for its detection and quantification. The described methodology utilizes SPE to effectively remove matrix interferences, thereby improving the accuracy, precision, and sensitivity of subsequent analytical techniques such as high-performance liquid chromatography (HPLC) with fluorescence detection (FLD) or tandem mass spectrometry (LC-MS/MS). This document is intended for researchers, scientists, and professionals in the field of drug development and feed safety analysis.
Introduction
Ergot alkaloids, including this compound, are toxic secondary metabolites produced by various fungi that can contaminate grains and animal feed.[1] Ingestion of contaminated feed by livestock can lead to a toxic condition known as ergotism, characterized by a range of adverse health effects. Accurate determination of this compound levels in feed is crucial for ensuring animal welfare and productivity. However, the complexity of feed matrices often introduces interferences that can compromise analytical results.
Solid-phase extraction (SPE) is a widely adopted sample cleanup technique that effectively removes interfering compounds from the sample extract, concentrating the analyte of interest.[2][3] This application note details a generic yet robust SPE protocol that can be adapted for various feed types. The protocol focuses on achieving high recovery rates and clean extracts suitable for sensitive analytical instrumentation.
Experimental Protocols
Several analytical methods have been developed for the determination of ergot alkaloids in animal feed, often employing liquid chromatography coupled with fluorescence or mass spectrometry detection.[4][5] A crucial step in these methods is the sample preparation, which typically involves an extraction followed by a cleanup procedure to remove matrix components that can interfere with the analysis.
I. Sample Extraction
The initial step involves extracting this compound from the ground feed sample. An effective and commonly used extraction solvent is a mixture of acetonitrile and an aqueous buffer.
Protocol: Acetonitrile-Based Extraction
-
Sample Homogenization: Grind a representative portion of the animal feed sample to a fine powder (e.g., using a burr-grinder) to ensure homogeneity.[6]
-
Extraction:
-
Weigh 5 g of the homogenized feed sample into a 50 mL centrifuge tube.
-
Add 20 mL of an extraction solvent consisting of acetonitrile and 4% formic acid in water (84:16, v/v).
-
Shake vigorously for 30 minutes using a mechanical shaker.[6]
-
Centrifuge the mixture at 4,000 x g for 10 minutes.[6]
-
Carefully collect the supernatant for the SPE cleanup.
-
II. Solid-Phase Extraction (SPE) Cleanup
The SPE cleanup step is critical for removing co-extracted matrix components. A strong cation-exchange (SCX) or a polymeric reversed-phase sorbent can be effectively used for this purpose.
Protocol: SPE Cleanup using a Polymeric Sorbent
This protocol is a general guideline and may require optimization based on the specific SPE cartridge and feed matrix.
-
Column Conditioning:
-
Pass 3 mL of methanol through the SPE cartridge.
-
Follow with 3 mL of deionized water. Do not allow the column to go dry.[6]
-
-
Sample Loading:
-
Dilute 6 mL of the supernatant from the extraction step with 39 mL of water.[6]
-
Load the diluted extract onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1-2 mL/min).
-
-
Washing:
-
Elution:
-
Elute the this compound from the cartridge with 4 mL of 0.1% formic acid in acetonitrile.[6]
-
Collect the eluate in a clean collection tube.
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for the LC analysis.
-
Data Presentation
The following tables summarize quantitative data from various studies on the analysis of ergot alkaloids, including this compound, in feed matrices.
Table 1: Recovery Rates of this compound using different SPE methods
| Feed Matrix | SPE Sorbent | Extraction Solvent | Recovery (%) | Reference |
| Wheat, Rye, Mixed Feeds | Strong Cation Exchange (SCX) | Phosphoric acid and acetonitrile | 82-120 | [7] |
| Barley | C18 | Acetonitrile/Methanol with Ammonium Formate | ~80-91 | [8] |
| Rye Flour | Dispersive SPE (C18) | Acetonitrile/Ammonium Carbonate | Not specified | [9] |
| Tall Fescue | QuEChERS | Ammonium carbonate/Acetonitrile | ~90-98 | [8] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound
| Analytical Method | Feed Matrix | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| HPLC-FLD | Animal Feedingstuffs | 3.23 - 6.53 | 11.78 - 13.06 | [10][11] |
| HPLC-FLD | Cereals for Animal Feed | 5 | 10 | [1][7] |
| UPLC-MS/MS | Cereal Production Chains | Not specified | 0.17 - 2.78 | [12] |
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the logical relationship of the SPE cleanup within the overall analytical process.
Caption: Experimental workflow for SPE cleanup of this compound in feed.
Caption: Logical relationship of SPE cleanup in the analytical process.
References
- 1. researchgate.net [researchgate.net]
- 2. Prevalent Mycotoxins in Animal Feed: Occurrence and Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. digibug.ugr.es [digibug.ugr.es]
- 5. Analysis of Ergot Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jysco.com [jysco.com]
- 7. Determination of ergot alkaloids in feed by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of Ergot Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 11. Development and Validation of an Analytical Method for Determination of Ergot Alkaloids in Animal Feedingstuffs with High Performance Liquid Chromatography-fluorescence Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of Ergocornine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ergocornine, a member of the ergot alkaloid family, and its derivatives are known to interact with a variety of G-protein coupled receptors (GPCRs), including dopamine, serotonin, and adrenergic receptors.[1][2] This interaction makes them promising candidates for the development of therapeutics targeting a range of conditions, from neurodegenerative diseases to migraines.[3][4] High-throughput screening (HTS) is an essential tool for efficiently evaluating large libraries of this compound derivatives to identify compounds with desired potency, selectivity, and functional activity at these GPCR targets.
These application notes provide detailed protocols for three primary HTS assays relevant to the screening of this compound derivatives: a Calcium Flux Assay for Gq-coupled receptors, a cAMP Assay for Gs- and Gi-coupled receptors, and a Fluorescence Polarization Assay for receptor binding.
Key Biological Targets and Signaling Pathways
This compound and its derivatives primarily exert their effects through the following GPCR subfamilies:
-
Dopamine Receptors (D1-like and D2-like): D1-like receptors (D1, D5) are typically coupled to Gs, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). D2-like receptors (D2, D3, D4) are coupled to Gi, which inhibits adenylyl cyclase and leads to a decrease in cAMP.[3][5]
-
Serotonin (5-HT) Receptors: The 5-HT2 receptor subfamily (5-HT2A, 5-HT2B, 5-HT2C) is coupled to Gq, activating the phospholipase C (PLC) pathway and resulting in an increase in intracellular calcium (Ca2+).[6][7] Other 5-HT receptor subtypes are coupled to Gs or Gi.
-
Adrenergic Receptors (α1, α2): α1-adrenergic receptors are coupled to Gq, leading to increased intracellular Ca2+, while α2-adrenergic receptors are coupled to Gi, causing a decrease in cAMP.[8][9]
Signaling Pathway Diagrams
Caption: GPCR signaling pathways relevant to this compound derivatives.
Data Presentation: Hypothetical Screening Data
The following tables summarize representative data for a hypothetical library of this compound derivatives screened against key GPCR targets.
Table 1: Calcium Flux Assay Data for 5-HT2A Receptor Antagonists
| Compound ID | Target Receptor | Assay Type | IC50 (nM) | Signal-to-Background (S/B) Ratio |
| ECD-001 | Human 5-HT2A | Calcium Flux | 12.5 | 14.8 |
| ECD-002 | Human 5-HT2A | Calcium Flux | 25.3 | 15.1 |
| ECD-003 | Human 5-HT2A | Calcium Flux | 8.9 | 16.2 |
| Ketanserin (Control) | Human 5-HT2A | Calcium Flux | 9.5 | 15.5 |
Data is hypothetical but representative for this assay type.[6]
Table 2: cAMP Assay Data for Dopamine D2 Receptor Agonists
| Compound ID | Target Receptor | Assay Type | EC50 (nM) | % Max Response (vs. Dopamine) |
| ECD-004 | Human Dopamine D2 | cAMP Inhibition | 35.2 | 92% |
| ECD-005 | Human Dopamine D2 | cAMP Inhibition | 108.7 | 85% |
| ECD-006 | Human Dopamine D2 | cAMP Inhibition | 42.1 | 98% |
| Dopamine (Control) | Human Dopamine D2 | cAMP Inhibition | 27.6 | 100% |
Data is hypothetical but representative for this assay type.[5]
Table 3: Fluorescence Polarization Assay Data for Adrenergic α2A Receptor Ligands
| Compound ID | Target Receptor | Assay Type | Ki (nM) | Assay Window (mP) |
| ECD-007 | Human Adrenergic α2A | Fluorescence Polarization | 55.6 | 125 |
| ECD-008 | Human Adrenergic α2A | Fluorescence Polarization | 150.2 | 118 |
| ECD-009 | Human Adrenergic α2A | Fluorescence Polarization | 78.9 | 132 |
| Yohimbine (Control) | Human Adrenergic α2A | Fluorescence Polarization | 45.8 | 128 |
Data is hypothetical but representative for this assay type.[10][11]
Experimental Protocols
High-Throughput Calcium Flux Assay for Gq-Coupled Receptors (e.g., 5-HT2A)
This protocol describes a no-wash, fluorescence-based assay to measure intracellular calcium mobilization following receptor activation.[6][12]
Caption: Workflow for a high-throughput calcium flux assay.
Materials:
-
HEK293 or CHO cells stably expressing the human 5-HT2A receptor.
-
Assay plates: Black-walled, clear-bottom 384-well microplates.
-
Calcium-sensitive dye kit (e.g., Fluo-4 AM).
-
Assay Buffer (e.g., HBSS with 20 mM HEPES).
-
5-HT2A Agonist: Serotonin (5-HT).
-
Test Compounds: this compound derivatives.
-
Instrumentation: Fluorescence microplate reader with kinetic reading capability and automated liquid handling.[6]
Protocol:
-
Cell Plating: Seed cells into 384-well plates at a density of 20,000-40,000 cells/well and incubate overnight at 37°C, 5% CO2.[12]
-
Dye Loading: Remove culture medium and add the fluorescent calcium dye solution to each well. Incubate for 1 hour at 37°C.[13]
-
Compound Addition: Add serial dilutions of this compound derivatives or control compounds to the plate. Incubate for 15-30 minutes at room temperature.[6]
-
Agonist Stimulation and Reading: Place the plate in the fluorescence reader. Record a baseline fluorescence for 10-20 seconds. Inject a pre-determined EC80 concentration of serotonin into each well and continue to record the fluorescence signal for 60-180 seconds to capture the peak calcium response.[6]
-
Data Analysis: Calculate the IC50 values by plotting the normalized peak fluorescence response against the logarithm of the compound concentration and fitting to a four-parameter logistic equation.[7]
High-Throughput cAMP Assay for Gs/Gi-Coupled Receptors (e.g., Dopamine D2)
This protocol describes a homogeneous time-resolved fluorescence (HTRF) competition assay to measure changes in intracellular cAMP levels.[5][14]
Caption: Workflow for a high-throughput cAMP HTRF assay.
Materials:
-
CHO or HEK293 cells stably expressing the human Dopamine D2 receptor.
-
Assay plates: White, low-volume 384-well microplates.
-
cAMP HTRF assay kit.
-
Forskolin (for Gi-coupled receptor assays).
-
Test Compounds: this compound derivatives.
-
Instrumentation: HTRF-compatible plate reader.
Protocol:
-
Cell Plating: Plate cells in 384-well plates and incubate overnight.
-
Compound Addition: For Gi-coupled receptors (like D2), add this compound derivatives along with forskolin to stimulate basal cAMP production. For Gs-coupled receptors, add only the derivatives. Incubate for 30 minutes at room temperature.[15]
-
Cell Lysis and Reagent Addition: Add the lysis buffer containing the HTRF reagents (cAMP labeled with d2 and an anti-cAMP antibody labeled with a cryptate) to each well.
-
Incubation: Incubate the plate for 60 minutes at room temperature to allow for the competition reaction to reach equilibrium.[14]
-
Signal Reading: Read the plate on an HTRF-compatible reader, measuring fluorescence at both the acceptor (665 nm) and donor (620 nm) wavelengths.[16]
-
Data Analysis: Calculate the HTRF ratio. The signal is inversely proportional to the amount of cAMP produced. Determine EC50 (for agonists) or IC50 (for antagonists) values by fitting the data to a dose-response curve.[7]
High-Throughput Fluorescence Polarization (FP) Binding Assay
This protocol describes a method to determine the binding affinity of this compound derivatives to a target receptor by measuring the displacement of a fluorescently labeled ligand.[10][17]
References
- 1. Ergoline derivatives: receptor affinity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] ERGOT ALKALOIDS AND THEIR DERIVATIVES AS LIGANDS FOR SEROTONINERGIC , DOPAMINERGIC , AND ADRENERGIC RECEPTORS | Semantic Scholar [semanticscholar.org]
- 3. Dopamine receptor affinities in vitro and stereotypic activities in vivo of cabergoline in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The pharmacology of ergotamine and dihydroergotamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. innoprot.com [innoprot.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. A procedure for measuring alpha 2-adrenergic receptor-mediated inhibition of cyclic AMP accumulation in rat brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimized Workflows for Calcium Mobilization Assays on SpectraMax iD3/iD5 Readers [moleculardevices.com]
- 14. resources.revvity.com [resources.revvity.com]
- 15. resources.revvity.com [resources.revvity.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application of Ergocornine in Neuroscience Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ergocornine, a member of the ergot alkaloid family, is a versatile compound that has garnered significant interest in neuroscience research due to its complex pharmacology. Primarily known for its interaction with dopamine and serotonin receptor systems, this compound serves as a valuable tool for investigating various neurological processes and potential therapeutic interventions. These application notes provide a comprehensive overview of this compound's use in neuroscience, including its receptor binding profile, functional effects, and detailed protocols for key experimental applications.
Mechanism of Action
This compound exerts its effects by acting as an agonist at dopamine D2-like receptors and displaying a more complex interaction with various serotonin (5-HT) receptor subtypes. Its ability to modulate these key neurotransmitter systems makes it relevant for studying conditions such as Parkinson's disease, hyperprolactinemia, and other neurological and psychiatric disorders.
Quantitative Data Summary
The following tables summarize the available quantitative data on the interaction of this compound and its hydrogenated form, dihydrothis compound, with dopamine and serotonin systems. It is important to note that specific binding affinity (Ki) values for this compound across all receptor subtypes are not extensively reported in publicly available literature. The data for dihydrothis compound is included to provide a more complete picture of the ergoline scaffold's activity.
Table 1: Functional Activity of Dihydrothis compound at Dopamine Receptors
| Compound | Receptor | Assay | Parameter | Value | Species | Reference |
| Dihydrothis compound | D1 | cAMP Formation | EC50 | Similar to other co-dergocrine components | Rat | [1] |
| Dihydrothis compound | D2 | Acetylcholine Release Inhibition | IC50 | Not explicitly stated, but noted to be ~50 times lower concentration than for D1 response | Rat | [1] |
Table 2: In Vivo Effects of this compound on Serotonin Turnover
| Compound | Parameter | Dose Range | Effect | Species | Reference |
| This compound | Brain 5-HT Turnover | 0.5 - 5 mg/kg | Dose-dependent reduction | Rat | [2] |
Signaling Pathways
This compound's primary mechanism of action involves the modulation of G-protein coupled receptors (GPCRs), specifically dopamine D2 and various serotonin receptors.
Dopamine D2 Receptor Signaling
As an agonist at D2 receptors, which are Gi/o-coupled, this compound inhibits the activity of adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent downstream effects on protein kinase A (PKA) and gene expression.
Serotonin 5-HT2A Receptor Signaling
This compound's interaction with 5-HT receptors is more complex. At 5-HT2A receptors, which are Gq/11-coupled, agonist binding typically activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and activation of protein kinase C (PKC).
Experimental Protocols
The following are detailed protocols for key experimental procedures involving this compound. These protocols are based on standard methodologies and should be adapted to specific experimental needs.
In Vitro Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for a specific receptor subtype (e.g., dopamine D2 receptor).
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from transfected cell lines or brain tissue)
-
Radioligand specific for the receptor (e.g., [³H]-Spiperone for D2 receptors)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4)
-
Unlabeled competitor for non-specific binding determination (e.g., 10 µM haloperidol for D2 receptors)
-
Glass fiber filters (e.g., GF/B or GF/C) pre-soaked in polyethyleneimine (PEI)
-
96-well plates
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to pellet membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer
-
Serial dilutions of this compound or vehicle.
-
Unlabeled competitor for non-specific binding wells.
-
Radioligand at a concentration near its Kd.
-
Membrane suspension.
-
-
Incubation: Incubate the plate at an appropriate temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki (binding affinity) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Microdialysis in Rats
This protocol outlines the procedure for in vivo microdialysis to measure the effect of this compound administration on extracellular neurotransmitter levels (e.g., dopamine and its metabolites) in a specific brain region (e.g., the striatum).
Materials:
-
Adult male rats (e.g., Sprague-Dawley, 250-300g)
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane or ketamine/xylazine)
-
Guide cannula and dummy cannula
-
Microdialysis probe
-
Microinfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
This compound solution for injection
-
Analytical system for neurotransmitter quantification (e.g., HPLC with electrochemical detection)
Procedure:
-
Surgery: Anesthetize the rat and place it in the stereotaxic frame. Implant a guide cannula aimed at the target brain region (e.g., striatum) and secure it with dental cement. Insert a dummy cannula to keep the guide patent. Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, gently restrain the rat and replace the dummy cannula with a microdialysis probe of the appropriate length.
-
Microdialysis Setup: Connect the probe inlet to the microinfusion pump and the outlet to the fraction collector. Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Allow the system to equilibrate for at least 1-2 hours. Collect several baseline dialysate samples (e.g., every 20 minutes) to establish stable neurotransmitter levels.
-
This compound Administration: Administer this compound via the desired route (e.g., intraperitoneal or subcutaneous injection) at the chosen dose.
-
Sample Collection: Continue to collect dialysate samples at regular intervals for the desired duration of the experiment.
-
Sample Analysis: Analyze the concentration of dopamine and its metabolites (DOPAC and HVA) in the dialysate samples using a sensitive analytical method like HPLC-ECD.
-
Data Analysis: Express the post-injection neurotransmitter levels as a percentage of the baseline levels and analyze the time course of the effect of this compound.
Behavioral Assessment in Mice: Open Field Test
The open field test is used to assess general locomotor activity and anxiety-like behavior. This protocol describes how to evaluate the effects of this compound on these behaviors in mice.
Materials:
-
Adult mice (e.g., C57BL/6)
-
Open field arena (a square or circular arena with high walls)
-
Video camera and tracking software
-
This compound solution for injection
-
Vehicle solution (e.g., saline with a small amount of DMSO)
Procedure:
-
Habituation: Acclimate the mice to the testing room for at least 30-60 minutes before the experiment begins to reduce stress from handling and a novel environment.
-
Drug Administration: Administer this compound or vehicle to the mice via the chosen route (e.g., i.p. or s.c.) at a predetermined time before the test (e.g., 30 minutes).
-
Testing: Gently place the mouse in the center of the open field arena.
-
Recording: Record the mouse's behavior for a set period (e.g., 10-30 minutes) using an overhead video camera. The arena should be evenly illuminated.
-
Data Analysis: Use video tracking software to analyze the following parameters:
-
Total distance traveled (a measure of locomotor activity).
-
Time spent in the center of the arena (an inverse measure of anxiety-like behavior).
-
Number of entries into the center zone.
-
Rearing frequency (a measure of exploratory behavior).
-
-
Cleaning: Thoroughly clean the arena with 70% ethanol between each mouse to remove olfactory cues.
-
Statistical Analysis: Compare the behavioral parameters between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
Conclusion
This compound is a valuable pharmacological tool for neuroscience research, offering insights into the roles of dopamine and serotonin systems in the brain. The protocols provided herein offer a starting point for investigating the effects of this compound in various experimental settings. Researchers should carefully consider the specific aims of their studies to optimize these methodologies and contribute to a deeper understanding of this compound's neurobiological effects.
References
Ergocornine as a Pharmacological Tool for Investigating Dopamine Pathways: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ergocornine, an ergot alkaloid, serves as a valuable pharmacological tool for the elucidation of dopamine pathway function and dysfunction. As a derivative of lysergic acid, it possesses a high affinity for dopamine receptors, acting primarily as a dopamine D2 receptor agonist and also exhibiting activity at D1 receptors. This dual activity allows for the nuanced study of dopaminergic signaling in various experimental models, from in vitro receptor binding and functional assays to in vivo behavioral and neurochemical analyses. These application notes provide a comprehensive guide to utilizing this compound in dopamine research, including its pharmacological profile, detailed experimental protocols, and a discussion of its complex effects on dopaminergic neurotransmission.
Pharmacological Profile of this compound
This compound's primary mechanism of action is the stimulation of dopamine receptors, which are critical components of neural circuits governing motor control, motivation, reward, and cognition. Its interaction with both D1-like (Gs-coupled) and D2-like (Gi-coupled) receptor families makes it a versatile tool for probing the distinct and integrated roles of these pathways.
Data Presentation: Receptor Binding Affinities and Functional Potencies
Table 1: Binding Affinities (Ki, nM) of Dihydrothis compound and Comparative Compounds at Dopamine Receptors
| Compound | D1 Receptor (Ki, nM) | D2 Receptor (Ki, nM) | Reference |
| Dihydrothis compound | ~500 | ~5 | [1] |
| Bromocriptine | 2800 | 4.7 | [2] |
| Pergolide | 40 | 1.8 | [2] |
Note: Lower Ki values indicate higher binding affinity.
Table 2: Functional Potencies (IC50/EC50, nM) of Dihydrothis compound and Comparative Compounds at Dopamine Receptors
| Compound | D1 Receptor (cAMP Stimulation EC50, nM) | D2 Receptor (cAMP Inhibition IC50, nM) | Reference |
| Dihydrothis compound | ~100 | 4.5 x 10^3 | [1][3] |
| Dopamine | 122 | 2760 | [4][5] |
Note: EC50 represents the concentration for 50% of maximal stimulation, while IC50 represents the concentration for 50% of maximal inhibition.
A notable point of discussion in the literature is the conflicting evidence regarding this compound's effect on dopamine release. While it is generally considered a dopamine receptor agonist, one study using in vitro superfusion of rat striatal synaptosomes reported that this compound was devoid of activity in stimulating dopamine release[6]. This contrasts with in vivo studies where this compound induced behaviors consistent with dopamine receptor stimulation[7]. This discrepancy may arise from differences in experimental preparations (in vitro vs. in vivo), the specific endpoints measured (direct release vs. receptor-mediated behavioral effects), or the complex pharmacology of this compound, which may involve actions beyond direct dopamine release, such as presynaptic autoreceptor stimulation that could inhibit dopamine release under certain conditions. Researchers should be mindful of this complexity when designing and interpreting experiments with this compound.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the interaction of this compound with dopamine pathways. These are generalized protocols and should be optimized for specific experimental conditions.
Radioligand Binding Assay for Dopamine D1 and D2 Receptors
This protocol determines the binding affinity (Ki) of this compound for dopamine D1 and D2 receptors using a competitive binding assay.
Materials:
-
Membrane Preparation: Rat striatal tissue or cells expressing human D1 or D2 receptors.
-
Radioligand:
-
For D1 Receptors: [³H]-SCH23390
-
For D2 Receptors: [³H]-Spiperone or [³H]-Raclopride
-
-
Non-specific Binding Control:
-
For D1 Receptors: 1 µM SKF-83566
-
For D2 Receptors: 10 µM Haloperidol
-
-
Test Compound: this compound (in appropriate solvent, e.g., DMSO)
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4
-
Scintillation Cocktail
-
Glass Fiber Filters (e.g., Whatman GF/B)
-
Filtration Apparatus
-
Scintillation Counter
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in ice-cold assay buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh assay buffer to a final protein concentration of 100-200 µg/mL.
-
Assay Setup: In a 96-well plate, add in the following order:
-
25 µL Assay Buffer (for total binding) or 25 µL non-specific binding control.
-
25 µL of varying concentrations of this compound (typically from 10⁻¹¹ to 10⁻⁵ M).
-
25 µL of radioligand at a concentration near its Kd.
-
175 µL of membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro cAMP Functional Assay
This protocol assesses the functional effect of this compound on D1 (stimulation of cAMP) and D2 (inhibition of forskolin-stimulated cAMP) receptor activity.
Materials:
-
Cells: HEK293 or CHO cells stably expressing either human D1 or D2 receptors.
-
Test Compound: this compound.
-
Forskolin (for D2 receptor assay).
-
cAMP Assay Kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell Culture Medium and supplements.
Procedure for D1 Receptor Agonism (cAMP Stimulation):
-
Cell Plating: Plate D1-expressing cells in a 96-well plate and grow to 80-90% confluency.
-
Assay:
-
Wash cells with serum-free medium.
-
Add varying concentrations of this compound to the wells.
-
Incubate for 15-30 minutes at 37°C.
-
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound and determine the EC50 value.
Procedure for D2 Receptor Agonism (cAMP Inhibition):
-
Cell Plating: Plate D2-expressing cells in a 96-well plate and grow to 80-90% confluency.
-
Assay:
-
Wash cells with serum-free medium.
-
Pre-incubate cells with varying concentrations of this compound for 15 minutes at 37°C.
-
Add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells (except baseline controls) to stimulate cAMP production.
-
Incubate for an additional 15-30 minutes at 37°C.
-
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels.
-
Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP production against the log concentration of this compound and determine the IC50 value.
In Vivo Microdialysis for Measuring Dopamine Release
This protocol measures the effect of systemically administered this compound on extracellular dopamine levels in a specific brain region (e.g., striatum) of a freely moving animal.
Materials:
-
Animal Model: Rat or mouse.
-
Stereotaxic Apparatus.
-
Microdialysis Probes and guide cannulae.
-
Perfusion Pump.
-
Artificial Cerebrospinal Fluid (aCSF): (in mM) 147 NaCl, 2.7 KCl, 1.2 CaCl₂, 1.2 MgCl₂, pH 7.4.
-
Test Compound: this compound for systemic administration (e.g., intraperitoneal injection).
-
Fraction Collector.
-
HPLC with Electrochemical Detection (HPLC-ED) system for dopamine analysis.
Procedure:
-
Surgery: Anesthetize the animal and stereotaxically implant a guide cannula targeting the brain region of interest. Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Basal Level Collection: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min). Collect dialysate samples every 10-20 minutes to establish a stable baseline of dopamine levels.
-
Drug Administration: Administer this compound systemically.
-
Post-injection Collection: Continue to collect dialysate samples for at least 2-3 hours post-injection.
-
Sample Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ED.
-
Data Analysis: Express the dopamine levels as a percentage of the pre-injection baseline. Plot the time course of dopamine concentration changes in response to this compound.
Visualizations of Signaling Pathways and Experimental Workflows
Dopamine D1 Receptor Signaling Pathway
Caption: this compound activation of D1 receptor signaling.
Dopamine D2 Receptor Signaling Pathway
References
- 1. Dopamine receptor profile of co-dergocrine (Hydergine) and its components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine receptor affinities in vitro and stereotypic activities in vivo of cabergoline in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. innoprot.com [innoprot.com]
- 5. innoprot.com [innoprot.com]
- 6. Ergocryptine and other ergot alkaloids stimulate the release of [3H]dopamine from rat striatal synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ergot alkaloids as dopamine agonists: comparison in two rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Separation of Ergocornine Epimers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical separation of ergocornine and its epimer, ergocorninine. The following sections offer a comprehensive guide to the most effective techniques, including sample preparation, chromatographic methods, and data analysis.
Introduction
This compound is an ergot alkaloid produced by fungi of the Claviceps genus. It and its C-8 epimer, ergocorninine, are significant in pharmaceutical research and food safety due to their biological activities. The two epimers, the biologically active "-ine" form and the less active "-inine" form, can interconvert, a process known as epimerization. This conversion can be influenced by factors such as pH, temperature, and solvent polarity.[1][2] Accurate quantification of each epimer is therefore crucial. High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC), and UHPLC coupled with tandem mass spectrometry (UHPLC-MS/MS) are the predominant analytical techniques for their separation and quantification.[1][3][4]
Experimental Workflows
The general workflow for the analysis of this compound epimers involves sample extraction, extract cleanup, and subsequent chromatographic analysis.
Caption: General experimental workflow for this compound epimer analysis.
Sample Preparation Protocols
Effective sample preparation is critical to ensure accurate and reproducible results by removing interfering matrix components.
Protocol 1: Solid-Liquid Extraction (SLE) with Acetonitrile/Water
This protocol is suitable for solid samples such as grains and feed.[5][6]
-
Homogenization: Homogenize the sample to a fine powder.
-
Extraction:
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 20 mL of an acetonitrile/water (84:16, v/v) solution.
-
Vortex for 1 minute and then shake for 60 minutes on a mechanical shaker.
-
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial for analysis.
Protocol 2: QuEChERS-based Extraction
The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a streamlined approach widely used for mycotoxin analysis in various matrices.[7][8]
-
Extraction:
-
Weigh 2.5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile/ammonium carbonate solution (85:15, v/v).
-
Shake vigorously for 1 minute.
-
-
Salting Out:
-
Add a QuEChERS salt packet (e.g., containing magnesium sulfate and sodium chloride).
-
Shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge at 4000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the supernatant to a d-SPE tube containing a suitable sorbent (e.g., C18/Z-Sep+).[7]
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
-
Final Preparation: Filter the cleaned extract through a 0.22 µm filter into an HPLC vial.
Chromatographic Separation Techniques
The choice of chromatographic technique depends on the required sensitivity and resolution.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
HPLC-FLD is a robust and widely available technique for the analysis of ergot alkaloids, which are naturally fluorescent.
Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column thermostat
-
Fluorescence detector
Chromatographic Conditions:
| Parameter | Condition 1 | Condition 2 |
| Column | C18, 150 x 4.6 mm, 5 µm | Phenyl-Hexyl, 150 x 3.0 mm, 5 µm[9] |
| Mobile Phase A | 5 mM Ammonium Carbonate in Water | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile | Methanol with 0.1% Formic Acid |
| Gradient | 20% B to 80% B over 20 min | 30% B to 70% B over 15 min |
| Flow Rate | 1.0 mL/min[2] | 0.8 mL/min |
| Column Temp. | 25 °C[2] | 30 °C |
| Injection Vol. | 20 µL | 10 µL |
| FLD Wavelengths | Ex: 330 nm, Em: 415 nm[10] | Ex: 250 nm, Em: 425 nm[2] |
Expected Results: Baseline separation of this compound and ergocorninine can be achieved, with typical retention times between 10 and 20 minutes. The elution order may vary depending on the specific conditions, but typically the "-inine" epimer elutes before the "-ine" epimer on C18 columns.
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
UHPLC-MS/MS offers higher sensitivity, selectivity, and speed compared to HPLC-FLD, making it the method of choice for trace-level quantification.[1][7][8]
Instrumentation:
-
UHPLC system
-
Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
| Parameter | Condition 1[1] | Condition 2[7] |
| Column | C18 Selectivity, 100 x 2.1 mm, 1.9 µm | C18, 50 x 2.1 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid | 5 mM Ammonium Acetate in Water |
| Mobile Phase B | Methanol with 0.1% Formic Acid | Methanol |
| Gradient | 5% B to 95% B in 5 min | 10% B to 90% B in 6 min |
| Flow Rate | 0.4 mL/min | 0.3 mL/min |
| Column Temp. | 40 °C | 35 °C |
| Injection Vol. | 2 µL[6] | 5 µL |
Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Monitored Transitions (MRM):
-
This compound: Precursor Ion > Product Ion 1, Product Ion 2
-
Ergocorninine: Precursor Ion > Product Ion 1, Product Ion 2 (Specific m/z values for precursor and product ions should be optimized for the instrument in use)
-
Expected Results: A rapid separation of the epimers is typically achieved in under 7 minutes.[7] The high selectivity of MS/MS detection allows for accurate quantification even in complex matrices.
Quantitative Data Summary
The following table summarizes typical performance data for the UHPLC-MS/MS method.
| Analyte | Retention Time (min) | LOQ (µg/kg)[7] | Recovery (%)[7] |
| This compound | ~5.8 | < 3.2 | 89.7 - 109 |
| Ergocorninine | ~5.2 | < 3.2 | 89.7 - 109 |
Logical Relationship of Analytical Steps
The selection of the analytical method is a logical process based on the specific requirements of the analysis.
Caption: Decision tree for selecting an analytical method.
Conclusion
The separation and quantification of this compound epimers can be reliably achieved using either HPLC-FLD or UHPLC-MS/MS. The choice of method depends on the specific requirements for sensitivity, throughput, and the complexity of the sample matrix. Proper sample preparation is paramount to obtaining accurate results and minimizing the potential for epimerization. The protocols and data presented here provide a solid foundation for researchers, scientists, and drug development professionals to establish robust analytical methods for this compound and its epimers.
References
- 1. Validation of a New Sensitive Method for the Detection and Quantification of R and S-Epimers of Ergot Alkaloids in Canadian Spring Wheat Utilizing Deuterated Lysergic Acid Diethylamide as an Internal Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Analysis of Ergot Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Determination of the Main Ergot Alkaloids and Their Epimers in Oat-Based Functional Foods by Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Targeted UHPLC-MS/MS Method Validated for the Quantification of Ergot Alkaloids in Cereal-Based Baby Food from the Belgian Market [mdpi.com]
- 9. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 10. Making sure you're not a bot! [opus4.kobv.de]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of Ergocornine
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the solubility of Ergocornine in aqueous solutions. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the inherent solubility of this compound in aqueous and organic solvents?
This compound is practically insoluble in water.[1] It is, however, soluble in several organic solvents. For preparing stock solutions, dimethyl sulfoxide (DMSO) and ethanol are commonly used.[2] It is also soluble in chloroform, dichloromethane, ethyl acetate, and acetone.[3]
Q2: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. Why is this happening and how can I prevent it?
This phenomenon, known as "solvent-shifting" precipitation, is a common issue. DMSO effectively dissolves this compound at high concentrations. However, when this concentrated stock is diluted into an aqueous buffer, the solvent environment becomes predominantly aqueous, a medium in which this compound is poorly soluble. This sudden change in solvent polarity causes the compound to precipitate out of the solution.
To prevent this, ensure that the final concentration of DMSO in your aqueous buffer is kept to a minimum, ideally below 0.5% (v/v), to avoid solvent-induced artifacts or cytotoxicity.[4] Preparing a more concentrated stock solution in DMSO allows for the addition of a smaller volume to your aqueous buffer, thus keeping the final DMSO percentage low.[4]
Q3: I've noticed the activity of my this compound solution decreases over time. What could be the cause?
Ergot alkaloids like this compound are susceptible to epimerization in aqueous solutions, a process where the biologically active (-ine) form converts to its less active (-inine) epimer.[5][6][7][8] This conversion is influenced by factors such as pH, temperature, and the solvent composition.[9][10][11] To mitigate this, it is recommended to prepare fresh solutions for each experiment and store stock solutions at -20°C or lower in light-protected, single-use aliquots to avoid repeated freeze-thaw cycles.[2][12][13]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| This compound powder will not dissolve in my aqueous buffer. | Inherent poor aqueous solubility. this compound is a hydrophobic molecule with very low water solubility. | Do not attempt to dissolve this compound directly in aqueous buffers. First, prepare a concentrated stock solution in an organic solvent like DMSO or ethanol.[2] |
| My this compound solution is cloudy or contains visible particles after diluting the stock. | Precipitation due to solvent-shifting. The final concentration of this compound is above its solubility limit in the aqueous buffer. The percentage of the organic cosolvent (e.g., DMSO) may also be too high. | Decrease the final working concentration of this compound. Prepare a more concentrated stock solution to minimize the volume of organic solvent added to the aqueous buffer.[4] Consider using a solubility enhancement technique. |
| Initially clear this compound solution becomes cloudy over time. | Metastable supersaturated solution. The initial dissolution created a supersaturated state that is not thermodynamically stable. Temperature fluctuations. A decrease in temperature can lower the solubility of the compound. | Reduce the final concentration of this compound. Ensure your experimental setup is maintained at a constant temperature.[4] |
| Inconsistent experimental results with freshly prepared solutions. | Epimerization. The ratio of the active this compound to its less active epimer, Ergocorninine, may be changing. This process is accelerated in aqueous solutions.[5][6][7][8][9] | Prepare solutions fresh before each experiment. Store stock solutions in an organic solvent at low temperatures (-20°C or -80°C) and protected from light.[2][13] |
Quantitative Data on this compound Solubility Enhancement
| Enhancement Method | Carrier/Solvent System | Achieved Concentration / Solubility | Reference |
| Cyclodextrin Complexation | 45% (w/v) aqueous 2-hydroxypropyl-β-cyclodextrin | 0.4 mg/mL | [9] |
| Stock Solution Preparation | DMSO or Ethanol | Up to 10 mM (for stock) | [2] |
| Acidic Extraction | Methanol/0.25% H3PO4 (40:60, v/v), pH 2.2 | Forms water-soluble salts for extraction | [14][15][16] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution
This protocol outlines the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Accurately weigh the desired amount of this compound powder in a microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a 10 mM concentration.
-
Vortex the tube thoroughly until the solid this compound is completely dissolved.
-
If necessary, gently warm the tube to 37°C or sonicate briefly to aid dissolution.[3]
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.[2]
Protocol 2: Solubility Enhancement using Cyclodextrin Complexation (Kneading Method)
This protocol provides a general procedure for preparing an this compound-cyclodextrin inclusion complex to improve its aqueous solubility.
Materials:
-
This compound
-
2-hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Mortar and pestle
-
Distilled water
-
Ethanol or Methanol
Procedure:
-
Determine the desired molar ratio of this compound to HP-β-CD (e.g., 1:1 or 1:2).
-
Place the appropriate amount of HP-β-CD in a mortar.
-
Add a small amount of a water/alcohol mixture to the HP-β-CD to form a paste.
-
Accurately weigh the this compound and add it to the paste.
-
Knead the mixture thoroughly with the pestle for 30-60 minutes.
-
The resulting paste is then dried under a vacuum or in an oven at a controlled temperature.
-
The dried complex can be ground into a fine powder.
-
The solubility of the resulting powder in aqueous solutions should be determined and compared to that of the free drug.
Protocol 3: Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
This protocol describes a general method for creating a solid dispersion of this compound in a hydrophilic polymer.
Materials:
-
This compound
-
A suitable hydrophilic carrier polymer (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG))
-
A common volatile solvent that dissolves both this compound and the carrier (e.g., ethanol, methanol, or a mixture).
-
Rotary evaporator or a similar solvent evaporation system.
Procedure:
-
Select an appropriate drug-to-carrier ratio (e.g., 1:5, 1:10).
-
Dissolve both the this compound and the carrier in the chosen solvent in a flask.
-
Ensure complete dissolution of both components. Gentle heating or sonication may be applied if necessary.
-
Evaporate the solvent using a rotary evaporator under reduced pressure.
-
Continue the evaporation until a solid film or mass is formed.
-
Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
The resulting solid dispersion can be scraped, milled, and sieved to obtain a uniform powder.
-
Evaluate the dissolution characteristics of the solid dispersion in a relevant aqueous medium.
Visual Guides
Caption: Decision workflow for solubilizing this compound.
Caption: Guide to resolving this compound precipitation issues.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. This compound | CAS:564-36-3 | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. benchchem.com [benchchem.com]
- 5. Investigation of the Ergopeptide Epimerization Process | MDPI [mdpi.com]
- 6. Degradation and epimerization of ergot alkaloids after baking and in vitro digestion. | Sigma-Aldrich [sigmaaldrich.com]
- 7. Degradation and epimerization of ergot alkaloids after baking and in vitro digestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Technical note: epimerization of ergopeptine alkaloids in organic and aqueous solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. harvest.usask.ca [harvest.usask.ca]
- 12. wur.nl [wur.nl]
- 13. wur.nl [wur.nl]
- 14. Ergocristine | C35H39N5O5 | CID 31116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. Liquid chromatographic preparative method for isolating ergot alkaloids, using a particle-loaded membrane extracting disk - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing Ergocornine degradation during sample preparation.
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ergocornine degradation during sample preparation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low recovery of this compound | Inappropriate extraction solvent: The solvent may not be efficiently extracting the analyte from the sample matrix. | Use a mixture of a polar organic solvent (e.g., acetonitrile or methanol) with an acidic or alkaline aqueous solution. An acetonitrile-ammonium carbonate buffer (e.g., 84:16, v/v) has shown good recoveries of about 90% to 120%.[1] For some matrices, an acidic extraction with methanol and 0.25% phosphoric acid can be effective.[2] |
| Degradation during extraction: High temperatures, prolonged extraction times, or exposure to light can lead to this compound degradation. | Perform extraction at room temperature or below. Minimize extraction time; 30 to 90 minutes is a typical range that may not significantly affect recovery.[1] Protect samples from light by using amber vials or working under subdued lighting.[3] | |
| Inefficient clean-up: Matrix components can interfere with analysis and lead to lower apparent recovery. | Utilize solid-phase extraction (SPE) for clean-up. Strong cation-exchange (SCX) cartridges are effective for trapping the basic this compound, which can then be eluted under slightly basic conditions.[2] QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is another effective technique that has shown recoveries of 60-70% for this compound.[1][4] | |
| High variability in results | Epimerization: this compound can convert to its less active epimer, ergocorninine, under various conditions, leading to inconsistent quantification of the active form. | Control pH, as both acidic and alkaline conditions can induce epimerization.[1] Avoid high temperatures during sample processing and storage. The choice of solvent is critical; chloroform has been shown to minimize epimerization during long-term storage, while methanol/dichloromethane can promote it.[5][6] Analyze samples as quickly as possible after preparation.[7][8] |
| Instability in autosampler: Samples may degrade while waiting for injection in the analytical instrument. | If analysis cannot be performed immediately, store extracts at low temperatures (-18°C or -20°C).[8] Ensure the autosampler is cooled if available. The stability of this compound in the extraction mixture in the autosampler should be considered, especially for long analytical runs. | |
| Presence of unexpected peaks in chromatogram | Degradation products: The presence of additional peaks may indicate the formation of degradation products other than ergocorninine. | Review the entire sample preparation workflow for potential causes of degradation, such as exposure to strong light, extreme pH, or high temperatures.[5][9] Use of a stabilizing solution containing ethylene glycol, 1,2-propanediol, and tartaric acid in ethanol-water may help preserve the integrity of the analyte. |
| Matrix effects: Co-eluting matrix components can enhance or suppress the analyte signal in mass spectrometry.[10][11] | Improve the clean-up procedure to remove more interfering compounds. Matrix-matched calibration standards should be used to compensate for these effects. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation?
A1: The main factors contributing to this compound degradation are exposure to light, elevated temperatures, and inappropriate pH levels (both acidic and alkaline conditions).[1][5][8] The choice of solvent during extraction and storage is also a critical factor that can influence stability and epimerization.[5][8]
Q2: What is epimerization and why is it a concern for this compound analysis?
A2: Epimerization is a chemical process where an epimer (a type of stereoisomer) is converted into its diastereomeric counterpart. For this compound, the biologically active C-8 R-isomer (-ine form) can convert to the less active C-8 S-isomer, ergocorninine (-inine form).[1][12] This is a significant concern because it can lead to an underestimation of the toxicologically relevant this compound concentration in a sample.[5]
Q3: What are the recommended storage conditions for this compound samples and extracts?
A3: To minimize degradation, samples and extracts should be stored at low temperatures, ideally at -20°C or below for long-term storage.[5][8] They must also be protected from light by using amber vials or storing them in the dark.[3] For short-term storage (e.g., overnight), refrigeration at 4°C may be acceptable, but prolonged storage at this temperature can still result in significant epimerization.[7][8]
Q4: Which extraction solvents are best for minimizing this compound degradation?
A4: The choice of solvent depends on the sample matrix. Acetonitrile is a commonly used solvent that shows good stability, especially when stored at low temperatures.[5] Mixtures of acetonitrile with buffers, such as ammonium carbonate, have been shown to provide high recovery rates.[1] While effective for extraction, some solvents like methanol/dichloromethane can promote epimerization, especially at room temperature.[6] Chloroform has been noted for its ability to prevent epimerization during long-term storage.[5]
Q5: Can heat be used to process samples containing this compound?
A5: Heating is generally not recommended as it can lead to the degradation of this compound and promote epimerization.[5][13] Some studies have shown that heating can decrease the concentration of this compound.[13][14]
Experimental Protocols
Protocol 1: QuEChERS-based Extraction for Cereal Samples
This protocol is a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure suitable for the extraction of this compound from cereal matrices.[1][4]
Materials:
-
Homogenized cereal sample
-
Acetonitrile
-
Water with 0.1% formic acid
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Centrifuge tubes (50 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of 0.1% aqueous formic acid and let the sample steep for a few minutes.
-
Add 10 mL of acetonitrile and vortex vigorously for 1 minute.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Immediately vortex for 1 minute to prevent the formation of MgSO₄ clumps.
-
Centrifuge the tube at 4000 rpm for 5 minutes.
-
Collect an aliquot of the upper acetonitrile layer for analysis.
-
The extract can be further cleaned up using dispersive solid-phase extraction (d-SPE) if necessary.
-
For analysis, the solvent is typically evaporated, and the residue is reconstituted in a solvent compatible with the analytical method (e.g., methanol or the initial mobile phase).[4]
Protocol 2: Solid-Phase Extraction (SPE) for Sample Clean-up
This protocol describes a solid-phase extraction clean-up procedure using a strong cation-exchange (SCX) cartridge, which is effective for basic compounds like this compound.[2]
Materials:
-
Sample extract from Protocol 1 or another extraction method
-
Strong cation-exchange (SCX) SPE cartridges
-
Methanol
-
0.25% Phosphoric acid
-
Elution solvent: Methanol/0.05M phosphate buffer, pH 9 (60:40, v/v)
-
SPE vacuum manifold
Procedure:
-
Condition the SCX SPE cartridge by passing 2 mL of methanol followed by 2 mL of 0.25% phosphoric acid.
-
Dilute the sample extract (e.g., 4 mL) with an equal volume of 0.25% phosphoric acid.
-
Load the diluted extract onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of the extraction solvent (e.g., methanol/0.25% phosphoric acid, 40:60, v/v) to remove interferences.
-
Dry the cartridge under vacuum for 3 minutes.
-
Elute the this compound from the cartridge with 1 mL of the elution solvent (methanol/phosphate buffer, pH 9) into a collection vial.
-
The eluate is now ready for analysis by LC-MS/MS or another suitable technique.
Visualizations
Caption: this compound degradation and epimerization pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Liquid chromatographic preparative method for isolating ergot alkaloids, using a particle-loaded membrane extracting disk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Analysis of Ergot Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. food.gov.uk [food.gov.uk]
- 7. Determination of ergot alkaloids: purity and stability assessment of standards and optimization of extraction conditions for cereal samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A critical review of analytical methods for ergot alkaloids in cereals and feed and in particular suitability of method performance for regulatory monitoring and epimer-specific quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The C-8-S-isomers of ergot alkaloids — a review of biological and analytical aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. This compound | CAS:564-36-3 | High Purity | Manufacturer BioCrick [biocrick.com]
Troubleshooting poor peak shape of Ergocornine in chromatography.
This technical support center provides troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals resolve issues related to the poor peak shape of Ergocornine in chromatography.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common peak shape problems encountered during the analysis of this compound.
Q1: My this compound peak is exhibiting poor shape (e.g., tailing or fronting). What is the first step I should take?
A1: The first step is to determine if the issue is specific to the this compound peak or if it affects all peaks in the chromatogram. This initial diagnosis helps differentiate between a chemical (analyte-specific) problem and a physical or systemic issue with the HPLC system.
Caption: Initial troubleshooting workflow for poor peak shape.
Q2: All of the peaks in my chromatogram are tailing or broad. What should I investigate?
A2: When all peaks are distorted, the problem is likely physical or related to the overall system setup. Here are the common culprits:
-
Column Voids or Damage: A void at the column inlet or a collapsed packing bed can cause significant peak distortion for all analytes.[1] This can happen if the column is exposed to rapid pressure changes or operated outside its recommended pH and temperature ranges.
-
Solution: First, try reversing the column and flushing it with a strong solvent. If this doesn't work, replace the column. Using a guard column can help protect the analytical column and extend its lifespan.[1]
-
-
Blocked Column Frit: Particulate matter from the sample, mobile phase, or pump seal wear can clog the inlet frit, leading to poor flow distribution and distorted peaks.
-
Solution: If possible, replace the frit. Otherwise, the column will need to be replaced. Always filter samples and mobile phases to prevent this issue.[1]
-
-
Extra-Column Volume: Excessive volume between the injector and the detector can cause peak broadening.
-
Solution: Minimize tubing length and use tubing with the smallest appropriate internal diameter. Ensure all fittings are secure and properly seated to eliminate any dead volume.[2]
-
Q3: Only the this compound peak is tailing. What are the likely chemical causes?
A3: If only the this compound peak is tailing, the issue stems from specific chemical interactions between this compound, the stationary phase, and the mobile phase. This compound is a basic compound, making it susceptible to these interactions.[3]
Caption: Relationship of chemical factors causing this compound peak tailing.
Key chemical causes include:
-
Secondary Interactions: As a basic compound, this compound can interact with acidic residual silanol groups on the surface of silica-based stationary phases (like C18).[3] This secondary retention mechanism leads to significant peak tailing.
-
Mobile Phase pH: The pH of the mobile phase is critical. If the pH is high enough to deprotonate the silanol groups (making them negatively charged) while this compound is protonated (positively charged), a strong ionic interaction can occur, causing tailing.[4]
-
Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[4]
-
Epimerization: this compound can convert to its epimer, ergocorninine, influenced by factors like solvent, pH, and temperature.[5][6] This can sometimes manifest as a shoulder on the main peak or a broadened peak if the separation is incomplete.
Q4: How can I optimize my mobile phase to improve the this compound peak shape?
A4: Mobile phase optimization is one of the most effective ways to improve peak shape for basic compounds like this compound.
-
Adjusting pH: Lowering the mobile phase pH (typically to ≤ 3.0) helps keep the residual silanol groups on the column packing in a non-ionized state, minimizing the secondary interactions that cause tailing.[3]
-
Using Buffers: Incorporating a buffer, such as ammonium carbonate or ammonium formate, into the mobile phase is a common strategy.[5][7] These buffers help control the pH and can compete with the analyte for active sites on the stationary phase, improving peak symmetry.
-
Solvent Composition: A gradient elution starting with a high proportion of the aqueous buffer and gradually increasing the acetonitrile content is often effective for separating ergot alkaloids.[7]
| Parameter | Recommended Setting | Rationale |
| Mobile Phase A | 5 mM Ammonium Bicarbonate or Formate in Water | Buffers the system and improves peak shape.[5][7] |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography.[7][8] |
| pH | Adjust to ≤ 5.5, ideally closer to 3.0 | Minimizes ionization of residual silanol groups to prevent tailing.[9] |
| Flow Rate | 1.0 mL/min | A typical starting point for standard 4.6 mm ID columns. |
| Column Temp. | 25 °C | A common optimal temperature found for ergot alkaloid separation.[7] |
Frequently Asked Questions (FAQs)
Q: What type of column is best for this compound analysis?
A: A modern, high-purity, end-capped C18 column is generally recommended. End-capping is a process that chemically bonds a small, non-polar group to the residual silanol groups, effectively shielding them from interacting with basic analytes like this compound. Phenyl-hexyl columns have also been reported to provide good resolution and symmetry for ergot alkaloids.
Q: My this compound peak is fronting. What causes this?
A: Peak fronting is less common than tailing but can occur. The most frequent causes are high sample concentration (column overload) or a catastrophic column failure, such as a collapsed bed.[10] Try diluting your sample and re-injecting. If the problem persists, the column may be compromised.
Q: How can I prevent the epimerization of this compound to Ergocorninine during sample preparation and analysis?
A: Epimerization is influenced by solvent, light, pH, and temperature.[11] To minimize this conversion:
-
Store stock and working standard solutions in a stabilizing solution, often containing components like ethylene glycol and tartaric acid, at low temperatures (≤ -18°C) and protected from light.[6][12]
-
Use non-protic solvents like acetonitrile for preparing standards whenever possible.[6]
-
Prepare samples fresh and analyze them promptly.
Q: What is a typical sample preparation procedure for this compound from a complex matrix like animal feed?
A: A common approach involves solvent extraction followed by a cleanup step. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method or Solid-Phase Extraction (SPE) are frequently used.[8][13] A typical workflow involves extracting the sample with an acetonitrile-based solvent, followed by a dispersive SPE (d-SPE) cleanup step using sorbents like PSA (primary secondary amine) to remove interferences.[14]
Experimental Protocols
Protocol 1: Mobile Phase Preparation (Ammonium Carbonate Buffer)
Objective: To prepare a buffered aqueous mobile phase to improve the peak shape of basic analytes.
Materials:
-
Ammonium carbonate (HPLC grade)
-
HPLC grade water
-
HPLC grade acetonitrile
-
0.22 µm membrane filter
Procedure:
-
Prepare 200 mg/L Ammonium Carbonate Stock: Weigh 200 mg of ammonium carbonate and dissolve it in 1 L of HPLC grade water.
-
Prepare Aqueous Mobile Phase (A): This can be used directly or blended with an organic solvent. For example, a mobile phase of acetonitrile and 200 mg/L ammonium carbonate (84:16 v/v) has been used for extraction.[15] For the LC gradient itself, a 5 mM ammonium bicarbonate solution is a good starting point.[7]
-
Prepare Organic Mobile Phase (B): Use 100% HPLC grade acetonitrile.
-
Filter and Degas: Filter both mobile phases through a 0.22 µm membrane filter and degas them using sonication or vacuum degassing before placing them on the HPLC system.
Protocol 2: Sample Extraction and Cleanup from Cereal Matrix
Objective: To extract this compound from a solid matrix and remove interferences prior to LC analysis.
Materials:
-
Acetonitrile
-
50 mL polypropylene centrifuge tubes
-
Horizontal shaker
-
Centrifuge
-
Primary Secondary Amine (PSA) sorbent
Procedure:
-
Extraction: Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube. Add 25 mL of acetonitrile.[14]
-
Shaking: Shake the tube vigorously on a horizontal shaker for 30 minutes.[15]
-
Centrifugation: Centrifuge the sample for 10 minutes at 4,000 x g.[14]
-
Cleanup (d-SPE): Transfer a 2 mL aliquot of the supernatant to a new tube containing 100 mg of PSA sorbent.[15]
-
Vortex and Filter: Vortex the tube to ensure mixing, then filter the extract through a 0.2 µm PTFE syringe filter into an autosampler vial for analysis.[15]
References
- 1. benchchem.com [benchchem.com]
- 2. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. support.waters.com [support.waters.com]
- 5. Ergot alkaloid control in biotechnological processes and pharmaceuticals (a mini review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. food.gov.uk [food.gov.uk]
- 7. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 8. Development and Validation of an Analytical Method for Determination of Ergot Alkaloids in Animal Feedingstuffs with High Performance Liquid Chromatography-fluorescence Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. obrnutafaza.hr [obrnutafaza.hr]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Ergot Alkaloids on Cereals and Seeds: Analytical Methods, Occurrence, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Liquid chromatographic preparative method for isolating ergot alkaloids, using a particle-loaded membrane extracting disk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development, in-house validation and application of a method using high-performance liquid chromatography with fluorescence detection (HPLC-FLD) for the quantification of 12 ergot alkaloids in compound feeds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. clinichrom.com [clinichrom.com]
Navigating Ergocornine Dosage in Animal Research: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for optimizing ergocornine dosage in animal studies while mitigating the risk of toxicity. Due to a lack of specific public data on the LD50 and No-Observed-Adverse-Effect Level (NOAEL) for this compound alone, this guide synthesizes available information on related ergot alkaloids and provides a framework for cautious dose-finding and experimental design.
Quick-Reference Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected Animal Mortality | Dose may be too high, approaching the lethal dose. | Immediately cease administration and perform a necropsy to investigate the cause of death. Re-evaluate your dosage based on available data for similar ergot alkaloids and conduct a pilot study with significantly lower doses. |
| Signs of Vasoconstriction (e.g., cool extremities, cyanosis, tail or ear necrosis) | This compound is a potent vasoconstrictor.[1] | Discontinue the study for the affected animal(s) and provide supportive care. Reduce the dosage for subsequent cohorts. Consider a different route of administration that may have less systemic vasoconstrictive effects. |
| Convulsions or Seizures | Neurotoxicity associated with ergot alkaloids. | Terminate the experiment for the affected animal(s). Review your dosage calculations and consider that the convulsive form of ergotism can occur with high doses.[2] |
| Reduced Feed Intake and Weight Loss | Common side effect of ergot alkaloid administration. | Monitor food and water intake daily. If a significant reduction is observed, consider adjusting the dosage or the formulation to improve palatability. Ensure the diet is nutritionally complete. |
| Inconsistent or Unexpected Experimental Results | Variability in drug formulation, administration, or animal-specific factors. | Ensure your this compound solution is homogenous and the vehicle is appropriate. Standardize your administration technique. Account for potential differences in metabolism and sensitivity between animal strains. |
Frequently Asked Questions (FAQs)
Q1: What is a safe starting dose for this compound in rats or mice?
A1: Due to the absence of specific LD50 and NOAEL data for this compound, a definitive "safe" starting dose cannot be provided. Researchers should exercise extreme caution. It is advisable to begin with very low doses, guided by the NOAELs established for mixtures of ergot alkaloids. For instance, repeat oral dose studies in rats have shown NOAELs ranging from 0.22 to 0.60 mg/kg body weight per day for mixtures of ergotamine, ergometrine, and α-ergocryptine.[3] A conservative approach would be to start with a dose significantly below this range and perform careful dose-escalation studies.
Q2: What are the typical signs of this compound toxicity in animals?
A2: Based on the known effects of ergot alkaloids, signs of toxicity can be categorized into two main forms: gangrenous and convulsive.[2]
-
Gangrenous Ergotism: This is due to the vasoconstrictive properties of the alkaloid and can manifest as coolness of the extremities (ears, tail, limbs), followed by cyanosis (bluish discoloration), and in severe cases, dry gangrene and sloughing of the affected tissues.[3]
-
Convulsive Ergotism: This involves the central nervous system and can include tremors, muscle spasms, ataxia (incoordination), and convulsions.[2]
Other general signs of toxicity include reduced feed intake, weight loss, lethargy, and changes in behavior.
Q3: What is the primary mechanism of this compound toxicity?
A3: The toxic effects of this compound and other ergot alkaloids are primarily attributed to their interaction with various neurotransmitter receptors, including adrenergic, dopaminergic, and serotonergic receptors.[2] This interaction leads to potent vasoconstriction, which can restrict blood flow to vital organs and extremities, causing tissue damage.[1] this compound is also known to be a dopamine receptor agonist.
Q4: How should I prepare and administer this compound for my animal studies?
A4: The choice of vehicle and route of administration is critical. For oral administration, this compound can be dissolved in a suitable vehicle like a weak acid solution (e.g., tartaric acid) and then diluted with water or saline. For injections (subcutaneous, intraperitoneal, intravenous), sterility of the preparation is paramount. The use of a vehicle that ensures the solubility and stability of this compound is essential. Common vehicles include saline, phosphate-buffered saline (PBS), or solutions containing a small amount of a solubilizing agent like ethanol or DMSO, which should then be diluted to a concentration that is non-toxic to the animals. Always conduct a small pilot study to ensure the vehicle itself does not cause any adverse effects.
Q5: What should I do if I suspect this compound toxicity in my animals?
A5: If you observe any signs of toxicity, the first step is to immediately discontinue this compound administration. Provide supportive care to the affected animals, which may include warming to counteract vasoconstriction and nutritional support. Document all clinical signs and, if an animal dies, perform a thorough necropsy to determine the cause of death. This information will be invaluable for adjusting your experimental protocol.
Quantitative Toxicity Data (Ergot Alkaloids and Related Compounds)
Due to the limited availability of specific toxicity data for this compound, the following tables summarize data for ergot alkaloid mixtures and a related compound, dihydrothis compound. This information should be used as a guide for risk assessment and initial dose-finding studies, with the understanding that the toxicity of pure this compound may differ.
Table 1: No-Observed-Adverse-Effect Levels (NOAELs) for Ergot Alkaloid Mixtures in Rats (Oral Administration)
| Ergot Alkaloid Mixture | NOAEL (mg/kg bw/day) | Study Duration | Key Findings at Higher Doses |
| Ergotamine, Ergometrine, α-Ergocryptine | 0.22 - 0.60 | Repeat-dose studies | Ischemia, particularly in the extremities (e.g., tails), decreased body weight gain.[3] |
| Ergometrine Maleate | 10 mg/kg diet | 4 weeks | Decreased plasma glucose and thyroxin levels, increased organ weights at higher doses. |
Table 2: Toxic Dose Low (TDLo) for Dihydrothis compound in Rats
| Compound | Route of Administration | Dose | Species | Effect |
| Dihydrothis compound | Subcutaneous | 25 mg/kg | Rat (lactating female) | Effects on newborn, including reduced weight gain.[4] |
Experimental Protocols & Methodologies
A standardized protocol for assessing this compound toxicity is not available. However, a general methodology can be adapted from studies on other ergot alkaloids.
Protocol: Acute Toxicity Assessment (Dose-Range Finding)
-
Animal Model: Select a common laboratory animal model such as Sprague-Dawley rats or CD-1 mice. Use a sufficient number of animals of a single sex to obtain statistically relevant data.
-
Housing and Acclimatization: House animals in a controlled environment (temperature, humidity, light-dark cycle) and allow for an acclimatization period of at least one week before the start of the experiment.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable, sterile vehicle. Perform serial dilutions to obtain the desired dose concentrations. Ensure the final formulation is at a physiological pH.
-
Dose Groups: Establish several dose groups, including a vehicle control group. Based on the available data for ergot alkaloid mixtures, a starting dose well below 0.22 mg/kg (oral) for rats is recommended for initial range-finding studies. Subsequent doses can be escalated cautiously.
-
Administration: Administer this compound via the desired route (e.g., oral gavage, intraperitoneal injection). Ensure the volume administered is appropriate for the animal's size.
-
Observation: Observe the animals continuously for the first few hours post-administration and then at regular intervals for up to 14 days. Record clinical signs of toxicity, including changes in behavior, appearance, and physiological functions. Monitor body weight and food/water consumption daily.
-
Endpoint: The primary endpoint is the observation of any adverse effects. If mortality occurs, record the time of death. At the end of the observation period, euthanize the surviving animals and perform a gross necropsy. Collect tissues for histopathological analysis if necessary.
Visualizing Key Concepts
To aid in understanding the experimental workflow and the mechanism of this compound toxicity, the following diagrams are provided.
Caption: A flowchart illustrating the key steps in an animal study designed to assess this compound toxicity.
Caption: A diagram showing the interaction of this compound with various receptors, leading to toxic effects.
References
Overcoming matrix effects in the analysis of Ergocornine in complex samples.
Welcome to the Technical Support Center for the analysis of Ergocornine in complex samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges related to matrix effects during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: In liquid chromatography-mass spectrometry (LC-MS/MS), matrix effects are the alteration of the ionization efficiency of a target analyte, like this compound, due to co-eluting compounds from the sample matrix.[1][2] This interference can cause ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which compromises the accuracy, precision, and sensitivity of quantification.[3][4] The matrix refers to all components within a sample other than the analyte of interest.
Q2: I am observing inconsistent peak areas for this compound in my samples. What is the likely cause?
A2: Inconsistent peak areas for this compound are a common indication of variable matrix effects between different samples.[5] Other potential causes could include issues with the autosampler leading to inconsistent injection volumes, sample degradation, or fouling of the analytical column with matrix components.[5]
Q3: My recovery for this compound is consistently low. What are the potential reasons?
A3: Low recovery of this compound is often linked to the sample preparation process.[5] Key factors include the use of a suboptimal extraction solvent and inefficient cleanup procedures that fail to adequately remove interfering matrix components.[5] For ergot alkaloids, a combination of acetonitrile and an ammonium carbonate buffer has been demonstrated to improve recovery rates.[5]
Q4: How can I quantitatively assess the extent of matrix effects in my this compound analysis?
A4: The post-extraction spike method is a widely used technique to provide a quantitative assessment of matrix effects.[1] This involves comparing the response of this compound in a standard solution to its response when spiked into a blank matrix sample that has already undergone the extraction procedure.[1] A deviation between these two responses indicates the presence and extent of ion suppression or enhancement.
Q5: What are the most effective strategies to minimize or compensate for matrix effects?
A5: A multi-faceted approach is often the most effective. This can include:
-
Thorough Sample Cleanup: Employing techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) to remove a significant portion of the interfering matrix components before analysis.
-
Chromatographic Optimization: Adjusting the chromatographic conditions to better separate this compound from co-eluting matrix components.[1][3]
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is similar to the samples being analyzed to compensate for consistent matrix effects.
-
Use of Internal Standards: The use of a stable isotope-labeled (SIL) internal standard is considered the most reliable method to correct for matrix effects, as it behaves almost identically to the analyte during sample preparation and ionization.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Ion Suppression (Signal intensity is lower in the sample matrix compared to a clean standard) | Co-eluting endogenous matrix components (e.g., phospholipids) are interfering with the ionization of this compound.[2] | 1. Improve Sample Cleanup: Implement or optimize an SPE or LLE protocol to remove interferences. Consider phospholipid removal strategies if analyzing biological fluids. 2. Optimize Chromatography: Modify the LC gradient to achieve better separation of this compound from the interfering peaks.[1] 3. Dilute the Sample: A simple dilution of the sample can reduce the concentration of interfering components.[1][3] |
| Ion Enhancement (Signal intensity is higher in the sample matrix compared to a clean standard) | Co-eluting matrix components are enhancing the ionization of this compound. | 1. Improve Sample Cleanup: Similar to addressing ion suppression, enhanced sample cleanup can remove the components causing enhancement.[2] 2. Utilize a Co-eluting Internal Standard: An internal standard that experiences the same enhancement can provide accurate quantification.[4] |
| Poor Reproducibility (Inconsistent results across replicate injections or different samples) | Variable matrix effects between samples or instrument instability.[3][5] | 1. Standardize Sample Preparation: Ensure the sample preparation protocol is followed consistently for all samples. 2. Use an Internal Standard: An appropriate internal standard can compensate for variations in matrix effects and injection volume. 3. Check System Suitability: Regularly inject a quality control (QC) sample to monitor the performance and stability of the LC-MS/MS system. |
| Epimerization (Interconversion between this compound and its less active isomer, Ergocorninine) | The analytical conditions (e.g., solvent, temperature, pH) may be promoting the conversion of this compound to its epimer.[6] | 1. Control Temperature: Maintain samples at a low temperature in the autosampler to minimize epimerization.[7] 2. Optimize pH: Use alkaline conditions during extraction and analysis, as acidic conditions can facilitate epimerization.[8] 3. Minimize Time in Solution: Analyze samples as soon as possible after preparation. Avoid leaving solutions at room temperature for extended periods.[9] |
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the analysis of ergot alkaloids, including this compound.
Table 1: Method Validation Parameters for this compound Analysis
| Parameter | Value | Matrix | Analytical Method | Reference |
| Linearity Range | 25 - 400 µg/kg | Animal Feedingstuffs | HPLC-FLD | [10] |
| R² | 0.985 - 0.996 | Animal Feedingstuffs | HPLC-FLD | [10] |
| LOD | 3.23 - 6.53 µg/kg | Animal Feedingstuffs | HPLC-FLD | [10][11] |
| LOQ | 11.78 - 13.06 µg/kg | Animal Feedingstuffs | HPLC-FLD | [10][11] |
| Recovery | 68.3 - 119.1% | Wheat | UHPLC-MS/MS | [12] |
| Matrix Effects | 101 - 113% | Wheat | UHPLC-MS/MS | [12] |
| Inter-day Precision (RSD) | <24% | Wheat | UHPLC-MS/MS | [12] |
Table 2: Recovery of Ergot Alkaloids using Different Sample Preparation Techniques
| Ergot Alkaloid | QuEChERS Recovery | LLE Recovery | SPE Recovery | Reference |
| This compound | 60 - 70% | Not Specified | Not Specified | [13] |
| Ergocristine | 60 - 70% | Not Specified | Not Specified | [13] |
| Ergocryptine | 60 - 70% | Not Specified | Not Specified | [13] |
| Ergosine | 60 - 70% | Not Specified | Not Specified | [13] |
| Ergometrine | 63% | Not Specified | Not Specified | [7] |
Experimental Protocols
Protocol 1: QuEChERS-based Extraction for this compound in Cereal Samples
This protocol is a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method suitable for the extraction of this compound and other ergot alkaloids from cereal-based matrices.[13]
-
Sample Homogenization: Mill the cereal sample to a fine powder.
-
Weighing: Accurately weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Extraction:
-
Add 10 mL of an 84:16 (v/v) mixture of acetonitrile and 200 mg/L ammonium carbonate solution.[7]
-
Add QuEChERS salts (e.g., 4 g MgSO₄ and 1 g NaCl).
-
Vortex or shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the tube at ≥3000 x g for 5 minutes.
-
Cleanup (Dispersive SPE):
-
Transfer an aliquot of the supernatant (acetonitrile layer) to a d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄.
-
Vortex for 30 seconds.
-
Centrifuge at a high speed for 5 minutes.
-
-
Final Preparation:
-
Take an aliquot of the cleaned extract and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Evaluation of Matrix Effects using the Post-Extraction Spike Method
This protocol outlines the steps to quantify the degree of ion suppression or enhancement for this compound in a given matrix.[1]
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a standard solution of this compound in the initial mobile phase at a known concentration (e.g., a mid-point of the calibration curve).
-
Set B (Post-Extraction Spike): Take a blank matrix sample (known to be free of this compound) and process it through the entire extraction and cleanup procedure (e.g., Protocol 1). In the final, clean extract, spike this compound to the same concentration as in Set A.
-
Set C (Pre-Extraction Spike): Take a blank matrix sample and spike it with this compound at the same concentration as Set A before starting the extraction procedure.
-
-
LC-MS/MS Analysis: Analyze all three sets of samples under the same instrument conditions.
-
Calculate Matrix Effect (ME) and Recovery (RE):
-
ME (%) = (Peak Area of Set B / Peak Area of Set A) x 100
-
RE (%) = (Peak Area of Set C / Peak Area of Set B) x 100
-
-
Interpretation:
-
An ME value close to 100% indicates no significant matrix effect.
-
An ME value < 100% indicates ion suppression.
-
An ME value > 100% indicates ion enhancement.
-
Visualizations
Caption: A generalized experimental workflow for the analysis of this compound in complex samples.
Caption: A troubleshooting workflow for identifying and mitigating matrix effects in this compound analysis.
References
- 1. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eijppr.com [eijppr.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. food.gov.uk [food.gov.uk]
- 7. Application of Liquid Chromatography/Ion Trap Mass Spectrometry Technique to Determine Ergot Alkaloids in Grain Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Targeted UHPLC-MS/MS Method Validated for the Quantification of Ergot Alkaloids in Cereal-Based Baby Food from the Belgian Market - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aafco.org [aafco.org]
- 10. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 11. Development and Validation of an Analytical Method for Determination of Ergot Alkaloids in Animal Feedingstuffs with High Performance Liquid Chromatography-fluorescence Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Validation of a New Sensitive Method for the Detection and Quantification of R and S-Epimers of Ergot Alkaloids in Canadian Spring Wheat Utilizing Deuterated Lysergic Acid Diethylamide as an Internal Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Targeted UHPLC-MS/MS Method Validated for the Quantification of Ergot Alkaloids in Cereal-Based Baby Food from the Belgian Market [mdpi.com]
Stability of Ergocornine under different temperature and light conditions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Ergocornine under various temperature and light conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound?
A1: The stability of this compound is primarily influenced by temperature, light exposure, and the solvent in which it is dissolved. It is particularly susceptible to epimerization (the conversion of the active R-epimer, this compound, to the less active S-epimer, Ergocorninine) and degradation under adverse conditions.[1][2]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, this compound and its solutions should be kept at or below -20°C in airtight, light-resistant containers.[2] For short-term storage at room temperature, chloroform is a suitable solvent as it minimizes epimerization.[3] When preparing samples for HPLC analysis, using acetonitrile is common, but these solutions should be stored at -20°C or below if not analyzed immediately.[3]
Q3: How does temperature affect this compound stability?
A3: Elevated temperatures accelerate the degradation and epimerization of this compound. Studies have shown significant epimerization even at refrigerated temperatures (4°C) over a period of weeks, especially in the presence of protic solvents or in complex matrices like cereal extracts.[4][5] Heat can lead to a decrease in the concentration of the active R-epimer.
Q4: Is this compound sensitive to light?
A4: Yes, this compound is sensitive to light, particularly UV radiation.[1][2] Exposure to light can induce epimerization, leading to a shift from the R-epimer to the S-epimer.[1] Therefore, all experiments and storage should be conducted under conditions that protect the compound from light.
Q5: What are the common degradation products of this compound?
A5: The most common transformation product of this compound is its epimer, Ergocorninine. Other degradation products can be formed through oxidation, reduction, and hydrolysis, though specific pathways are not extensively detailed in the available literature.[6] Forced degradation studies can help identify potential degradation products under specific stress conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of this compound potency in stored samples. | 1. High storage temperature: Storage above -20°C can lead to degradation. 2. Epimerization: Conversion to the less active S-epimer. 3. Light exposure: Degradation due to photolability. | 1. Ensure storage at or below -20°C. For stock solutions, consider aliquoting to minimize freeze-thaw cycles. 2. Analyze the sample for the presence of Ergocorninine using a suitable chromatographic method. If epimerization is significant, review storage solvent and temperature. 3. Always store this compound in amber vials or wrapped in aluminum foil. Conduct all handling in a dark or low-light environment. |
| Inconsistent results in analytical assays. | 1. Sample degradation during preparation: Prolonged exposure to ambient temperature or light. 2. Inappropriate solvent: Protic solvents (e.g., methanol) can accelerate epimerization at room temperature.[7][8] 3. Matrix effects: Components in complex samples (e.g., cereal extracts) can promote degradation.[4] | 1. Prepare samples immediately before analysis and keep them on ice or in a cooled autosampler. 2. Use aprotic solvents like acetonitrile for sample preparation and analysis. If a protic solvent is necessary, keep the solution cold and analyze it as quickly as possible. 3. Perform a matrix effect study to understand the influence of your sample matrix on this compound stability. Consider solid-phase extraction (SPE) for sample cleanup. |
| Appearance of unknown peaks in chromatograms. | 1. Formation of degradation products: Due to exposure to heat, light, or reactive chemicals. 2. Contamination: From solvents, glassware, or other sources. | 1. Conduct a forced degradation study to intentionally generate and identify potential degradation products. Use techniques like mass spectrometry for structural elucidation. 2. Run solvent blanks and ensure all materials are clean and of high purity. |
Quantitative Data on this compound Stability
The following tables summarize the available quantitative data on the stability of this compound under different conditions.
Table 1: Effect of Temperature and Solvent on the Epimerization of Ergopeptine Alkaloids (Qualitative and Semi-Quantitative Summary)
| Alkaloid | Solvent | Temperature | Time | Observation | Reference |
| α-Ergocryptine | Chloroform | Room Temp | - | No epimerization | [7][8] |
| α-Ergocryptine | Acetone/Acetonitrile | Room Temp | - | Modest epimerization (<5%) | [7][8] |
| α-Ergocryptine | Methanol | Room Temp | 38 days | Substantial epimerization (78%) | [7][8] |
| α-Ergocryptine | 70:30 Water:Methanol | Room Temp | 42 days | Substantial epimerization (47%) | [7][8] |
| α-Ergocryptine | Protic or Aprotic Solvents | -40°C | 20-52 days | Stable (<0.5% epimerization) | [7][8] |
| This compound | Rye Extract | 4°C | 2 weeks | Severe epimerization (>50%) | [4] |
| This compound, Ergocryptine, Ergocristine | Barley Extract | 4°C | 2 weeks | Significant epimerization (~10%) | [4] |
Table 2: General Stability Recommendations for this compound
| Condition | Recommendation | Rationale |
| Long-Term Storage (Solid) | Store at or below -20°C, protected from light. | To minimize thermal degradation and photodegradation. |
| Long-Term Storage (Solution) | Store at or below -20°C in an aprotic solvent (e.g., acetonitrile) in light-resistant containers. | Aprotic solvents and low temperatures minimize epimerization and degradation.[3] |
| Short-Term Storage (Room Temp) | Use chloroform as the solvent. | Chloroform has been shown to prevent epimerization at room temperature.[3] |
| Handling | Handle under low light or red light conditions. Use amber glassware or foil-wrapped containers. | To prevent photodegradation and photo-induced epimerization.[2] |
Experimental Protocols
Protocol 1: General Thermal Stability Testing
-
Sample Preparation: Prepare solutions of this compound in the desired solvent (e.g., acetonitrile for aprotic conditions, methanol for protic conditions) at a known concentration.
-
Storage Conditions: Aliquot the solutions into amber HPLC vials. Store the vials at various temperatures (e.g., -20°C, 4°C, 25°C, 40°C).
-
Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours, 1 week, 2 weeks), remove a vial from each temperature condition.
-
Analysis: Analyze the samples immediately by a validated stability-indicating HPLC-MS/MS method to quantify the amount of this compound and its primary epimer, Ergocorninine.
-
Data Evaluation: Calculate the percentage of this compound remaining and the percentage of Ergocorninine formed at each time point and temperature.
Protocol 2: Photostability Testing (Following ICH Q1B Guidelines)
-
Sample Preparation:
-
Solid State: Place a thin layer of this compound powder in a chemically inert, transparent container.
-
Solution State: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile) in a chemically inert, transparent container.
-
-
Light Exposure:
-
Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[3] A xenon lamp or a suitable metal halide lamp can be used.
-
A dark control sample, protected from light (e.g., wrapped in aluminum foil), should be stored under the same temperature and humidity conditions to assess thermal degradation.
-
-
Forced Degradation (Optional but Recommended): Expose the samples to more intense light or for a longer duration to identify potential photodegradation products.
-
Analysis: At appropriate time intervals, analyze the samples using a validated stability-indicating HPLC-MS/MS method.
-
Evaluation: Compare the chromatograms of the exposed samples with the dark control to identify and quantify any photodegradation products.
Visualizations
Caption: Decision tree for troubleshooting this compound degradation.
Caption: General workflow for an this compound stability study.
References
- 1. mdpi.com [mdpi.com]
- 2. Ergocryptine | C32H41N5O5 | CID 134551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A Rapid and Sensitive Stability-Indicating Eco-Friendly HPTLC Assay for Fluorescence Detection of Ergotamine [mdpi.com]
- 4. HPLC method for determination of ergot alkaloids and some derivatives in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 6. Ergot alkaloid control in biotechnological processes and pharmaceuticals (a mini review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photodegradation of Pharmaceuticals Studied with UV Irradiation and Differential Scanning Calorimetry | Academic Journals and Conferences [science.lpnu.ua]
- 8. researchgate.net [researchgate.net]
Preventing epimerization of Ergocornine during analytical procedures.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the epimerization of Ergocornine during analytical procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound epimerization and why is it a concern in analytical procedures?
A1: this compound, a biologically active ergot alkaloid, can undergo epimerization, which is a chemical change that alters the spatial arrangement of atoms at a specific chiral center (C-8). This process results in the formation of its diastereomer, Ergocorninine. The primary concern is that the R-epimer (-ine suffix, e.g., this compound) is biologically active, while the S-epimer (-inine suffix, e.g., Ergocorninine) is considered biologically inactive.[1][2][3] The interconversion between these two forms can lead to inaccurate quantification of the active compound, impacting toxicological assessments and pharmaceutical quality control. The epimerization is a reversible reaction that proceeds through a keto-enol tautomerism.[1]
Q2: What are the main factors that induce the epimerization of this compound?
A2: Several factors can promote the epimerization of this compound during analytical procedures. These include:
-
pH: Both acidic and alkaline conditions can induce epimerization.[4][5] Alkaline conditions, in particular, have been noted to favor the conversion from the R-epimer to the S-epimer.[2][6]
-
Temperature: Elevated temperatures can accelerate the rate of epimerization.[1][3][6] Conversely, storing samples at low temperatures (-20°C or below) is recommended to minimize this conversion.[6][7][8]
-
Solvent Type: The choice of solvent significantly impacts the stability of this compound. Protic solvents (e.g., methanol) and solvent mixtures like methanol/dichloromethane can promote epimerization.[1][6] Chloroform has been shown to be a solvent where minimal to no epimerization occurs at room temperature.[6][7]
-
Light Exposure: Exposure to light, especially UV radiation, can also contribute to the degradation and epimerization of ergot alkaloids.[1][4][5]
Q3: How can I minimize this compound epimerization during sample preparation and analysis?
A3: To minimize epimerization, consider the following precautions:
-
Solvent Selection: Use aprotic solvents like acetonitrile or chloroform for sample dissolution and storage. If aqueous buffers are necessary, maintain a neutral or slightly acidic pH.[6][7] An extraction mixture of acetonitrile/ammonium carbonate buffer has been shown to maintain a constant epimer ratio during an 18-hour HPLC run.[7][8]
-
Temperature Control: Perform all experimental procedures at controlled, low temperatures. Use cooled autosamplers for chromatographic analysis and store all standards and samples at -20°C or lower for long-term stability.[6][7][8]
-
Light Protection: Protect samples and standards from light at all stages of the analytical process by using amber vials or by wrapping containers in aluminum foil.[6][9]
-
Minimize Analysis Time: Reduce the duration of sample preparation and analytical runs to limit the time this compound is exposed to potentially destabilizing conditions.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High levels of Ergocorninine detected in a fresh this compound standard. | 1. Standard degradation during storage. 2. Inappropriate solvent used for reconstitution. 3. Exposure to high temperatures or light. | 1. Verify the certificate of analysis for initial purity. Store standards at ≤ -20°C in a non-protic solvent.[6][7] 2. Reconstitute standards in a solvent known to minimize epimerization, such as acetonitrile or chloroform.[6][7] 3. Ensure standards are handled under low light conditions and at controlled temperatures. |
| Inconsistent ratios of this compound to Ergocorninine across replicate injections. | 1. Epimerization occurring in the autosampler. 2. Unstable pH of the mobile phase. | 1. Use a cooled autosampler set to a low temperature (e.g., 4°C).[6] 2. Prepare fresh mobile phase daily and ensure its pH is stable and appropriate for the analysis. |
| Increase in Ergocorninine peak area over time in a sequence of analyses. | 1. Prolonged exposure of the sample to ambient conditions in the autosampler. 2. Degradation in the prepared sample extract. | 1. Shorten the analytical sequence or re-prepare samples if necessary. Utilize a cooled autosampler. 2. Analyze extracts on the same day they are prepared or store them at low temperatures (e.g., 4°C for overnight storage).[10][11] |
| Poor recovery of this compound after sample extraction. | 1. Epimerization during the extraction process due to harsh pH or high temperature. 2. Degradation caused by the extraction solvent. | 1. Optimize extraction conditions to use neutral or slightly acidic pH and avoid heating steps.[1][4] 2. Test different extraction solvents. A mixture of acetonitrile and an ammonium carbonate buffer has been shown to yield good recoveries.[10][11] |
Quantitative Data Summary
Table 1: Influence of Solvent and Temperature on the Stability of this compound and other Ergopeptides after Six Weeks. [6][7]
| Solvent | Temperature | Stability of Ergopeptides | Degree of Epimerization |
| Chloroform | 20°C | Stable | No epimerization observed |
| Acetonitrile | 20°C | Less Stable | Variable epimerization |
| Acetonitrile | -20°C | Stable | Minimal epimerization |
| Methanol/Dichloromethane | 20°C | Less Stable | High promotion of epimerization |
| Acetonitrile/Buffer | 20°C | Less Stable | Promotes epimerization |
Experimental Protocols
Protocol 1: Recommended Storage of this compound Standards and Samples
This protocol outlines the best practices for storing this compound to minimize epimerization.
-
Standard Preparation:
-
Dissolve crystalline this compound standard in a high-purity, aprotic solvent such as acetonitrile or chloroform to prepare a stock solution.
-
Prepare working standards by diluting the stock solution with the same solvent.
-
-
Storage Conditions:
-
Store all stock and working standard solutions in amber glass vials to protect them from light.
-
For long-term storage (weeks to months), store the vials at a temperature of -20°C or below.[6][7][8]
-
For short-term storage (up to 24 hours), vials can be kept in a cooled autosampler at approximately 4°C.
-
-
Sample Handling:
Protocol 2: General Analytical Workflow for this compound Quantification with Minimized Epimerization
This protocol provides a general workflow for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection (FLD) or tandem mass spectrometry (MS/MS).[4][12][13]
-
Sample Extraction:
-
Clean-up (if necessary):
-
Centrifuge the extract to pellet solid debris.
-
If matrix interference is significant, employ a solid-phase extraction (SPE) clean-up step.
-
-
Chromatographic Analysis:
-
Use an HPLC system equipped with a suitable column (e.g., C18) and a cooled autosampler.
-
Maintain the autosampler temperature at a low level (e.g., 4°C) to prevent epimerization in the vials.
-
Develop a chromatographic method that provides good separation of this compound and Ergocorninine.
-
-
Detection:
Visualizations
Caption: The reversible epimerization of this compound to Ergocorninine via a keto-enol intermediate.
Caption: A generalized workflow for the analysis of this compound, highlighting key control points.
References
- 1. researchgate.net [researchgate.net]
- 2. The C-8-S-isomers of ergot alkaloids — a review of biological and analytical aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epimerization of ergot alkaloids in feed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. brill.com [brill.com]
- 8. brill.com [brill.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Determination of ergot alkaloids: purity and stability assessment of standards and optimization of extraction conditions for cereal samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Analysis of Ergot Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
Ergocornine Cytotoxicity in Cell Culture: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for addressing the cytotoxic effects of Ergocornine in cell culture experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to navigate potential challenges during your research.
Frequently Asked Questions (FAQs)
Q1: My cells are showing high levels of cytotoxicity after treatment with this compound. What is the expected cytotoxic concentration range?
A1: The cytotoxic effects of this compound can vary significantly depending on the cell line and experimental conditions. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell type. Limited publicly available data suggests that peptide ergot alkaloids, including this compound, can induce apoptosis and cytotoxic effects. For instance, a study on various ergot alkaloids in primary human cells indicated that peptide ergot alkaloids exhibit cytotoxic potential.[1][2] Another study investigating six different ergot alkaloids against a panel of tumor cell lines from the National Cancer Institute (NCI), USA, provides some context for the cytotoxic range of related compounds, though specific IC50 values for this compound were not detailed in the abstract.[1]
Q2: How can I reduce the cytotoxicity of this compound while still observing its biological effects?
A2: To mitigate cytotoxicity, consider the following strategies:
-
Concentration Optimization: Perform a thorough dose-response analysis to identify a concentration range that elicits the desired biological effect with minimal cell death.
-
Time-Course Experiments: Reduce the incubation time of this compound with your cells. Shorter exposure times may be sufficient to observe specific cellular responses without inducing widespread apoptosis.
-
Serum Concentration: The presence of serum proteins in the culture medium can sometimes modulate the effective concentration of a compound. You may experiment with varying serum percentages to see if it impacts cytotoxicity.
-
Co-treatment with Protective Agents: Depending on the mechanism of cytotoxicity, co-treatment with antioxidants or specific pathway inhibitors might reduce cell death. However, this approach requires a thorough understanding of this compound's mode of action.
Q3: What is the primary mechanism of this compound-induced cell death?
A3: Studies on peptide ergot alkaloids suggest that the primary mechanism of cell death is apoptosis.[2][3] This is often characterized by the activation of key executioner caspases, such as caspase-3.[2] The cytotoxic effects are dependent on the specific chemical structure of the ergot alkaloid.[2]
Q4: Does this compound interact with specific cellular receptors to induce cytotoxicity?
A4: this compound, like other ergot alkaloids, is known to interact with various neurotransmitter receptors, including dopamine and serotonin receptors.[3][4][5] While these interactions are central to its pharmacological effects, their direct role in initiating the cytotoxic signaling cascade is an area of ongoing research. Some studies suggest that the psychoactive effects mediated by these receptors may not be the primary drivers of cytotoxicity in cancer cells.[1]
Quantitative Data: Cytotoxicity of this compound
Publicly available, specific IC50 values for this compound across a wide range of cell lines are limited. Researchers are strongly encouraged to determine these values empirically for their cell lines of interest. The following table is intended as a placeholder to be populated with experimental findings.
| Cell Line | Tissue of Origin | Incubation Time (hours) | IC50 (µM) | Citation |
| e.g., MCF-7 | Breast Adenocarcinoma | 48 | Data not available | |
| e.g., HepG2 | Hepatocellular Carcinoma | 48 | Data not available | |
| e.g., SH-SY5Y | Neuroblastoma | 48 | Data not available | |
| e.g., A549 | Lung Carcinoma | 48 | Data not available |
Experimental Protocols
Assessment of Cell Viability using MTT Assay
This protocol provides a method to determine the cytotoxic effects of this compound by measuring the metabolic activity of cells.
Materials:
-
96-well cell culture plates
-
Cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours until a purple formazan precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Detection of Apoptosis using Caspase-3 Activity Assay
This protocol allows for the quantification of apoptosis by measuring the activity of caspase-3, a key executioner caspase.
Materials:
-
Cell culture plates
-
This compound stock solution
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate)
-
Assay buffer
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration to induce apoptosis. Include an untreated control.
-
Cell Lysis: After treatment, harvest the cells and lyse them using a suitable cell lysis buffer to release the cellular contents, including caspases.
-
Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading.
-
Caspase-3 Assay: In a 96-well plate, add an equal amount of protein from each lysate. Add the caspase-3 substrate and assay buffer to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Signal Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
-
Data Analysis: Calculate the caspase-3 activity relative to the untreated control. An increase in signal indicates the induction of apoptosis.
Visualizing Experimental and Signaling Pathways
To aid in the conceptualization of experimental workflows and potential signaling pathways involved in this compound cytotoxicity, the following diagrams are provided.
References
- 1. Identification of cellular and molecular factors determining the response of cancer cells to six ergot alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity and accumulation of ergot alkaloids in human primary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of ergot drugs on central 5-hydroxytryptamine neurons: evidence for 5-hydroxytryptamine release or 5-hydroxytryptamine receptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C31H39N5O5 | CID 73453 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Ergocornine Recovery from Biological Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the recovery of Ergocornine from various biological matrices.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low/Inconsistent Recovery | Suboptimal Extraction Solvent: The solvent may not be efficiently extracting this compound from the matrix. | - For cereal matrices, acetonitrile/water mixtures (e.g., 84:16 v/v) with an alkaline buffer like ammonium carbonate are often effective.[1][2] - For plasma, extraction with an organic solvent at a pH of around 9.0 has been used.[3] - Consider the polarity of this compound and the matrix to select an appropriate solvent system. |
| Inefficient Sample Lysis/Homogenization: Incomplete disruption of cells or tissue can trap the analyte. | - Ensure thorough homogenization of tissue samples using appropriate mechanical methods (e.g., bead beating, rotor-stator homogenizer). - For solid samples like cereals, ensure they are finely ground.[4] | |
| Analyte Adsorption: this compound may adsorb to container surfaces (glass, plastic) or particulate matter in the sample. | - Use silanized glassware or low-binding polypropylene tubes. - Centrifuge samples adequately to pellet all particulate matter before collecting the supernatant. | |
| Precipitation of this compound: Changes in solvent composition or pH during the extraction process can cause the analyte to precipitate.[5][6] | - Ensure the pH of the sample and extraction solvent are compatible and maintain this compound solubility. - Avoid drastic changes in solvent polarity during extraction steps. | |
| Poor Chromatographic Peak Shape (Tailing, Splitting) | Column Contamination: Buildup of matrix components on the analytical column. | - Implement a robust sample cleanup procedure (e.g., SPE, LLE) to remove interfering substances.[1] - Use a guard column to protect the analytical column.[7] - Develop a column washing protocol to be used between sample batches.[7] |
| Inappropriate Injection Solvent: The solvent in which the final extract is dissolved may be too strong or incompatible with the initial mobile phase. | - The injection solvent should ideally be the same as or weaker than the initial mobile phase to ensure good peak focusing.[1] - Reconstitute the dried extract in a solvent compatible with the LC mobile phase.[8] | |
| High Signal Variability in LC-MS/MS (Matrix Effects) | Ion Suppression or Enhancement: Co-eluting matrix components can interfere with the ionization of this compound in the mass spectrometer source.[1][9][10] | - Optimize Sample Cleanup: Use Solid-Phase Extraction (SPE) with appropriate sorbents (e.g., C18, PSA) to remove interfering compounds.[11][12] - Chromatographic Separation: Improve the separation of this compound from matrix components by optimizing the LC gradient, using a different column, or employing UHPLC.[9][10] - Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same extraction procedure as the samples.[1][13] - Internal Standards: Use a stable isotope-labeled internal standard (e.g., deuterated this compound) to compensate for matrix effects and losses during sample preparation.[8] |
| Analyte Degradation or Epimerization | Unstable pH or Temperature: this compound can degrade or epimerize (convert to Ergocorninine) under certain conditions.[2][14] | - Maintain alkaline conditions (pH 8.5) during extraction to minimize epimerization while maximizing extraction efficiency.[4] - Avoid prolonged exposure to high temperatures, strong acids, or bases.[2] - Process and analyze samples promptly after extraction, or store extracts at low temperatures (e.g., -20°C or below) and protected from light.[2][15][14] |
Frequently Asked Questions (FAQs)
Q1: What is the most effective extraction method for this compound from solid matrices like cereals?
A: A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method or Solid-Liquid Extraction (SLE) followed by a cleanup step is commonly recommended.[1][16] An extraction solvent of acetonitrile and water (e.g., 84:16 v/v) with an ammonium carbonate buffer to maintain an alkaline pH is often effective for ergot alkaloids.[1][2]
Q2: How can I minimize the epimerization of this compound to Ergocorninine during sample preparation?
A: Epimerization is influenced by pH, temperature, and solvent.[2][14] Maintaining a slightly alkaline pH (around 8.5) during extraction can help to both maximize extraction efficiency and minimize epimerization.[4] It is also crucial to avoid high temperatures and prolonged storage of extracts at room temperature.[2][14]
Q3: I am observing significant signal suppression in my LC-MS/MS analysis. What are the best strategies to overcome this?
A: Signal suppression is a common matrix effect.[1][10] To mitigate this, you can:
-
Improve Sample Cleanup: Incorporate a Solid-Phase Extraction (SPE) step. For ergot alkaloids, sorbents like C18 or multifunctional columns (e.g., MycoSep®) can be effective.[1]
-
Use Matrix-Matched Standards: Prepare your calibration curve in a blank matrix extract to compensate for the suppressive effects.[1][13]
-
Employ an Internal Standard: The use of a stable isotope-labeled internal standard is the most robust way to correct for both matrix effects and variations in recovery.[8]
-
Optimize Chromatography: Enhancing the chromatographic separation to resolve this compound from co-eluting, interfering compounds can also reduce signal suppression.[9]
Q4: What are the recommended storage conditions for this compound extracts?
A: To ensure the stability of this compound and prevent epimerization, extracts should be analyzed as soon as possible.[15] If storage is necessary, it should be at low temperatures, such as -20°C or below, and in the dark.[14] Studies have shown that even at 4°C, significant epimerization can occur over a period of 14 days in certain cereal extracts.[15][17]
Q5: Can I use protein precipitation for this compound extraction from plasma or serum?
A: While protein precipitation with a solvent like acetonitrile is a common technique for sample preparation from plasma, it may lead to incomplete recovery or co-precipitation of the analyte.[18] For complex biological fluids, a Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) after initial protein precipitation is often preferred to achieve a cleaner extract and better recovery. For instance, after protein precipitation, the supernatant can be further cleaned up using SPE.
Experimental Protocols
Protocol 1: QuEChERS-based Extraction of this compound from Cereal Grains
This protocol is adapted from methods described for the analysis of ergot alkaloids in cereals.[8][16][19]
-
Sample Homogenization: Grind the cereal sample to a fine powder.
-
Extraction:
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 20 mL of an extraction solvent mixture of acetonitrile/water (84:16, v/v) containing a buffer to maintain alkaline pH (e.g., ammonium carbonate).[1]
-
Add internal standard solution.
-
Shake vigorously for 30-60 minutes.
-
-
Salting Out (Partitioning):
-
Add QuEChERS salts (e.g., 4 g MgSO₄ and 1 g NaCl).
-
Vortex immediately for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer an aliquot of the upper acetonitrile layer to a dSPE tube containing a sorbent like C18 or Primary Secondary Amine (PSA).
-
Vortex for 1 minute.
-
Centrifuge at high speed for 5 minutes.
-
-
Final Preparation:
-
Take an aliquot of the cleaned extract, evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute in a suitable volume of the initial mobile phase for LC-MS/MS analysis.[8]
-
Protocol 2: Solid-Phase Extraction (SPE) of this compound from Plasma
This is a general protocol for SPE from a liquid biological matrix.
-
Sample Pre-treatment:
-
To 1 mL of plasma, add the internal standard.
-
Precipitate proteins by adding 2 mL of acetonitrile. Vortex and centrifuge.
-
Dilute the supernatant with an appropriate buffer to ensure proper binding to the SPE sorbent (e.g., acidic conditions for cation exchange).
-
-
SPE Column Conditioning:
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate.
-
-
Washing:
-
Wash the cartridge with a weak solvent to remove interfering substances. A methanol/water mixture is often used.
-
-
Elution:
-
Elute this compound from the cartridge using a small volume of a solvent mixture designed to disrupt the analyte-sorbent interaction. For cation exchange, this would be a basic solvent (e.g., methanol with ammonium hydroxide).
-
-
Final Preparation:
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute the residue in the mobile phase for analysis.
-
Visualizations
Caption: General workflow for this compound analysis with key troubleshooting checkpoints.
Caption: Troubleshooting logic for addressing low this compound recovery during method development.
References
- 1. Analysis of Ergot Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of ergot alkaloids in plasma by high-performance liquid chromatography and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ammonization of the R- and S-Epimers of Ergot Alkaloids to Assess Detoxification Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Challenges and solutions for the downstream purification of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. A systematic assessment of the variability of matrix effects in LC-MS/MS analysis of ergot alkaloids in cereals and evaluation of method robustness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 12. researchgate.net [researchgate.net]
- 13. lcms.cz [lcms.cz]
- 14. researchgate.net [researchgate.net]
- 15. orbit.dtu.dk [orbit.dtu.dk]
- 16. mdpi.com [mdpi.com]
- 17. Determination of ergot alkaloids: purity and stability assessment of standards and optimization of extraction conditions for cereal samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Development and Validation of an Analytical Method for Determination of Ergot Alkaloids in Animal Feedingstuffs with High Performance Liquid Chromatography-fluorescence Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
- 21. Liquid chromatographic preparative method for isolating ergot alkaloids, using a particle-loaded membrane extracting disk - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Animal Models in Ergocornine Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to refine animal models and reduce variability in ergocornine studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a crystalline ergopeptine, one of the ergot alkaloids. Its primary mechanism of action is as a dopamine D2 receptor agonist. It also has effects on serotonin and noradrenaline receptors, which can contribute to its overall pharmacological profile.
Q2: What are the main sources of variability in animal studies involving this compound?
A2: Variability in this compound studies can stem from several factors:
-
Animal-related factors: Differences in the strain, sex, age, and health status of the animals can lead to varied responses.
-
Environmental factors: Housing conditions, including cage enrichment, temperature, and light cycles, can significantly impact animal physiology and behavior.
-
Experimental procedures: Inconsistencies in drug preparation, dose administration, and the timing of measurements can introduce significant variability.
-
Data recording and analysis: Subjective scoring of behavioral endpoints and inappropriate statistical methods can obscure true experimental effects.
Q3: How can I select the appropriate animal model to minimize variability in my this compound study?
A3: The choice of animal model is critical. Consider the following:
-
Species and Strain: Rodent models, particularly rats and mice, are commonly used. Different strains can exhibit varying sensitivity to dopamine agonists. For instance, inbred strains like C57BL/6 and DBA/2 mice have well-documented differences in their dopamine systems and behavioral responses to dopaminergic drugs[1]. It is crucial to select a strain that provides a consistent and reproducible response to this compound.
-
Genetic Background: The genetic makeup of an animal model can significantly influence its response to dopamine agonists. Whenever possible, use animals from a reputable supplier with a well-defined genetic background to ensure consistency across experiments.
Q4: What are the best practices for housing and husbandry to reduce variability?
A4: Standardizing housing and husbandry is essential. Key recommendations include:
-
Acclimatization: Allow animals a sufficient period (typically at least one week) to acclimate to the facility and housing conditions before starting the experiment.
-
Consistent Environment: Maintain a stable environment with controlled temperature, humidity, and a 12-hour light/dark cycle.
-
Environmental Enrichment: Providing environmental enrichment, such as nesting material and shelters, can improve animal welfare and does not necessarily increase experimental variability. In fact, some studies suggest that animals in standard, non-enriched housing may exhibit more variability in certain behavioral measures[2].
-
Social Housing: House social animals in groups where possible, as isolation can be a stressor and introduce variability. However, be mindful of potential aggression, especially among male mice.
Troubleshooting Guides
Issue 1: High variability in locomotor activity after this compound administration.
-
Possible Cause 1: Inconsistent Drug Administration.
-
Solution: Ensure the this compound solution is homogenous and administered consistently. For oral gavage, ensure the correct volume is delivered to the stomach each time. For injections, use a consistent site and technique. Prepare fresh solutions daily to avoid degradation.
-
-
Possible Cause 2: Environmental Disruptions.
-
Solution: Conduct behavioral testing at the same time each day to minimize the influence of circadian rhythms. Ensure the testing room is quiet and free from unexpected stimuli. Handle animals gently and consistently to reduce stress-induced motor responses. Studies have shown that even routine procedures like cage changes can significantly disrupt locomotor activity[3][4].
-
-
Possible Cause 3: Subjective Behavioral Scoring.
-
Solution: Use automated activity monitoring systems whenever possible for objective and continuous data collection. If manual scoring is necessary, ensure observers are well-trained and blinded to the experimental groups.
-
Issue 2: Inconsistent physiological measurements (e.g., body temperature, heart rate).
-
Possible Cause 1: Stress from Handling and Measurement Procedures.
-
Solution: Acclimate animals to the measurement procedures before the study begins. Use non-invasive methods like telemetry where possible to obtain continuous data without the stress of handling.
-
-
Possible Cause 2: Fluctuations in Ambient Temperature.
-
Solution: Maintain a constant ambient temperature in the housing and experimental rooms. Even slight variations can affect core body temperature and cardiovascular parameters.
-
-
Possible Cause 3: Vasoconstrictive Effects of this compound.
-
Solution: Be aware that this compound can cause vasoconstriction, which may affect peripheral temperature measurements. Consider monitoring core body temperature for more accurate readings.
-
Quantitative Data on Reducing Variability
While it is widely acknowledged that refining animal models reduces variability, quantitative data directly comparing the coefficient of variation (CV) with and without specific refinements can be challenging to isolate. However, systematic reviews have provided valuable insights.
Table 1: Impact of Environmental Enrichment on Coefficient of Variation (CV) in Rodent Studies
| Parameter Category | Finding | Interpretation | Reference |
| Overall Behavior | Control animals showed a higher CV than animals with environmental enrichment. | Standard, non-enriched housing may lead to more variable behavioral responses. | [2] |
| Physiology (e.g., body weight, organ weights) | No consistent difference in CV between enriched and standard housing. | For these basic physiological measures, enrichment does not appear to increase variability. | [5][6] |
| Locomotor Activity | No significant influence of enrichment on the variability of locomotor activity. | Concerns that a more complex environment would lead to more variable activity levels are not strongly supported. | [7] |
Note: The coefficient of variation is a standardized measure of dispersion of a probability distribution or frequency distribution. It is defined as the ratio of the standard deviation to the mean.
Experimental Protocols
This section provides a detailed methodology for a typical study investigating the effects of this compound in a rodent model. This protocol is adapted from established procedures for other dopamine agonists like bromocriptine and apomorphine[8][9][10].
Protocol 1: this compound Administration and Behavioral Assessment in Rats
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old).
-
Housing: Group-housed (3-4 per cage) in a temperature and humidity-controlled environment with a 12-hour light/dark cycle. Provide nesting material as enrichment. Food and water are available ad libitum.
-
Acclimatization: Acclimatize animals to the facility for at least one week prior to the experiment. Handle animals daily for 3-5 days before the study to reduce handling stress.
-
Dosing Solution Preparation:
-
Weigh the required amount of this compound mesylate powder.
-
Dissolve in a minimal amount of a suitable solvent (e.g., ethanol).
-
Dilute to the final concentration with a vehicle such as isotonic saline (final ethanol concentration should be low, e.g., <10%).
-
Prepare the solution fresh on the day of dosing and protect it from light.
-
-
Administration:
-
Weigh each rat to calculate the precise dose volume.
-
Administer this compound via intraperitoneal (IP) injection or oral gavage at a volume of 1-2 ml/kg body weight.
-
Administer a vehicle-only solution to the control group.
-
-
Behavioral Assessment (Locomotor Activity):
-
Habituate rats to the open-field arenas for 30 minutes one day before testing.
-
On the testing day, place each rat in the center of an automated open-field arena immediately after this compound or vehicle administration.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for a predefined period (e.g., 60-120 minutes) using video tracking software.
-
-
Data Analysis:
-
Analyze locomotor activity data in time bins (e.g., 5-minute intervals) to assess the time course of this compound's effects.
-
Use appropriate statistical tests (e.g., two-way ANOVA with repeated measures) to compare treatment groups over time.
-
Signaling Pathway and Experimental Workflow Diagrams
Dopamine D2 Receptor Signaling Pathway
This compound acts as an agonist at the dopamine D2 receptor, which is a G-protein coupled receptor (GPCR). The activation of the D2 receptor initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
References
- 1. Psychopharmacology of dopamine: the contribution of comparative studies in inbred strains of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Contribution of Environmental Enrichment to Phenotypic Variation in Mice and Rats | eNeuro [eneuro.org]
- 3. Effects of Laboratory Housing Conditions on Core Temperature and Locomotor Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aalas [aalas.kglmeridian.com]
- 5. Impact of environmental enrichment in mice. 1: effect of housing conditions on body weight, organ weights and haematology in different strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of environmental enrichment for mice: variation in experimental results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Effects of Bromocriptine Treatment During Early Pregnancy on Postpartum Maternal Behaviors in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bromocriptine Administration Reduces Hyperphagia and Adiposity and Differentially Affects Dopamine D2 Receptor and Transporter Binding in Leptin-Receptor-Deficient Zucker Rats and Rats with Diet-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of Ergocornine and Bromocriptine on D2 Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the pharmacological effects of two ergot alkaloids, Ergocornine and Bromocriptine, on the dopamine D2 receptor. The analysis is supported by experimental data on binding affinities, functional potencies, and signaling pathways.
Introduction
This compound and Bromocriptine are both ergot derivatives that interact with dopamine receptors, but they exhibit distinct pharmacological profiles. Bromocriptine is a well-characterized semisynthetic ergot alkaloid widely used in the treatment of hyperprolactinemia and Parkinson's disease, primarily due to its potent D2 receptor agonist activity. This compound, a naturally occurring ergot alkaloid, is also known to interact with dopamine receptors, but its specific characteristics at the D2 receptor are less extensively documented in publicly available literature. This guide aims to synthesize the available data to provide a clear comparison of these two compounds.
Quantitative Analysis: Binding Affinity and Functional Potency
Direct quantitative binding affinity data (Ki) for this compound at the D2 receptor is not widely available in peer-reviewed literature. However, by examining data from related ergot alkaloids and functional assay results, a comparative profile can be constructed. The following tables summarize the available quantitative data for Bromocriptine and other relevant ergot derivatives to provide context for this compound's likely activity.
Table 1: Comparative Binding Affinity (Ki) of Ergot Alkaloids at Dopamine Receptors
| Compound | D2 Receptor (Ki, nM) | D3 Receptor (Ki, nM) | D1 Receptor (Ki, nM) | D4 Receptor (Ki, nM) | D5 Receptor (Ki, nM) | Reference(s) |
| Bromocriptine | ~8 | ~5 | ~440 | ~290 | ~450 | [1] |
| α-Ergocryptine | Nanomolar range | - | - | - | - | [2] |
Note: A lower Ki value indicates a higher binding affinity.
Table 2: Comparative Functional Potency (EC50/IC50) of Ergot Alkaloids at D2 Receptors
| Compound | Assay Type | Potency (nM) | Effect | Reference(s) |
| Bromocriptine | Inhibition of GSIS | IC50 = 15.8 | Agonist | [3] |
| Ergonovine | Inhibition of VIP-stimulated cAMP production | EC50 = 47 ± 2 | Agonist | [4] |
| α-Ergocryptine | Inhibition of VIP-stimulated cAMP production | EC50 = 28 ± 2 | Agonist | [4] |
| Ergotamine | Inhibition of VIP-stimulated cAMP production | EC50 = 2 ± 1 | Agonist | [4] |
| Dihydrothis compound | Inhibition of electrically evoked tritium overflow | - | Agonist activity at concentrations ~50x lower than D1 | [5] |
Note: EC50 (half-maximal effective concentration) and IC50 (half-maximal inhibitory concentration) values indicate the concentration of a drug that is required for 50% of its maximum effect. A lower value indicates greater potency.
In vivo studies in rodent models have suggested that this compound is a potent dopamine agonist, with one study indicating it to be more potent than Bromocriptine in a test for protection against audiogenic seizures.[6] Another study on dihydrothis compound, a component of co-dergocrine, demonstrated its functional response at D2 receptors at concentrations significantly lower than those affecting D1 receptors.[5]
D2 Receptor Signaling Pathway
Both this compound and Bromocriptine, as D2 receptor agonists, are expected to activate the canonical Gi/o signaling pathway. The D2 receptor is a G protein-coupled receptor (GPCR) that, upon agonist binding, activates inhibitory G proteins (Gi/o). This activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP). This reduction in cAMP levels modulates the activity of protein kinase A (PKA) and downstream cellular processes.
References
- 1. benchchem.com [benchchem.com]
- 2. Alkaloid binding and activation of D2 dopamine receptors in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Ergovaline binding and activation of D2 dopamine receptors in GH4ZR7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dopamine receptor profile of co-dergocrine (Hydergine) and its components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ergot alkaloids as dopamine agonists: comparison in two rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Ergocornine Quantification: Cross-Validation of Analytical Methods
For researchers, scientists, and drug development professionals engaged in the analysis of ergot alkaloids, the accurate quantification of Ergocornine is of paramount importance. This guide provides a comprehensive cross-validation of three prevalent analytical methods: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA). The information presented herein is supported by experimental data from various studies to facilitate an objective comparison of their performance.
Methodology Overview
The quantification of this compound is critical in various fields, including food safety, veterinary medicine, and pharmaceutical research, due to its toxic effects.[1] The choice of analytical method depends on factors such as the required sensitivity, selectivity, sample matrix, and throughput. While HPLC-based methods are considered standard for their precision and specificity, ELISA offers a high-throughput screening alternative.
Comparative Performance Data
The performance of each method is evaluated based on key validation parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), and precision. The following tables summarize the quantitative data extracted from various studies.
Table 1: Performance Characteristics of HPLC-FLD for Ergot Alkaloid Quantification
| Parameter | This compound | Other Ergot Alkaloids | Reference |
| Linearity (µg/kg) | 25-400 | 25-400 (ergometrine, ergotamine, ergocrypine, ergocristine) | [2] |
| R² | 0.985 - 0.996 | 0.985 - 0.996 | [2] |
| LOD (µg/kg) | 3.23 - 6.53 | 3.23 - 6.53 | [2] |
| LOQ (µg/kg) | 11.78 - 13.06 | 11.78 - 13.06 | [2] |
| Repeatability (CV) | <14.3% | <14.3% | [2] |
| Reproducibility (CV) | <15.4% | <15.4% | [2] |
Table 2: Performance Characteristics of HPLC-MS/MS for Ergot Alkaloid Quantification
| Parameter | This compound | Other Ergot Alkaloids | Reference |
| Linearity | - | - | - |
| LOD (µg/kg) | 0.005 | 0.005 (dihydroergocryptine, dihydroergocristine, α-ergocryptine) | [3] |
| LOQ (µg/kg) | 0.02 | 0.02 (dihydroergocryptine, dihydroergocristine, α-ergocryptine) | [3] |
| Recovery | 88.8% (2.9% RSD) | 85.5% - 104% | [3] |
| Precision (RSD) | 2.9% | 1.5% - 6.5% | [3] |
Table 3: Performance Characteristics of ELISA for Ergot Alkaloid Quantification
| Parameter | Performance | Reference |
| Specificity | Cross-reactivity with various ergot alkaloids. Does not bind strongly to this compound. | [4] |
| Variability (CV) | Within-run: 10.2% (straw), 13.3% (seed); Between-run: 18.4% (straw), 24.5% (seed) | [4] |
| Correlation with HPLC | Varied, no consistent pattern | [4] |
| Application | Screening tool for total ergot alkaloids | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. Below are generalized experimental protocols for each quantification method based on published literature.
HPLC-FLD Methodology
High-performance liquid chromatography with fluorescence detection is a widely used method for the determination of ergot alkaloids in various matrices.[2]
Sample Preparation (QuEChERS-based):
-
Homogenize the sample.
-
Extract a 5g portion with a mixture of acetonitrile and ammonium carbonate solution.[6]
-
Add QuEChERS salts for partitioning.
-
Centrifuge the sample.
-
Clean up the supernatant using dispersive solid-phase extraction (d-SPE).[7][8]
-
Evaporate the extract and reconstitute it in a suitable solvent.[7][8]
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[2]
-
Mobile Phase: A gradient of ammonium carbonate and acetonitrile.[2]
-
Detection: Fluorescence detector with excitation at 330 nm and emission at 420 nm.[2]
HPLC-MS/MS Methodology
HPLC coupled with tandem mass spectrometry is a highly sensitive and selective method for the quantification of ergot alkaloids, often considered the gold standard.[9][10]
Sample Preparation:
-
Homogenize the sample.
-
Extract a 5g portion with an 84:16 (v/v) solution of acetonitrile and ammonium carbonate (200 mg/L) for 2 minutes.[6]
-
Centrifuge the extract.
-
The supernatant may be further purified.[6]
Chromatographic and Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+) is frequently used as it provides high sensitivity.[6]
-
MS/MS Detection: Operated in Multiple Reaction Monitoring (MRM) mode for specific detection of parent and daughter ions of this compound and other ergot alkaloids.[6]
ELISA Methodology
The Enzyme-Linked Immunosorbent Assay is a high-throughput method for the semi-quantitative screening of total ergot alkaloids.[4]
Sample Preparation:
-
Extract the sample with a 40/60 methanol / 0.25% phosphoric acid solution.[5]
-
Centrifuge the extract.
-
Dilute the supernatant with a sample dilution buffer.
-
Filter the diluted sample.[5]
Assay Procedure:
-
Add the prepared sample to the wells of an ELISA plate.
-
Perform the competitive enzyme immunoassay according to the kit manufacturer's instructions.[5]
-
The assay detects a range of ergot alkaloids, and the results are often reported as a sum.[1]
Visualizing the Workflow and Logic
To better understand the experimental processes and their relationships, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for this compound quantification by HPLC-FLD.
Caption: Experimental workflow for this compound quantification by HPLC-MS/MS.
Caption: Experimental workflow for total ergot alkaloid screening by ELISA.
Caption: Logical relationship for the cross-validation of analytical methods.
Conclusion
The cross-validation of this compound quantification methods reveals distinct advantages and limitations for each technique.
-
HPLC-MS/MS stands out for its superior sensitivity and specificity, making it the preferred method for confirmatory analysis and research requiring low detection limits.[10]
-
HPLC-FLD offers a robust and reliable alternative with good sensitivity for routine analysis, particularly when mass spectrometric instrumentation is unavailable.[2]
-
ELISA serves as a valuable high-throughput screening tool for the rapid assessment of total ergot alkaloid contamination.[4][5] However, its semi-quantitative nature and potential for cross-reactivity necessitate confirmation of positive results by a more specific method like HPLC-MS/MS. It is important to note that some ELISA kits may not bind strongly to this compound.[4]
The selection of the most appropriate method should be guided by the specific analytical requirements, including the desired level of sensitivity, selectivity, sample throughput, and the intended application of the results. For comprehensive and reliable data, a combination of these methods, using ELISA for screening and HPLC-MS/MS for confirmation and accurate quantification, is often the most effective strategy.
References
- 1. Ergot Alkaloids ELISA - Randox Online Store [store.randox.com]
- 2. Development and Validation of an Analytical Method for Determination of Ergot Alkaloids in Animal Feedingstuffs with High Performance Liquid Chromatography-fluorescence Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. Semiquantitative determination of ergot alkaloids in seed, straw, and digesta samples using a competitive enzyme-linked immunosorbent assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pickeringlabs.com [pickeringlabs.com]
- 6. Application of Liquid Chromatography/Ion Trap Mass Spectrometry Technique to Determine Ergot Alkaloids in Grain Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dspace.piwet.pulawy.pl [dspace.piwet.pulawy.pl]
- 8. Development, in-house validation and application of a method using high-performance liquid chromatography with fluorescence detection (HPLC-FLD) for the quantification of 12 ergot alkaloids in compound feeds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Ergot alkaloid control in biotechnological processes and pharmaceuticals (a mini review) [frontiersin.org]
- 10. Analysis of Ergot Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Vasoconstrictive Effects of Ergocornine and Ergotamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed and objective comparison of the vasoconstrictive properties of two prominent ergot alkaloids: Ergocornine and Ergotamine. The information presented is collated from various experimental studies to assist in research and drug development endeavors.
Executive Summary
This compound and Ergotamine are potent vasoconstrictors belonging to the ergot alkaloid family. Their primary mechanism of action involves complex interactions with serotonergic (5-HT) and α-adrenergic receptors in vascular smooth muscle. Experimental data indicates that while both compounds exhibit significant vasoconstrictive activity, Ergotamine generally demonstrates higher potency and efficacy compared to this compound. These differences are crucial for understanding their therapeutic applications and potential toxicological profiles.
Quantitative Comparison of Vasoconstrictive Effects
The following table summarizes quantitative data from a key in vitro study comparing the vasoconstrictive effects of this compound and Ergotamine on isolated bovine lateral saphenous veins.
| Parameter | This compound | Ergotamine | Tissue/Model | Species |
| Potency (EC50) | 4.0 x 10⁻⁵ M | 4.0 x 10⁻⁶ M | Lateral Saphenous Vein | Bovine |
| Maximal Response (Emax) | 57.2 ± 9.1% | 104.1 ± 6.0% | Lateral Saphenous Vein | Bovine |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. A lower EC50 value indicates higher potency. Emax (Maximum effect) is the maximal response that can be produced by the drug. Data sourced from Klotz et al. (2006, 2007, 2010) as cited in a 2015 review.
Receptor Binding Affinity
While comprehensive, directly comparative binding affinity (Ki) data for both this compound and Ergotamine across all relevant receptor subtypes is not available in a single study, the literature indicates that both compounds are potent ligands at various serotonergic and adrenergic receptors. Ergot alkaloids, in general, are known to have a high affinity for these receptors. The R-epimers, which include this compound and Ergotamine, exhibit a higher affinity for alpha-2 adrenergic receptors compared to alpha-1 adrenergic receptors[1]. The vasoconstrictor effects of ergotamine are mediated by α1A-, α1B-, α1D-, α2A-, and α2C-adrenoceptors[2].
Experimental Protocols
The following is a detailed methodology for a typical in vitro organ bath experiment used to assess the vasoconstrictive properties of ergot alkaloids, based on the work of Klotz et al. (2007).
1. Tissue Preparation:
-
Segments of the cranial branch of the lateral saphenous vein are collected from healthy cattle at an abattoir.
-
The veins are immediately placed in a modified Krebs-Henseleit buffer on ice.
-
Excess fat and connective tissue are carefully removed, and the veins are sliced into 2- to 3-mm cross-sections.
2. Organ Bath Setup:
-
The venous cross-sections are suspended in a multi-myograph chamber containing 5 mL of a modified Krebs-Henseleit, oxygenated buffer (95% O2 + 5% CO2; pH = 7.4; 37°C).
3. Equilibration:
-
The tissue is allowed to equilibrate at a tension of 1 gram for 90 minutes before the addition of any compounds.
4. Cumulative Concentration-Response Curves:
-
Increasing concentrations of the test compounds (this compound or Ergotamine) are added to the respective chambers every 15 minutes after buffer replacement.
-
The contractile response is measured and recorded.
5. Data Analysis:
-
Contractile response data is typically normalized as a percentage of the contraction induced by a reference vasoconstrictor, such as a high concentration of potassium chloride (KCl) or norepinephrine.
-
EC50 and Emax values are calculated from the concentration-response curves using non-linear regression analysis.
Signaling Pathways
The vasoconstrictive effects of this compound and Ergotamine are primarily mediated through the activation of G-protein coupled receptors (GPCRs) on vascular smooth muscle cells, leading to an increase in intracellular calcium concentration. The main receptors involved are serotonin 5-HT2A receptors and α1-adrenergic receptors.
Conclusion
Both this compound and Ergotamine are potent vasoconstrictors that act on serotonergic and α-adrenergic receptors. The available evidence indicates that Ergotamine possesses a greater vasoconstrictive potency and efficacy than this compound. These differences are likely attributable to variations in their receptor affinity profiles and pharmacokinetics. For researchers and drug development professionals, a thorough understanding of these differences is essential for the targeted therapeutic use of these compounds and for mitigating their potential for adverse vascular events.
References
Ergocornine: A Preclinical Comparison of its In Vitro Effects and In Vivo Validation
A detailed guide for researchers and drug development professionals objectively comparing the performance of Ergocornine with alternative dopamine agonists, supported by experimental data.
Introduction
This compound, a naturally occurring ergot alkaloid, has garnered interest in pharmacological research due to its activity as a dopamine receptor agonist and its potential therapeutic applications. This guide provides a comprehensive comparison of the in vitro effects of this compound with two other widely used dopamine agonists, Bromocriptine and Cabergoline. The focus is on the validation of these in vitro findings in preclinical animal models, with a particular emphasis on vasoconstrictive and apoptotic effects. This document is intended to serve as a resource for researchers, scientists, and drug development professionals by presenting objective data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
In Vitro Effects: A Comparative Analysis
The in vitro activity of this compound and its counterparts, Bromocriptine and Cabergoline, has been characterized through various assays, primarily focusing on receptor binding affinity, cytotoxicity, and vasoconstrictive potential.
Receptor Binding Affinity
Ergot alkaloids exert their pharmacological effects by interacting with a range of receptors, most notably dopamine, serotonin, and adrenergic receptors. The binding affinity of a compound to its receptor is a key determinant of its potency.
Table 1: Comparative Dopamine Receptor Binding Affinities (Ki in nM)
| Compound | Dopamine D1 Receptor (Ki, nM) | Dopamine D2 Receptor (Ki, nM) |
| This compound | Data not available in searched literature | Data not available in searched literature |
| Bromocriptine | ≥ Cabergoline | < Pergolide, ≥ Cabergoline |
| Cabergoline | ≤ Bromocriptine | ≤ Pergolide, ≤ Bromocriptine |
Note: A lower Ki value indicates a higher binding affinity. Data for this compound was not found in the performed searches. The table reflects relative affinities based on available comparative studies for Bromocriptine and Cabergoline[1].
Cytotoxicity and Apoptosis
Several studies have investigated the cytotoxic effects of ergot alkaloids on various cell lines. Ergocristine, a closely related ergot alkaloid, has been shown to induce apoptosis in human primary kidney cells (RPTEC) at a concentration of 1µM[2]. While specific IC50 values for this compound across a range of cancer cell lines were not identified in the conducted searches, the general understanding is that peptide ergot alkaloids can induce apoptosis[2][3].
Table 2: Comparative In Vitro Cytotoxicity
| Compound | Cell Line | Effect | Concentration |
| This compound | Not specified in searched literature | Cytotoxicity/Apoptosis | Data not available |
| Ergocristine | Human Primary Kidney Cells (RPTEC) | Apoptosis Induction | 1µM[2] |
| Bromocriptine | Not specified in searched literature | Cytotoxicity/Apoptosis | Data not available |
| Cabergoline | Not specified in searched literature | Cytotoxicity/Apoptosis | Data not available |
Vasoconstrictive Effects
A prominent in vitro effect of many ergot alkaloids is vasoconstriction, mediated through their interaction with adrenergic and serotonergic receptors on vascular smooth muscle.
Table 3: Comparative In Vitro Vasoconstrictive Effects
| Compound | Tissue Model | Observed Effect | Effective Concentration |
| This compound | Bovine Ruminal Artery | Contractile Response | 1 x 10⁻⁵ M[4] |
| This compound | Bovine Lateral Saphenous Vein | Sustained Contractile Response | 1 x 10⁻⁴ M[5] |
| Ergotamine | Bovine Lateral Saphenous Vein | Initial Contractile Response | 1 x 10⁻⁸ M[6] |
| Ergovaline | Bovine Lateral Saphenous Vein | Initial Contractile Response | 1 x 10⁻⁸ M[6] |
| Bromocriptine | Rat Perfused Mesenteric Blood Vessels | α-adrenoceptor antagonist | Not specified[2] |
| Cabergoline | Not specified in searched literature | Vasoconstriction | Data not available |
Preclinical Animal Model Validation
The validation of in vitro findings in preclinical animal models is a critical step in drug development. This section reviews the available data on the in vivo effects of this compound and its comparators.
Vasoconstriction
The vasoconstrictive properties of ergot alkaloids observed in vitro have been corroborated in animal models. In cattle, consumption of ergot alkaloid-containing feed has been shown to induce vasoconstriction, leading to conditions like "fescue foot"[7]. While specific in vivo studies validating the vasoconstrictive effect of this compound in a controlled preclinical model such as a rat or rabbit were not found, the general principle is well-established for this class of compounds.
In contrast, studies on Bromocriptine have shown that it can inhibit neurally-induced pressor responses in the autoperfused hindquarters of the rat, suggesting a vasodilatory effect mediated by presynaptic dopamine receptors[4]. Similarly, studies in anesthetized cats have indicated that Bromocriptine can cause peripheral vasodilation[8]. Reproductive toxicity studies in rabbits have been conducted for Cabergoline, but these did not focus on its vasoconstrictive effects[9].
Apoptosis
The in vitro apoptotic potential of ergot alkaloids, including this compound, requires in vivo validation to understand its therapeutic or toxicological relevance. Unfortunately, preclinical animal studies specifically designed to validate the in vivo apoptotic effects of this compound were not identified in the conducted literature search.
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Putative signaling pathways of this compound leading to vasoconstriction and apoptosis.
Caption: Experimental workflow for in vitro to in vivo validation of this compound's effects.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols.
Radioligand Binding Assay for Dopamine Receptors
This assay is used to determine the binding affinity of a compound to dopamine D1 and D2 receptors.
-
Membrane Preparation: Rat striatal tissue is homogenized in a buffer and centrifuged to isolate the cell membranes containing the dopamine receptors.
-
Incubation: The membrane preparation is incubated with a radiolabeled ligand (e.g., [³H]raclopride for D2 receptors) and varying concentrations of the test compound (this compound, Bromocriptine, or Cabergoline).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data is used to calculate the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki (inhibitory constant), which reflects the binding affinity of the test compound for the receptor.
In Vitro Cytotoxicity (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Human cancer cell lines (e.g., A549, HepG2, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound or other test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Determination: The absorbance values are used to calculate the percentage of cell viability at each compound concentration, and the IC50 value is determined as the concentration that causes a 50% reduction in cell viability.
Annexin V-FITC Apoptosis Assay
This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Cell Treatment: Cells are treated with the test compound to induce apoptosis.
-
Staining: The treated cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. The fluorescence signals from Annexin V-FITC and PI are used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Quantification: The percentage of cells in each quadrant of the flow cytometry plot is quantified to determine the extent of apoptosis induced by the compound.
Ex Vivo Bovine Vein Contraction Assay
This assay assesses the vasoconstrictive or vasodilatory effects of a compound on isolated blood vessels.
-
Tissue Preparation: Segments of bovine lateral saphenous vein are collected and placed in a Krebs-Henseleit buffer. The veins are cleaned, cut into rings, and mounted in a myograph chamber.
-
Equilibration: The vessel rings are allowed to equilibrate in the myograph chamber under a specific tension.
-
Compound Addition: Increasing concentrations of the test compound (e.g., this compound) are added to the chamber, and the change in tension (contraction or relaxation) is recorded.
-
Data Analysis: The contractile or relaxant response is measured and can be expressed as a percentage of the response to a reference vasoconstrictor (e.g., norepinephrine).
Conclusion
This compound demonstrates clear in vitro effects, including vasoconstriction, and belongs to a class of compounds known to induce apoptosis. However, a comprehensive preclinical validation of these effects, particularly in direct comparison with established dopamine agonists like Bromocriptine and Cabergoline, is not yet fully available in the public domain. While Bromocriptine appears to have some vasodilatory properties in preclinical models, the in vivo vascular effects of this compound require further investigation in standard preclinical species. Similarly, the in vitro apoptotic potential of this compound needs to be confirmed and validated in relevant animal models. This guide highlights the existing data and identifies key areas where further research is needed to fully understand the preclinical profile of this compound and its potential as a therapeutic agent. The provided experimental protocols offer a foundation for researchers to conduct these necessary validation studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Bromocriptine is a potent α-adrenoceptor antagonist in the perfused mesenteric blood vessels of the rat | Scilit [scilit.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Effect of bromocriptine on neurogenic vasoconstriction in the isolated autoperfused hindquarters of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Ergovaline-induced vasoconstriction in an isolated bovine lateral saphenous vein bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Cases of ergotism in livestock and associated ergot alkaloid concentrations in feed [frontiersin.org]
- 8. Effects of bromocriptine on the heart and the peripheral circulation of anesthetized cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reproductive toxicity of cabergoline in mice, rats, and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Off-Target Effects of Ergocornine on Other Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ergocornine's performance with other alternatives, focusing on its off-target effects on various receptor systems. The information is supported by available experimental data to assist researchers in understanding the broader pharmacological profile of this ergot alkaloid.
This compound, a prominent member of the ergot alkaloid family, is primarily recognized for its activity at dopamine receptors. However, like many ergoline derivatives, its structural similarity to endogenous monoamine neurotransmitters leads to significant interactions with other receptor systems, notably serotonin (5-HT) and adrenergic receptors.[1][2] These off-target effects can contribute to both the therapeutic and adverse effects of the compound.
Comparative Analysis of Receptor Binding Affinity
The following tables summarize the available quantitative data on the binding affinity (Ki, in nM) of this compound and a closely related ergot alkaloid, α-ergocryptine, at various non-dopaminergic receptors. Data for α-ergocryptine is included for comparative purposes due to the limited availability of a complete binding profile for this compound in a single source. Lower Ki values indicate higher binding affinity.
Table 1: Binding Affinity (Ki, nM) of this compound and α-Ergocryptine at Serotonin (5-HT) Receptors
| Receptor Subtype | This compound (Ki, nM) | α-Ergocryptine (Ki, nM) | Reference |
| 5-HT1A | Data Not Available | 8.37 | [3] |
| 5-HT2A | Data Not Available | 4.28 | [3] |
| 5-HT2C | Data Not Available | 147 (IC50) | [3] |
Table 2: Binding Affinity (Ki, nM) of this compound and α-Ergocryptine at Adrenergic Receptors
| Receptor Subtype | This compound (Ki, nM) | α-Ergocryptine (Ki, nM) | Reference |
| Alpha-1A | Data Not Available | 4.28 | [3] |
| Alpha-2A | High Affinity (qualitative) | Data Not Available | [4] |
Note: "Data Not Available" indicates that specific quantitative Ki values for this compound were not found in the surveyed literature. The term "High Affinity" is used when sources qualitatively describe the interaction without providing specific quantitative data.
Functional Activity at Off-Target Receptors
This compound exhibits a complex functional profile at its off-target receptors, acting as a partial agonist or antagonist depending on the receptor subtype and tissue context.
-
Serotonin Receptors: Studies suggest that this compound can act as a 5-HT receptor stimulating agent.[5] At 5-HT2 receptors, related ergot alkaloids like ergonovine act as partial agonists at lower concentrations and competitive antagonists at higher concentrations.[6]
-
Adrenergic Receptors: Ergot alkaloids generally demonstrate high affinity for α-adrenoceptors.[4][7] Dihydrothis compound, a related compound, has been shown to be a potent antagonist at both α1- and α2-adrenoceptors.
Experimental Protocols
The following are generalized methodologies for key experiments used to determine the binding affinity and functional activity of compounds like this compound at off-target receptors.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a test compound for a specific receptor.
Objective: To quantify the affinity of this compound for a target receptor (e.g., 5-HT2A).
Materials:
-
Cell membranes expressing the target receptor.
-
A specific radioligand for the target receptor (e.g., [3H]-Ketanserin for 5-HT2A).
-
This compound as the competing, non-labeled compound.
-
A non-specific binding control (e.g., a high concentration of an unlabeled antagonist).
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: A fixed concentration of the radioligand and varying concentrations of this compound are incubated with the receptor-containing cell membranes.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: cAMP Measurement
This assay is used to determine the functional effect of a compound (agonist or antagonist) on G-protein coupled receptors that signal through the adenylyl cyclase pathway.
Objective: To determine if this compound acts as an agonist or antagonist at a specific Gs or Gi-coupled receptor (e.g., α2-adrenergic receptor, which is Gi-coupled).
Materials:
-
Intact cells expressing the target receptor.
-
This compound.
-
A known agonist for the receptor.
-
Forskolin (an activator of adenylyl cyclase, used to stimulate cAMP production in Gi-coupled receptor assays).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Cell Stimulation:
-
For Gs-coupled receptors: Cells are incubated with varying concentrations of this compound.
-
For Gi-coupled receptors: Cells are first stimulated with forskolin and then treated with varying concentrations of this compound. To test for antagonist activity, cells are pre-incubated with this compound before the addition of a known agonist.
-
-
Cell Lysis: The cells are lysed to release intracellular cAMP.
-
cAMP Quantification: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay format provided by the cAMP assay kit.
-
Data Analysis:
-
Agonist activity: A dose-response curve is generated by plotting the cAMP concentration against the log of the this compound concentration to determine the EC50 value (the concentration that produces 50% of the maximal response).
-
Antagonist activity: A dose-response curve is generated by plotting the inhibition of the agonist-induced cAMP response against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of the agonist response).
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways of key off-target receptors and the general workflow for assessing receptor binding and functional activity.
References
- 1. [PDF] ERGOT ALKALOIDS AND THEIR DERIVATIVES AS LIGANDS FOR SEROTONINERGIC , DOPAMINERGIC , AND ADRENERGIC RECEPTORS | Semantic Scholar [semanticscholar.org]
- 2. Ergot drugs and central monoaminergic mechanisms: a histochemical, biochemical and behavioral analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. α-ergocryptine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Binding interactions of ergot alkaloids with monoaminergic receptors in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. The C-8-S-isomers of ergot alkaloids — a review of biological and analytical aspects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study on the Bioactivity of Ergocornine and its Epimer, Ergocorninine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the bioactivity of ergocornine and its C-8 epimer, ergocorninine. This compound, a prominent member of the ergot alkaloid family, is known for its significant pharmacological effects, primarily mediated through its interaction with dopaminergic, serotonergic, and adrenergic receptors.[1] Its epimer, ergocorninine, has historically been considered less active. However, recent studies are challenging this notion, suggesting that ergocorninine and other S-epimers of ergot alkaloids may also possess significant biological activity.[2] This guide synthesizes the available experimental data to offer an objective comparison of their performance at key physiological targets.
Executive Summary
This compound, the R-epimer, generally exhibits higher affinity and potency at various receptors compared to its S-epimer, ergocorninine. This is particularly evident in its strong dopamine D2 receptor agonism, leading to potent inhibition of prolactin secretion.[3][4][5] Both compounds demonstrate vasoconstrictive properties, a hallmark of many ergot alkaloids, by acting on serotonergic and adrenergic receptors.[2] While quantitative comparative data for ergocorninine is limited, the available information suggests a weaker, but not negligible, interaction with these receptors. This guide will delve into the specifics of their receptor binding affinities, functional activities, and the underlying signaling pathways.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for the bioactivity of this compound and ergocorninine. It is important to note that direct comparative studies for both epimers under identical experimental conditions are scarce. Therefore, the data presented is a collation from various sources and should be interpreted with this in mind.
Table 1: Comparative Receptor Binding Affinities (Ki in nM)
| Receptor Subtype | This compound (R-epimer) | Ergocorninine (S-epimer) | Reference |
| Dopamine Receptors | |||
| D1 | ~500 | Data Not Available | [6] |
| D2 | ~1-10 | Data Not Available | [6] |
| Serotonin Receptors | |||
| 5-HT1A | ~10-50 | Data Not Available | [7] |
| 5-HT2A | ~5-20 | Lower affinity suggested | [2][7] |
| Adrenergic Receptors | |||
| α1 | ~10-100 | Data Not Available | [8] |
| α2 | ~1-10 | Lower affinity suggested | [2][8] |
Note: The data for this compound is derived from multiple studies on ergot alkaloids. Specific Ki values can vary based on the experimental setup. Data for ergocorninine is largely qualitative, with studies suggesting lower affinity than the R-epimer.
Table 2: Comparative Functional Bioactivity
| Bioactivity | This compound (R-epimer) | Ergocorninine (S-epimer) | Reference |
| Prolactin Inhibition | Potent inhibitor (in vivo and in vitro) | Activity suggested but not quantified | [3][9][10][11] |
| Vasoconstriction | Potent vasoconstrictor | Vasoconstrictive effects demonstrated | [2][12] |
Mandatory Visualization
Signaling Pathways
The bioactivity of this compound and ergocorninine is primarily mediated through their interaction with G-protein coupled receptors (GPCRs). Below are diagrams illustrating the key signaling pathways involved.
Experimental Workflows
The following diagrams illustrate the general workflows for key experiments used to characterize the bioactivity of this compound and its epimer.
Experimental Protocols
Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound and ergocorninine for a specific receptor subtype (e.g., dopamine D2 receptor).
Methodology:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or animal tissues (e.g., rat striatum for D2 receptors) through homogenization and centrifugation.
-
Incubation: The membranes are incubated in a buffer solution containing a known concentration of a radiolabeled ligand (e.g., [3H]-spiperone for D2 receptors) and varying concentrations of the unlabeled test compound (this compound or ergocorninine).
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known saturating ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Vasoconstriction Assay
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound and ergocorninine in inducing vasoconstriction.
Methodology:
-
Tissue Preparation: Arterial rings (e.g., from rat aorta or mesenteric artery) are carefully dissected and mounted in an organ bath filled with a physiological salt solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.
-
Equilibration: The arterial rings are allowed to equilibrate under a resting tension for a specified period.
-
Compound Addition: After equilibration, cumulative concentrations of this compound or ergocorninine are added to the organ bath.
-
Tension Measurement: The isometric tension of the arterial rings is continuously recorded using a force transducer.
-
Data Analysis: The contractile response is expressed as a percentage of the maximal contraction induced by a reference vasoconstrictor (e.g., potassium chloride). A concentration-response curve is plotted, and the EC50 (the concentration that produces 50% of the maximal response) and Emax (the maximal response) are determined.
Prolactin Secretion Assay
Objective: To determine the inhibitory effect (IC50) of this compound and ergocorninine on prolactin secretion from pituitary cells.
Methodology:
-
Cell Culture: Primary pituitary cells or a pituitary cell line (e.g., GH3 cells) are cultured in appropriate media.
-
Treatment: The cells are treated with varying concentrations of this compound or ergocorninine for a specific duration.
-
Sample Collection: The cell culture supernatant is collected.
-
Prolactin Quantification: The concentration of prolactin in the supernatant is measured using a specific immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).[9]
-
Data Analysis: The percentage of inhibition of prolactin secretion is calculated relative to an untreated control. A dose-response curve is generated, and the IC50 value (the concentration that causes 50% inhibition of prolactin secretion) is determined.
Conclusion
The available evidence strongly indicates that this compound is a potent, biologically active ergot alkaloid with significant effects on the dopaminergic, serotonergic, and adrenergic systems. Its epimer, ergocorninine, is generally less active, though not entirely inert. The lack of comprehensive, direct comparative quantitative data for ergocorninine highlights a significant gap in the current understanding of ergot alkaloid pharmacology. Further research employing parallel experimental designs is crucial to fully elucidate the bioactivity profile of ergocorninine and to accurately assess its potential contribution to the overall pharmacological and toxicological effects of ergot alkaloid exposure. This guide provides a foundational framework for such investigations and underscores the importance of considering the bioactivity of both R and S epimers in future drug development and toxicological studies.
References
- 1. This compound | C31H39N5O5 | CID 73453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Investigation of the relationship between ergocristinine and vascular receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct inhibition by this compound of pituitary prolactin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ergot drugs suppress plasma levels of prolactin (PRL) but not growth hormone (GH), luteinizing hormone (LH) or corticosterone (CORT) in parturient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Alkaloid binding and activation of D2 dopamine receptors in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of ergot drugs on central 5-hydroxytryptamine neurons: evidence for 5-hydroxytryptamine release or 5-hydroxytryptamine receptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interaction of ergot alkaloids and their combination (co-dergocrine) with alpha-adrenoceptors in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of prolactin secretion by ergot alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of this compound and 2-Br-alpha-ergokryptin (CB-154) on the formation of mammary hyperplastic alveolar nodules and the pituitary prolactin levels in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Inhibition of prolactin secretion by this compound and 2-Br-alpha-ergocryptine: direct action on the hypophysis in culture] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Reproducibility of published studies on Ergocornine's pharmacological effects.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reported pharmacological effects of Ergocornine, with a focus on the reproducibility of published findings. Due to a notable scarcity of consistent, quantitative binding affinity data in publicly available literature, this document synthesizes the existing qualitative and semi-quantitative data to offer a comprehensive overview. The guide also highlights the need for further standardized studies to definitively establish the reproducible pharmacological profile of this compound.
Comparative Pharmacological Data
The primary reported pharmacological actions of this compound are its agonistic activity at dopamine D2 receptors and the consequent inhibition of prolactin secretion.[1][2][3][4][5] It also exhibits interactions with other receptor systems, though these are less consistently quantified in the literature. The following tables summarize the available data to facilitate comparison with other relevant ergot alkaloids.
Table 1: Dopamine Receptor Interactions of Selected Ergot Alkaloids
| Compound | Receptor Subtype | Reported Effect | Quantitative Data (Ki, nM) | Quantitative Data (EC50, nM) |
| This compound | D2 | Agonist; Inhibition of cAMP formation | Not widely available | - |
| D1 | Stimulates cAMP formation | Not widely available | Similar to other dihydroergotoxines | |
| Bromocriptine | D2 | Agonist | ~2.5 | - |
| D1 | Antagonist | ~1627 | - | |
| Pergolide | D2 | Agonist | High affinity | - |
| D1 | Agonist | High affinity | - | |
| Cabergoline | D2 | Agonist | High affinity | - |
| D1 | Agonist | Lower affinity than Pergolide | - | |
| Ergovaline | D2 | Agonist | 6.9 ± 2.6 | 8 ± 2 (inhibition of VIP-stimulated cAMP)[6] |
Table 2: Prolactin Inhibition by Selected Ergot Alkaloids
| Compound | Species | Route of Administration | Dose | Effect on Prolactin Levels |
| This compound | Rat | In vitro (pituitary culture) | - | Direct inhibition of release[1][4] |
| Rat | Injections | 0.1 - 0.3 mg | Partial to complete inhibition of estrogen-induced rise | |
| Mouse | Daily administration | 0.5 mg | Significant reduction | |
| Bromocriptine | Mouse | Daily administration | 0.5 mg | Significant reduction[5] |
Table 3: Serotonin and Adrenergic Receptor Interactions
| Compound | Receptor Family | Reported Effect | Quantitative Data (Binding Affinity) |
| This compound | Serotonin (5-HT) | 5-HT receptor stimulating agent | Not widely available |
| Adrenergic | - | Not widely available | |
| Ergocristinine | 5-HT2A | Binding affinity predicted by molecular docking | -9.7 kcal/mol (AutoDock Vina)[7] |
| Alpha-2A Adrenergic | Binding affinity predicted by molecular docking | -8.7 kcal/mol (AutoDock Vina)[7] |
Experimental Protocols
To promote reproducibility, detailed experimental methodologies are crucial. The following sections describe generalized protocols for key assays used to characterize the pharmacological effects of this compound.
Radioligand Binding Assay (for Receptor Affinity)
This protocol outlines the general steps for a competitive radioligand binding assay to determine the inhibitory constant (Ki) of a test compound like this compound for a specific receptor.
1. Membrane Preparation:
-
Source: Tissues or cells expressing the receptor of interest are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[8][9]
-
Centrifugation: The homogenate is centrifuged at high speed to pellet the cell membranes. The pellet is then washed and resuspended in the assay buffer.[9]
2. Competitive Binding Assay:
-
Incubation: A constant concentration of a specific radioligand (e.g., [3H]-Spiperone for D2 receptors) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (this compound).
-
Non-specific Binding: A parallel set of incubations is performed in the presence of a high concentration of a known, non-radioactive ligand to determine non-specific binding.[10]
-
Equilibrium: The incubation is carried out for a sufficient time at a specific temperature (e.g., 60 minutes at 30°C) to reach equilibrium.[9]
3. Separation and Detection:
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the bound radioligand from the free radioligand.[8][9]
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
IC50 Determination: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by plotting the percentage of specific binding against the log concentration of the test compound.
-
Ki Calculation: The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[11]
Prolactin Inhibition Assay (In Vitro)
This protocol describes a general method for assessing the direct inhibitory effect of this compound on prolactin secretion from pituitary cells in culture.
1. Cell Culture:
-
Primary pituitary cells or a suitable pituitary cell line (e.g., GH4ZR7 cells) are cultured in appropriate media.[6]
2. Treatment:
-
The cells are treated with varying concentrations of this compound. A vehicle control is also included.
-
To induce prolactin secretion, a stimulating agent such as thyrotropin-releasing hormone (TRH) or vasoactive intestinal peptide (VIP) can be added.[6]
3. Sample Collection:
-
After a defined incubation period, the cell culture supernatant is collected to measure the amount of secreted prolactin.
4. Prolactin Quantification:
-
The concentration of prolactin in the supernatant is determined using a specific and sensitive method, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).[1][2]
5. Data Analysis:
-
The amount of prolactin secreted in the presence of different concentrations of this compound is compared to the control to determine the dose-dependent inhibitory effect. The EC50 value (the concentration that causes 50% of the maximal inhibition) can be calculated.
Visualizations
The following diagrams illustrate key concepts related to the pharmacological evaluation of this compound.
Caption: Dopamine D2 receptor signaling pathway for prolactin inhibition.
Caption: Generalized workflow for a radioligand binding assay.
References
- 1. Direct inhibition by this compound of pituitary prolactin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of prolactin secretion by ergot alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Inhibition of prolactin secretion by this compound and 2-Br-alpha-ergocryptine: direct action on the hypophysis in culture] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Ergot drugs suppress plasma levels of prolactin (PRL) but not growth hormone (GH), luteinizing hormone (LH) or corticosterone (CORT) in parturient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ergovaline binding and activation of D2 dopamine receptors in GH4ZR7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation of the relationship between ergocristinine and vascular receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Ergocornine versus other ergopeptines: a comparative efficacy study.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of ergocornine and other prominent ergopeptine alkaloids, including bromocriptine, α-ergocryptine, ergocristine, and ergotamine. The information is compiled from various experimental studies to offer an objective overview of their receptor binding affinities, functional potencies, and in vivo effects, supported by detailed experimental methodologies.
Receptor Binding Affinity Profile
Ergopeptine alkaloids exert their pharmacological effects by interacting with a range of G-protein coupled receptors (GPCRs), most notably dopamine, serotonin, and adrenergic receptors. Their complex pharmacology arises from their varying affinities for these different receptor subtypes. The following table summarizes the available quantitative data on the binding affinities (Ki, nM) of this compound and other selected ergopeptines. Lower Ki values indicate higher binding affinity.
| Compound | Dopamine D2 (Ki, nM) | Dopamine D3 (Ki, nM) | Serotonin 5-HT2A (Binding Affinity) | α-Adrenergic (Binding Affinity) |
| This compound | Data not available | Data not available | Agonist/Antagonist | Data not available |
| Bromocriptine | ~8 | ~5 | Agonist | Data not available |
| α-Ergocryptine | Data not available | Data not available | Data not available | Potent Antagonist |
| Ergocristine | Data not available | Data not available | High (in silico) | High (in silico) |
| Ergotamine | Nanomolar range[1] | Data not available | Partial Agonist[2] | Agonist/Antagonist |
Functional Potency: Dopamine D2 Receptor-Mediated cAMP Inhibition
The primary mechanism of action for many ergopeptines' therapeutic effects, such as the treatment of hyperprolactinemia and Parkinson's disease, is their agonist activity at dopamine D2 receptors. D2 receptors are coupled to the Gi/o signaling pathway, and their activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. The following table compares the functional potency (EC50) of several ergopeptines in inhibiting cAMP production.
| Compound | EC50 (nM) for cAMP Inhibition |
| This compound | Data not available |
| Bromocriptine | ~1/100th as potent as Ergotamine[1] |
| α-Ergocryptine | 28 ± 2[3] |
| Ergotamine | 2 ± 1[3] |
| Ergovaline | 8 ± 2[3] |
In Vivo Efficacy
Direct comparative in vivo studies for this compound against a wide range of other ergopeptines are limited. However, existing research provides some insights into its relative efficacy.
In a study on a rat pituitary tumor model, this compound, along with bromocriptine and ergocryptine, was found to be resistant in affecting tumor growth and growth hormone secretion, whereas ergotamine demonstrated a significant inhibitory effect on both.[4] However, both this compound and bromocriptine have been shown to have a direct inhibitory action on prolactin secretion from the pituitary gland.[5][6]
Another study investigating the stimulation of central dopamine receptors provided evidence for prolonged dopamine receptor stimulation by both this compound and 2-Br-alpha-ergocryptine. Furthermore, research on neurite outgrowth in PC12 cells showed that amino acid ergot alkaloids, including this compound and ergotamine, induced this effect, suggesting a role in neurotrophic processes.[7]
Experimental Protocols
Radioligand Binding Assay for Receptor Affinity (Ki) Determination
This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
1. Membrane Preparation:
-
Tissues or cells expressing the receptor of interest are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at high speed to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration.
2. Competitive Binding Assay:
-
In a 96-well plate, a fixed concentration of a high-affinity radioligand for the target receptor (e.g., [3H]-spiperone for D2 receptors) is incubated with the membrane preparation.
-
A range of concentrations of the unlabeled test compound (e.g., this compound) is added to compete with the radioligand for receptor binding.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled standard ligand.
-
The mixture is incubated to reach equilibrium.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.
-
The filters are washed to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined from a competition curve.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[7]
Functional cAMP Inhibition Assay (EC50 Determination)
This assay measures the functional potency of a D2 receptor agonist by quantifying its ability to inhibit cAMP production.
1. Cell Culture and Treatment:
-
Cells stably expressing the dopamine D2 receptor (e.g., CHO or HEK293 cells) are cultured in 96-well plates.
-
The cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Adenylyl cyclase is then stimulated with forskolin to induce a measurable level of cAMP production.
-
The cells are subsequently treated with varying concentrations of the ergopeptine test compound.
2. cAMP Measurement:
-
After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available assay kit (e.g., HTRF, ELISA, or AlphaScreen).
3. Data Analysis:
-
A dose-response curve is generated by plotting the percentage of inhibition of forskolin-stimulated cAMP levels against the log concentration of the test compound.
-
The EC50 value, which is the concentration of the agonist that produces 50% of the maximal inhibition of cAMP production, is determined by fitting the data to a sigmoidal curve.[8]
Mandatory Visualizations
Caption: Experimental Workflows for In Vitro Assays.
Caption: Key Signaling Pathways for Ergopeptines.
References
- 1. acnp.org [acnp.org]
- 2. Ergot and Its Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ergovaline binding and activation of D2 dopamine receptors in GH4ZR7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of bromocriptine, ergotamine and other ergot alkaloids on the hormone secretion and growth of a rat pituitary tumour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Direct inhibition by this compound of pituitary prolactin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Inhibition of prolactin secretion by this compound and 2-Br-alpha-ergocryptine: direct action on the hypophysis in culture] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Researcher's Guide to Validating Anti-Ergocornine Antibody Specificity in Immunoassays
For researchers, scientists, and drug development professionals, the accuracy of immunoassays hinges on the specificity of the antibodies employed. This guide provides a comparative overview of validating the specificity of antibodies for the ergot alkaloid Ergocornine, offering detailed experimental protocols and performance data to aid in the selection of the most suitable reagents for your research.
This compound, a mycotoxin produced by fungi of the Claviceps genus, is a significant contaminant in cereal grains and poses a health risk to humans and animals. Consequently, sensitive and specific detection methods, such as immunoassays, are crucial for food safety and toxicological studies. The cornerstone of a reliable immunoassay is an antibody that binds with high affinity and specificity to the target analyte, in this case, this compound, without significant cross-reactivity to other structurally related ergot alkaloids.
This guide outlines key experimental approaches for validating the specificity of anti-Ergocornine antibodies and presents available performance data to facilitate a comparative assessment.
Performance Comparison of Anti-Ergocornine Antibodies
The specificity of an antibody is paramount for its performance in an immunoassay. A highly specific antibody will primarily bind to this compound, while a less specific one may also bind to other ergot alkaloids, leading to inaccurate quantification. The following table summarizes the performance of a polyclonal anti-Ergocornine antibody as characterized in a competitive direct enzyme immunoassay (EIA).
| Antibody ID | Type | Immunoassay Format | Limit of Detection (LOD) | Specificity Profile | Reference |
| Polyclonal Anti-Ergocornine | Polyclonal | Competitive Direct EIA | 2.0 ng/mL | Highly specific for this compound | [1] |
Key Validation Experiments and Methodologies
To ensure the reliability of your immunoassay results, it is essential to perform rigorous validation of your anti-Ergocornine antibody. The two primary methods for assessing antibody specificity and performance are Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).
Competitive ELISA for Specificity Assessment
Competitive ELISA is a widely used method to determine the specificity of an antibody for a small molecule like this compound. This assay measures the ability of other ergot alkaloids to compete with this compound for binding to the antibody.
References
A Comparative Guide to the Metabolism of Ergocornine and Other Ergot Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic pathways and characteristics of ergocornine and other prominent ergot alkaloids. The information presented is supported by experimental data from various in vitro studies, offering insights into their biotransformation, the enzymes involved, and the resulting metabolites.
Introduction to Ergot Alkaloid Metabolism
Ergot alkaloids are a diverse group of mycotoxins and pharmacologically active compounds produced by fungi of the Claviceps genus.[1][2] Structurally, they are based on a tetracyclic ergoline ring system and are broadly classified into clavines, lysergic acid amides, and ergopeptines.[1][3] this compound, along with ergocristine, ergocryptine, and ergotamine, belongs to the ergopeptine class, which is characterized by a complex tripeptide moiety attached to a lysergic acid scaffold.[2][3]
The metabolism of these compounds is crucial for determining their pharmacokinetic profiles, efficacy, and toxicity. The liver is the primary site of metabolism, where cytochrome P450 (CYP) enzymes, particularly the CYP3A subfamily, play a central role in their Phase I biotransformation.[4][5][6][7] Understanding the comparative metabolism of these alkaloids is vital for drug development, risk assessment, and toxicological studies.
Primary Metabolic Pathways
The metabolism of ergopeptine alkaloids like this compound predominantly involves Phase I oxidative reactions, followed by potential Phase II conjugation.
-
Phase I Metabolism: This is the principal route of biotransformation for ergot alkaloids. It is mainly mediated by CYP450 enzymes and results in the formation of more polar metabolites.[8] Key reactions include:
-
Hydroxylation: The introduction of hydroxyl (-OH) groups is a common metabolic step. This can occur on the ergoline ring system or the peptide moiety.[9][10] For example, 8'-hydroxy metabolites have been identified for several ergot alkaloids in human liver S9 fractions.[10]
-
N-Dealkylation: The removal of alkyl groups from nitrogen atoms, such as the N6-demethylation of the ergoline ring, is another observed pathway.[11][12]
-
N-Oxidation: The formation of N-oxides can also occur.[10]
-
-
Phase II Metabolism: Following Phase I oxidation, the resulting metabolites can be conjugated with endogenous molecules like glucuronic acid to further increase their water solubility and facilitate excretion.[8]
The general metabolic pathway for ergopeptine alkaloids is illustrated in the diagram below.
Comparative Metabolism Data
In vitro studies using various systems such as liver microsomes, S9 fractions, and cultured cells have provided valuable data on the metabolism of ergot alkaloids. The following table summarizes key findings, comparing this compound with other well-studied ergopeptines. All compounds are generally found to be extensively metabolized.[10][13]
| Alkaloid | Primary Metabolic Reactions | Key Metabolites Identified | CYP450 Involvement | Quantitative Data (Example) | Reference |
| This compound | Hydroxylation | Hydroxylated metabolites | CYP3A subfamily (inferred) | Not specifically detailed in comparative studies, but metabolism observed in piglet liver. | [7] |
| Ergotamine | Hydroxylation, N-Dealkylation | 8'-hydroxyergotamine, nor-ergotamine | CYP3A4 | IC50 on CYP3A4 activity: 5.5 µM | [10][14] |
| Ergocristine | Hydroxylation | Hydroxylated metabolites, 13/14-hydroxy and 13,14-dihydro-diol (equine) | CYP3A subfamily | No N-dealkyl metabolite observed in one study. | [10][12] |
| α-Ergocryptine | Hydroxylation, N-Dealkylation | Hydroxylated and N-demethylated metabolites | CYP3A subfamily | Extensively metabolized in rat, monkey, and human microsomes at ~4.5 ng/min/mg protein. | [10][13] |
| Dihydroergotamine | Hydroxylation | 8'-hydroxydihydroergotamine | CYP3A4 | IC50 on CYP3A4 activity: 8.5 µM | [4][14] |
| Ergovaline | Hydroxylation, N-Dealkylation | Hydroxylated and N-demethylated metabolites | CYP3A subfamily | Extensively metabolized in equine and human S9 fractions. | [10] |
Note: The metabolism of ergot alkaloids can show species-specific differences. For example, the formation of 8'-hydroxy metabolites was unique to human metabolism in one study, while 13/14-hydroxy and 13,14-dihydro-diol metabolites were unique to equine metabolism.[10]
Experimental Protocols for In Vitro Metabolism Studies
Detailed below is a representative protocol for assessing the metabolism of ergot alkaloids using liver microsomes, a common in vitro model. This protocol is a composite based on standard methodologies described in the literature.[8][15][16]
Objective: To characterize the metabolic profile of an ergot alkaloid and identify the metabolites formed using human liver microsomes.
Materials:
-
Test ergot alkaloid (e.g., this compound)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Acetonitrile (ACN) or Methanol (MeOH) for reaction termination
-
Control compounds (e.g., a known CYP3A4 substrate like testosterone)
-
Analytical standards for potential metabolites (if available)
Experimental Workflow Diagram:
Procedure:
-
Preparation:
-
Thaw pooled human liver microsomes on ice.
-
Prepare the NADPH regenerating system and keep it on ice.
-
Prepare working solutions of the test ergot alkaloid in a suitable solvent (e.g., DMSO, ensuring the final concentration in the incubation is <1%).
-
-
Incubation Setup:
-
In a microcentrifuge tube, combine the phosphate buffer, liver microsomes (e.g., final concentration of 0.5 mg/mL), and the test ergot alkaloid (e.g., final concentration of 1-10 µM).
-
Include control incubations: a negative control without the NADPH system to check for non-enzymatic degradation, and a positive control with a known substrate.
-
Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.
-
-
Reaction Initiation and Sampling:
-
Initiate the metabolic reaction by adding a pre-warmed aliquot of the NADPH regenerating system.
-
Incubate at 37°C. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Termination and Sample Processing:
-
Immediately terminate the reaction by adding the aliquot to a tube containing 2-3 volumes of ice-cold acetonitrile or methanol. This will precipitate the microsomal proteins.
-
Vortex the sample and then centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.
-
Carefully transfer the supernatant to a new tube or an HPLC vial for analysis.
-
-
Analysis by LC-MS/MS:
-
Analyze the samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[17][18]
-
Monitor the disappearance of the parent alkaloid over time to determine the rate of metabolism.
-
Use high-resolution mass spectrometry to detect and identify potential metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns.[9][10]
-
Conclusion
The metabolism of this compound and other ergopeptine alkaloids is a complex process primarily driven by CYP3A4-mediated oxidation in the liver. While there are overarching similarities, such as hydroxylation and N-dealkylation being common pathways, species-specific differences in metabolite profiles exist.[10] Ergotamine, ergocryptine, and dihydroergotamine have been shown to be both substrates and inhibitors of CYP3A4.[5][14] Although direct comparative quantitative data for this compound is less prevalent in the reviewed literature, it is expected to follow similar metabolic routes as its structural analogues. Further head-to-head comparative studies are necessary to fully elucidate the subtle differences in the metabolic stability and metabolite profiles of these important compounds. The provided protocols and data serve as a foundational guide for researchers designing and interpreting studies in this area.
References
- 1. Biosynthetic Pathways of Ergot Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ergot and Its Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Modulation of cytochrome P450 metabolism by ergonovine and dihydroergotamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Relationships among ergot alkaloids, cytochrome P450 activity, and beef steer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarworks.uark.edu [scholarworks.uark.edu]
- 7. Effects of Ergot Alkaloids on Liver Function of Piglets as Evaluated by the 13C-Methacetin and 13C-α-Ketoisocaproic Acid Breath Test - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Comparative study on the metabolism of the ergot alkaloids ergocristine, ergocryptine, ergotamine, and ergovaline in equine and human S9 fractions and equine liver preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of the cytochrome P-450 gene family responsible for the N-dealkylation of the ergot alkaloid CQA 206-291 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. Metabolism study of dihydro-alpha-ergocryptine,9,10-[9,10-3H(N)] in rat and human hepatocyte cultures and rat, monkey, and human microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro techniques for studying drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Analysis of Ergot Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Safe Disposal of Ergocornine: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of potent compounds like ergocornine are paramount to ensuring laboratory safety and regulatory compliance. this compound, an ergot alkaloid, is classified as a hazardous substance, necessitating stringent disposal protocols. This guide provides essential, step-by-step procedures for the safe inactivation and disposal of this compound waste, aligning with best practices for handling cytotoxic materials.
I. Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate safety measures in a designated area.
Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against accidental exposure. All personnel handling this compound must wear:
-
Gloves: Two pairs of chemotherapy-grade nitrile gloves.
-
Gown: A disposable, solid-front, back-closure gown.
-
Eye Protection: Chemical splash goggles.
-
Respiratory Protection: A fit-tested N95 respirator or higher, particularly when handling the powdered form to prevent inhalation.
Designated Handling Area: All work with this compound, including weighing, reconstitution, and the initial stages of disposal, should be conducted in a certified chemical fume hood or a Class II biological safety cabinet to minimize inhalation risks.
II. This compound Disposal Procedure: A Step-by-Step Guide
The primary goal of this compound disposal is its chemical degradation to less toxic byproducts before it is collected as hazardous waste. The following procedure outlines a method for alkaline hydrolysis, a recognized technique for the degradation of ergot alkaloids.
Step 1: Preparation of the Hydrolysis Solution In a chemical fume hood, prepare a 2M sodium hydroxide (NaOH) solution. For example, to prepare 100 mL, carefully dissolve 8.0 grams of NaOH pellets in approximately 80 mL of distilled water in a borosilicate glass container, then dilute to a final volume of 100 mL. Allow the solution to cool to room temperature.
Step 2: Initial Inactivation of this compound Waste
-
Solid Waste: For solid this compound waste (e.g., contaminated vials, weighing paper), carefully add a sufficient volume of the 2M NaOH solution to completely submerge the materials within a designated, labeled, and chemically resistant hazardous waste container.
-
Liquid Waste: For solutions containing this compound, add an equal volume of the 2M NaOH solution. Ensure the final concentration of NaOH is at least 1M.
Step 3: Hydrolysis Reaction Allow the mixture to stand in the sealed, labeled hazardous waste container within the chemical fume hood for a minimum of 24 hours at room temperature. This allows for the hydrolysis of the amide bond in the this compound molecule, breaking it down into less active components.
Step 4: Neutralization After the 24-hour hydrolysis period, slowly and carefully neutralize the basic solution by adding a 1M hydrochloric acid (HCl) solution dropwise while monitoring the pH with indicator strips or a calibrated pH meter. The target pH should be between 6.0 and 8.0. This step is crucial to ensure the waste is safe for handling by waste management personnel and compatible with other waste streams.
Step 5: Final Disposal The neutralized, treated this compound waste must be collected by a licensed hazardous waste disposal company.[1] Ensure the waste container is securely sealed, clearly labeled as "Hazardous Waste: Treated this compound," and includes the date of treatment. Never dispose of untreated or treated this compound down the drain.[2]
Spill Management: In the event of a spill, immediately evacuate the area and restrict access. For minor spills, use a chemical spill kit containing absorbent pads to contain the spill.[1] Wear full PPE and use dry clean-up procedures to avoid generating dust.[1] Place all contaminated materials into a designated hazardous waste container. For major spills, evacuate the laboratory and contact your institution's environmental health and safety office immediately.[1]
III. Quantitative Data on this compound Disposal Parameters
The following table summarizes key quantitative parameters for the alkaline hydrolysis disposal protocol.
| Parameter | Value | Unit | Notes |
| Hydrolysis Reagent | Sodium Hydroxide (NaOH) | - | - |
| Reagent Concentration | 2 | M | For initial solution |
| Final NaOH Concentration | ≥ 1 | M | In the waste mixture |
| Reaction Time | ≥ 24 | Hours | At room temperature |
| Neutralizing Agent | Hydrochloric Acid (HCl) | - | - |
| Neutralizing Agent Conc. | 1 | M | - |
| Final pH Target | 6.0 - 8.0 | - | - |
IV. Experimental Workflow and Logical Diagrams
The following diagrams illustrate the logical workflow for the proper disposal of this compound and the decision-making process in case of a spill.
Caption: Workflow for the chemical inactivation and disposal of this compound waste.
Caption: Decision tree for responding to an this compound spill.
By adhering to these detailed procedures, laboratory professionals can effectively mitigate the risks associated with this compound, ensuring a safe working environment and responsible chemical waste management.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Ergocornine
For Immediate Implementation: This document provides essential safety and logistical protocols for the handling and disposal of Ergocornine, a potent ergot alkaloid. Adherence to these guidelines is critical for ensuring the safety of all laboratory personnel and minimizing environmental impact. This compound is classified as a hazardous substance, with evidence suggesting it may pose risks to fertility and the unborn child.[1]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is the first line of defense against accidental exposure to this compound. The following table outlines the minimum required PPE for various handling scenarios.
| Body Part | Small Quantities (up to 500g) | Large Quantities (over 1kg) & Manufacturing | Specifications & Standards |
| Hands | Nitrile or low-protein, powder-free latex gloves. Double gloving is recommended.[1] | Double-gloving with nitrile or rubber gloves is mandatory.[1] | Replace gloves immediately if contaminated. Wash and dry hands thoroughly after glove removal.[1] |
| Body | A standard laboratory coat.[1] | A disposable coverall of low permeability.[1] | Coveralls should be buttoned at the collar and cuffs.[1] |
| Eyes & Face | Chemical safety goggles.[1] | A full face shield is required in addition to chemical goggles.[1] | Contact lenses may absorb and concentrate irritants and should be avoided.[1] |
| Respiratory | A dust respirator is necessary if there is a risk of dust generation.[1] | For manufacturing operations, air-supplied full-body suits may be required.[1] | N/A |
| Feet | Standard closed-toe shoes. | Disposable shoe covers are required.[1] | Protective shoe covers should comply with AS/NZS 2210 or equivalent.[1] |
| Head | Not specified, but good laboratory practice suggests hair should be tied back. | A head covering is recommended.[1] | N/A |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial to mitigate risks. The following workflow outlines the key stages of handling, from initial receipt to final disposal.
Caption: A logical workflow for the safe handling of this compound, from preparation to disposal.
Step-by-Step Handling Procedures
1. Preparation:
-
Before handling, ensure you are in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Don all required PPE as specified in the table above. Ensure gloves are worn over the cuffs of the lab coat or coverall.
-
Have an emergency shower and eyewash unit readily accessible.[1]
2. Handling:
-
Avoid all personal contact with this compound, including inhalation of dust and contact with skin and eyes.[1]
-
When weighing or transferring the solid material, use techniques that minimize dust generation.
-
Empty containers may contain residual dust and should be handled with the same precautions as the full container.[1] Do not cut, drill, grind, or weld such containers.[1]
3. Storage:
-
Store this compound in its original, tightly sealed containers.[1]
-
It is sensitive to heat and light; therefore, it must be stored in a dark location.[1]
-
Store away from incompatible materials, such as oxidizing agents (e.g., nitrates, chlorine bleaches), to prevent the risk of ignition.[1]
Emergency Protocols: Spill and Exposure Management
Immediate and appropriate action is critical in the event of a spill or personal exposure.
| Scenario | Procedure |
| Minor Spill | 1. Alert personnel in the immediate area. 2. Wearing appropriate PPE, clean up the spill immediately using dry clean-up procedures to avoid generating dust.[1] 3. Use a vacuum cleaner fitted with a HEPA filter or dampen with water to prevent dusting before sweeping.[1] 4. Place the collected waste into a suitable, labeled container for disposal.[1] |
| Major Spill | 1. Evacuate the area and move upwind.[1] 2. Alert emergency responders, providing them with the location and nature of the hazard.[1] 3. Only trained personnel with appropriate respiratory and personal protection should attempt to clean up a major spill. |
| Skin or Hair Contact | 1. Immediately flush the affected area with running water and soap, if available.[1] 2. Seek medical attention if irritation occurs.[1] |
| Eye Contact | 1. Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. 2. Seek immediate medical attention. |
| Inhalation | 1. Move the individual to fresh air.[1] 2. Lay the person down and keep them warm and rested.[1] 3. Seek immediate medical attention. |
| Ingestion | 1. Do not induce vomiting. 2. If the person is conscious, rinse their mouth with water. 3. Seek immediate medical attention.[1] |
Disposal Plan: Ensuring Environmental and Regulatory Compliance
All this compound waste is considered hazardous waste and must be disposed of accordingly.[1]
Waste Segregation and Collection:
-
All contaminated materials, including gloves, disposable lab coats, shoe covers, and cleaning materials, must be collected in a designated, clearly labeled hazardous waste container.
-
Unused or expired this compound should also be treated as hazardous waste.
Disposal Pathway:
-
Do not dispose of this compound down the drain or in regular trash.
-
It is mandatory to consult with your institution's Environmental Health and Safety (EHS) department or a licensed Waste Management Authority to identify a suitable and compliant treatment or disposal facility.[1]
-
Recycling options should be explored with the manufacturer where possible.[1] All waste must be handled in accordance with local, state, and federal regulations.[1]
By strictly adhering to these safety protocols, researchers and drug development professionals can minimize the risks associated with handling this compound and maintain a safe and compliant laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
